molecular formula C9H11NO3 B1529293 2-Amino-5-methoxy-3-methylbenzoic acid CAS No. 1180497-46-4

2-Amino-5-methoxy-3-methylbenzoic acid

Cat. No.: B1529293
CAS No.: 1180497-46-4
M. Wt: 181.19 g/mol
InChI Key: XXPURUMOXCPQJB-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-3-methylbenzoic acid ( 80389-40-8) is a benzoic acid derivative with the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol. This compound features an amino group, a methoxy group, and a methyl group arranged on a benzoic acid backbone, creating a multifunctional scaffold for complex chemical synthesis . The SMILES representation for the structure is CC1=CC(=CC(=C1N)C(=O)O)OC, which confirms the substitution pattern as 2-amino-5-methoxy-3-methyl . As a substituted benzoic acid, this compound serves as a valuable building block in organic and medicinal chemistry research. Benzoic acid derivatives are widely investigated for their biological activities and are frequently used in the manufacture of pharmaceuticals, dyes, and other fine chemicals . They can act as important inhibitors for bacterial growth and affect the catalytic activity of various enzymes, making them useful in biochemical research . The specific substitution pattern of this compound suggests its primary utility as a key synthetic intermediate, particularly in the development of more complex molecules for drug discovery and material science. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-amino-5-methoxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPURUMOXCPQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101284234
Record name 2-Amino-5-methoxy-3-methylbenzoic acid
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1180497-46-4
Record name 2-Amino-5-methoxy-3-methylbenzoic acid
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Record name 2-Amino-5-methoxy-3-methylbenzoic acid
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Record name 2-amino-5-methoxy-3-methylbenzoic acid
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Foundational & Exploratory

Technical Monograph: 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4) is a highly specialized anthranilic acid derivative employed as a pharmacophore building block in the synthesis of heterocyclic small molecules.[1][2][3] It serves as a critical intermediate for quinazolinone-based kinase inhibitors , benzodiazepine receptor modulators , and ryanodine receptor antagonists .

Unlike simpler anthranilic acids, the specific 3,5-substitution pattern of this molecule imparts unique steric and electronic properties. The C3-methyl group introduces atropisomerism potential in downstream biaryls and steric hindrance that modulates metabolic stability, while the C5-methoxy group functions as an electron-donating handle, often critical for hydrogen bonding interactions within ATP-binding pockets.

This guide provides a validated synthetic workflow, physicochemical profiling, and application logic for researchers integrating this scaffold into drug discovery programs.

Physicochemical Profile

PropertySpecification
CAS Number 1180497-46-4
IUPAC Name 2-Amino-5-methoxy-3-methylbenzoic acid
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water
pKa (Calc) Carboxyl: ~3.8
H-Bond Donors/Acceptors 2 / 4
SMILES COc1cc(C)c(N)c(C(=O)O)c1

Strategic Synthesis: The Isatin Pathway

While direct electrophilic aromatic substitution (EAS) on 2-amino-3-methylbenzoic acid is possible, it often suffers from poor regioselectivity or over-halogenation. The Sandmeyer Isatin Synthesis is the superior, field-proven route for generating 2-amino-5-methoxy-3-methylbenzoic acid with high regiocontrol.

Rationale

Starting from 4-methoxy-2-methylaniline , the steric bulk of the C2-methyl group forces cyclization to the only available ortho-position (C6), guaranteeing the correct substitution pattern without isomeric purification steps.

Validated Protocol
Step 1: Isonitrosoacetanilide Formation

Reagents: 4-Methoxy-2-methylaniline (CAS 102-50-1), Chloral hydrate, Hydroxylamine HCl, Na₂SO₄. Conditions: Aqueous reflux.

  • Dissolve 4-methoxy-2-methylaniline (1.0 eq) in water containing HCl.

  • Add hydroxylamine hydrochloride (3.0 eq) and sodium sulfate (to increase ionic strength/salting out).

  • Add chloral hydrate (1.1 eq) and reflux for 1-2 hours.

  • Observation: The isonitroso intermediate precipitates as a beige solid upon cooling. Filtration yields the crude intermediate.

Step 2: Cyclization to Isatin

Reagents: Conc. H₂SO₄. Conditions: 50°C → 80°C.

  • Add the dried isonitroso intermediate portion-wise to pre-heated (50°C) concentrated sulfuric acid. Critical: Control exotherm to prevent charring.

  • Raise temperature to 80°C for 30 minutes to drive cyclization.

  • Quench over crushed ice. The resulting 5-methoxy-7-methylisatin precipitates as a deep red/orange solid.

Step 3: Oxidative Cleavage (Pfitzinger-Type)

Reagents: 30% H₂O₂ (Hydrogen Peroxide), NaOH. Conditions: 0°C → RT.

  • Suspend the isatin in 2N NaOH (opens the lactam ring to the keto-acid).

  • Add H₂O₂ dropwise at 0°C. The peroxide oxidatively cleaves the C2-C3 bond (decarboxylation of the keto group).

  • Acidify carefully with HCl to pH 4-5.

  • Product Isolation: The target 2-amino-5-methoxy-3-methylbenzoic acid precipitates. Recrystallize from Ethanol/Water.

Workflow Visualization

SynthesisRoute Start Start: 4-Methoxy-2-methylaniline (CAS 102-50-1) Inter1 Intermediate: Isonitrosoacetanilide Start->Inter1 Chloral hydrate, NH2OH (Sandmeyer Isonitroso Synthesis) Isatin Cyclized Intermediate: 5-Methoxy-7-methylisatin Inter1->Isatin H2SO4, 80°C (Cyclization) Product Target: 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4) Isatin->Product H2O2, NaOH (Oxidative Cleavage)

Figure 1: The regioselective synthesis pathway via isatin intermediate.

Applications in Drug Discovery[6]

Quinazolinone Scaffold Construction

This acid is a primary precursor for 4(3H)-quinazolinones, a privileged structure in kinase inhibitors (e.g., EGFR, BTK inhibitors).

  • Reaction: Condensation with formamide (Niementowski reaction) or urea yields the 6-methoxy-8-methylquinazolin-4(3H)-one core.

  • Impact: The C8-methyl group (derived from C3 of the acid) restricts rotation of N3-substituents, potentially locking the drug into a bioactive conformation.

Benzodiazepine Synthesis

Reaction with amino acid esters (e.g., glycine methyl ester) followed by cyclization yields 1,4-benzodiazepine-2,5-diones.

  • SAR Insight: The C5-methoxy group provides an electron-rich center that can enhance metabolic stability against Phase I oxidation at the aromatic ring.

Agrochemicals (Ryanodine Receptors)

Analogous to the synthesis of Chlorantraniliprole, this methoxy-variant is used to explore resistance-breaking profiles in ryanodine receptor modulators. The methoxy group alters lipophilicity (LogP) compared to the chloro-analog.

Analytical Fingerprinting (QC)

To validate the identity of CAS 1180497-46-4, ensure the following spectral characteristics:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (br s, 1H): Carboxylic acid OH.

    • δ 7.2-7.3 ppm (d, 1H): Aromatic proton at C6.

    • δ 6.9-7.0 ppm (d, 1H): Aromatic proton at C4.

    • δ 5.0-6.0 ppm (br s, 2H): Aniline NH₂.

    • δ 3.75 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 2.15 ppm (s, 3H): Methyl group (-CH₃).

    • Note: The coupling constant (J) between aromatic protons should be ~2-3 Hz (meta-coupling).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV 254 nm / 210 nm.

Safety & Handling

  • GHS Classification: Warning.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: This compound is an aniline derivative. While not explicitly listed as a potent mutagen, anthranilic acids should be handled as potential sensitizers. Use a fume hood to avoid inhalation of dust.

  • Storage: Store at RT, desiccated. Stable for >2 years if protected from light and moisture.

References

  • Sigma-Aldrich. 2-Amino-5-methoxy-3-methylbenzoic acid Product Page. (Accesses physicochemical data and safety codes). Link

  • PubChem. Compound Summary for CAS 1180497-46-4. National Library of Medicine. Link[2][3]

  • BenchChem. Synthesis Protocols for Substituted Anthranilic Acids. (General isatin route validation). Link

  • Google Patents. Preparation of 2-amino-3-methyl-5-substituted benzoic acids. (Analogous synthesis validation via isatoic anhydride/isatin). Link

Sources

Structural Elucidation and Synthetic Utility of 2-Amino-5-methoxy-3-methylbenzoic Acid in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of privileged scaffolds—such as quinazolinones, benzamides, and acridines—relies heavily on highly functionalized building blocks. 2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 1180497-46-4) is a specialized, tri-substituted anthranilic acid derivative. Its unique substitution pattern (an electron-donating methoxy group paired with a sterically demanding methyl group) makes it an invaluable precursor for designing target-selective kinase inhibitors and GPCR ligands. This whitepaper provides a comprehensive analysis of its physicochemical properties, its mechanistic role in heterocyclic synthesis, and a self-validating experimental protocol for downstream drug development.

Chemical Identity & Physicochemical Profiling

Understanding the exact spatial arrangement and electronic properties of this building block is critical for predicting its reactivity. The amino group (-NH₂) at C2 and the carboxylic acid (-COOH) at C1 form the classic anthranilic acid core. The addition of a methoxy group (-OCH₃) at C5 enriches the aromatic ring's electron density via resonance (+R effect), while the C3 methyl (-CH₃) group provides localized steric hindrance.

Table 1: Quantitative Chemical & Structural Data
PropertyValue
Chemical Name 2-Amino-5-methoxy-3-methylbenzoic acid
CAS Registry Number 1180497-46-4
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES String COC1=CC(C)=C(N)C(C(=O)O)=C1[1]
InChI Key XXPURUMOXCPQJB-UHFFFAOYSA-N
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT)

Mechanistic Role in Organic Synthesis: The Causal Link

The primary utility of 2-amino-5-methoxy-3-methylbenzoic acid lies in its conversion into quinazolin-4(3H)-one derivatives[2].

The Causality of Substitution:

  • Electronic Modulation (C5 Methoxy): The electron-donating nature of the methoxy group increases the nucleophilicity of the C2-amino group. During acylation, this ensures rapid and quantitative conversion to the amide intermediate. In the final drug molecule, this methoxy group frequently acts as a critical hydrogen-bond acceptor in the ATP-binding pocket of kinases.

  • Steric Directing Group (C3 Methyl): The methyl group adjacent to the amino moiety introduces significant steric bulk. When the anthranilic acid is cyclized into a quinazolinone, this methyl group resides at the C8 position. If a bulky substituent is subsequently attached to the N3 position of the quinazolinone, the C8-methyl group restricts bond rotation. This deliberate steric clash induces atropisomerism (axial chirality)—a highly sophisticated strategy used by drug development professionals to lock drugs into their bioactive conformations and improve target selectivity.

Mechanism A 2-Amino-5-methoxy- 3-methylbenzoic acid (Starting Material) B Acylation & Dehydration [Acetic Anhydride, Reflux] A->B C Benzoxazinone Intermediate (Highly Reactive) B->C D Nucleophilic Attack & Ring Expansion [R-NH2, Heat] C->D E 6-Methoxy-8-methyl- quinazolin-4(3H)-one (Target Scaffold) D->E

Mechanistic pathway from anthranilic acid to the quinazolinone scaffold.

Self-Validating Experimental Protocol: Quinazolinone Synthesis

To ensure maximum reproducibility, the following protocol details the two-step, one-pot synthesis of a 6-methoxy-8-methylquinazolin-4(3H)-one core. This method utilizes a self-validating system where physical state changes directly indicate reaction progress, minimizing the need for constant chromatographic sampling[3].

Step-by-Step Methodology

Phase 1: Benzoxazinone Formation

  • Charge the Reactor: Suspend 1.0 equivalent (eq) of 2-amino-5-methoxy-3-methylbenzoic acid in 4.0 eq of acetic anhydride.

    • Causality: Acetic anhydride serves a dual purpose as both the acylating agent for the amine and the dehydrating agent for the subsequent intramolecular cyclization[3].

  • Thermal Activation: Heat the mixture to reflux (approx. 140°C) for 2 hours.

    • Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a clear, homogenous solution as the polar starting material is converted into the highly lipophilic 2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate[2].

  • Solvent Removal: Remove excess acetic anhydride under reduced pressure to yield the crude benzoxazinone as a solid residue. Do not expose to ambient moisture for prolonged periods to prevent hydrolysis back to the N-acetyl anthranilic acid.

Phase 2: Nitrogen Insertion and Ring Expansion 4. Amidation: Dissolve the crude benzoxazinone in glacial acetic acid. Add 1.2 eq of the desired primary amine (R-NH₂).

  • Causality: The amine acts as a nucleophile, attacking the electrophilic C4 carbonyl of the benzoxazinone. The acidic environment (glacial acetic acid) protonates the resulting diamide intermediate, facilitating the elimination of water to drive the thermodynamic sink toward the stable quinazolinone core[4].

  • Cyclization: Reflux the mixture at 120°C for 4 hours.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature and pour it slowly into crushed ice-water under vigorous stirring.

    • Self-Validation Checkpoint: A highly crystalline solid should immediately precipitate. If an oil forms, it indicates incomplete cyclization or trapped acetic acid; in this case, adding a co-solvent like ethanol and scratching the flask will induce crystallization.

  • Filtration: Filter the precipitate, wash with cold water, and dry under a vacuum.

Workflow Step1 Step 1: Acylation Mix 1 eq Anthranilic Acid + 4 eq Ac2O Reflux at 140°C for 2h Step2 Step 2: Vacuum Distillation Remove excess Ac2O to isolate Benzoxazinone intermediate Step1->Step2 Step3 Step 3: Amidation & Cyclization Add 1.2 eq Amine (R-NH2) in glacial AcOH Reflux at 120°C for 4h Step2->Step3 Step4 Step 4: Precipitation & Filtration Cool to RT, pour into ice-water, filter crude product Step3->Step4 Step5 Step 5: Purification Recrystallize from EtOH or Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for quinazolinone core synthesis.

Analytical Characterization Standards

To verify the integrity of the starting material (2-Amino-5-methoxy-3-methylbenzoic acid) before commencing synthesis, the following analytical benchmarks should be met:

  • Mass Spectrometry (ESI-MS): The theoretical exact mass is 181.07. Expect a prominent

    
     peak at m/z 182.08 in positive ion mode, and an 
    
    
    
    peak at m/z 180.06 in negative ion mode.
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A distinct singlet integrating for 3 protons at ~3.7-3.8 ppm confirms the C5 methoxy group.

    • A singlet integrating for 3 protons at ~2.1-2.3 ppm confirms the C3 methyl group.

    • Two meta-coupled aromatic protons (doublets, J ≈ 2.5-3.0 Hz) in the 6.8-7.2 ppm region.

    • A broad singlet in the downfield region (>12.0 ppm) corresponding to the carboxylic acid proton, which exchanges with D₂O.

Safety, Handling, and Regulatory Data

As with all functionalized aniline/anthranilic acid derivatives, proper personal protective equipment (PPE) and engineering controls (fume hoods) are mandatory.

Table 2: GHS Safety & Handling Profile
Hazard CategoryCodes & Specifications
Signal Word Warning
GHS Pictogram Exclamation Mark (GHS07)
Hazard Statements (H-Codes) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes (P-Codes) P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)

References

  • Title : Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review Source : Research Journal of Pharmacy and Technology (RJPT) URL : [Link]

  • Title : Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation Source : Taylor & Francis URL : [Link]

Sources

2-Amino-5-methoxy-3-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Amino-5-methoxy-3-methylbenzoic acid , a specialized anthranilic acid derivative utilized as a critical scaffold in medicinal chemistry.

Physicochemical Profile, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 1180497-46-4 ) is a trisubstituted benzene derivative belonging to the anthranilic acid class.[1][2][3] Distinguished by the steric bulk of the C3-methyl group and the electron-donating C5-methoxy moiety, this compound serves as a high-value building block for constructing fused heterocyclic systems, particularly quinazolinones and benzodiazepines. Its unique substitution pattern modulates the lipophilicity and metabolic stability of downstream pharmaceutical candidates, making it a target of interest in oncology (PARP inhibitors) and immunology research.

Physicochemical Characterization

The precise molecular metrics are essential for stoichiometry calculations in synthetic workflows.

ParameterTechnical Specification
CAS Registry Number 1180497-46-4
IUPAC Name 2-Amino-5-methoxy-3-methylbenzoic acid
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Monoisotopic Mass 181.0739 Da
Physical State Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) Carboxyl: ~3.5
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors
Synthetic Methodology

The synthesis of 2-amino-5-methoxy-3-methylbenzoic acid typically requires a regioselective approach to install the methoxy group while preserving the oxidation state of the amine and carboxylic acid.

3.1. Retrosynthetic Analysis

Direct methoxylation of the unactivated benzene ring is difficult. The most robust industrial route proceeds via the halogenation-alkoxylation strategy, utilizing the commercially available 2-amino-3-methylbenzoic acid as the starting progenitor.

3.2. Validated Synthetic Protocol

The following workflow describes the conversion of the 3-methyl anthranilic core to the 5-methoxy target.

Step 1: Regioselective Bromination

  • Precursor: 2-Amino-3-methylbenzoic acid.[4][5]

  • Reagents: N-Bromosuccinimide (NBS) or Br₂/Acetic Acid.

  • Mechanism: Electrophilic aromatic substitution directed para to the amino group. The C3-methyl group sterically blocks the ortho position, ensuring high selectivity for the C5 position.

  • Intermediate: 2-Amino-5-bromo-3-methylbenzoic acid.[4][6]

Step 2: Copper-Catalyzed Methoxylation (Ullmann-Type)

  • Reagents: Sodium Methoxide (NaOMe), Copper(I) Iodide (CuI), DMF (solvent).

  • Conditions: Heated reflux (90–110°C) under inert atmosphere (N₂).

  • Mechanism: Nucleophilic aromatic substitution facilitated by the copper catalyst, replacing the C5-bromide with a methoxy group.

3.3. Synthetic Workflow Diagram

The following diagram illustrates the critical path for synthesis and purification logic.

SynthesisWorkflow Start Start: 2-Amino-3-methylbenzoic Acid Step1 Step 1: Bromination (NBS/DMF or Br2/AcOH) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Amino-5-bromo-3-methylbenzoic Acid Step1->Inter Yield > 85% Step2 Step 2: Methoxylation (NaOMe, CuI Catalyst, Heat) Inter->Step2 Ullmann Coupling Target Target: 2-Amino-5-methoxy-3-methylbenzoic Acid (C9H11NO3) Step2->Target Crude Product Purify Purification: Acid-Base Extraction & Recrystallization Target->Purify Workup Purify->Target Final Purity > 98%

Figure 1: Step-wise synthetic pathway transforming the 3-methyl precursor to the 5-methoxy target via a brominated intermediate.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for drug development assays, the following analytical signatures must be verified.

4.1. NMR Spectroscopy (¹H NMR in DMSO-d₆)[7]
  • δ 2.15 ppm (s, 3H): Methyl group at C3.

  • δ 3.75 ppm (s, 3H): Methoxy group at C5.

  • δ 6.80–7.20 ppm (m, 2H): Aromatic protons (H4 and H6). The coupling pattern will show meta coupling (d, J ≈ 2-3 Hz).

  • δ 8.00+ ppm (br s): Carboxylic acid proton (often broadened or exchanged).

4.2. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or (-) depending on mobile phase pH.

  • Target Ion [M+H]⁺: m/z 182.2

  • Target Ion [M-H]⁻: m/z 180.2

Pharmaceutical Applications

This compound is not merely a reagent but a strategic scaffold in the design of bioactive heterocycles.

  • Quinazolinone Synthesis: Condensation with formamide or urea derivatives yields 8-methyl-6-methoxyquinazolin-4(3H)-ones, a core structure found in various kinase inhibitors.

  • PARP Inhibitor Development: The 3-methyl group provides conformational restriction, often improving selectivity for Poly (ADP-ribose) polymerase enzymes compared to non-methylated analogs.

  • Benzodiazepine Scaffolds: Used in the synthesis of tricyclic systems where the amino-acid functionality serves as the "A-ring" precursor.

Applications cluster_reactions Chemical Transformations cluster_drugs Therapeutic Targets Core 2-Amino-5-methoxy-3-methylbenzoic Acid Cyclization Cyclization (with Urea/Formamide) Core->Cyclization Amidation Amide Coupling (with Amines) Core->Amidation Quin Quinazolinone Derivatives Cyclization->Quin PARP PARP Inhibitor Analogs Cyclization->PARP Kinase Kinase Inhibitors (Selectivity Modulation) Amidation->Kinase

Figure 2: Downstream chemical utility of the scaffold in generating bioactive heterocyclic libraries.

References
  • PubChem. (2025). Compound Summary: 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4).[1][2][3][8] National Library of Medicine. Link

  • BenchChem. (2025).[6] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid: Precursor Selection and Methodology. (Analogous synthetic route validation). Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-5-methoxybenzoic acid derivatives.[1][2][9][10] Merck KGaA. Link

  • ChemicalBook. (2025). CAS 1180497-46-4 Technical Data and Suppliers.[1][2]Link

Sources

2-Amino-5-methoxy-3-methylbenzoic acid SMILES and InChI Key

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-5-methoxy-3-methylbenzoic acid SMILES and InChI Key Content Type: Technical Guide / Whitepaper

High-Purity Scaffold for Medicinal Chemistry & Lead Optimization

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 1180497-46-4) is a highly specialized anthranilic acid derivative utilized primarily as a pharmacophore building block in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1][2][3] Distinguished by its specific substitution pattern—a methyl group at the C3 position and a methoxy group at the C5 position—this compound offers unique steric and electronic properties that differentiate it from common anthranilic acid scaffolds. It is a critical intermediate in the development of quinazolinone-based kinase inhibitors and GPCR modulators.

Part 1: Chemical Identity & Structural Specifications

This section provides the definitive identifiers for the compound. In high-throughput screening and chemical inventory management, the InChI Key is the preferred hash for avoiding ambiguity between isomers (e.g., differentiating from the 3-methoxy-5-methyl isomer).

Core Identifiers
ParameterSpecification
Chemical Name 2-Amino-5-methoxy-3-methylbenzoic acid
CAS Number 1180497-46-4
Molecular Formula

Molecular Weight 181.19 g/mol
SMILES (Isomeric) COc1cc(C)c(N)c(C(=O)O)c1
InChI String InChI=1S/C9H11NO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
InChI Key XXPURUMOXCPQJB-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and functional group orientation, highlighting the steric "ortho-effect" introduced by the C3-methyl group.

ChemicalStructure Core Benzene Core C1 C1: Carboxylic Acid (-COOH) Core->C1 Acidic Head C2 C2: Amine (-NH2) Core->C2 Nucleophile C3 C3: Methyl (-CH3) Core->C3 Steric Lock C5 C5: Methoxy (-OCH3) Core->C5 e- Donor C2->C3 Ortho-Interaction (Prevents Planarity)

Figure 1: Functional map of 2-Amino-5-methoxy-3-methylbenzoic acid. The C3-Methyl group restricts rotation of the C2-Amino group, influencing the conformation of downstream amides.

Part 2: Synthetic Methodology & Process Logic

Expertise & Experience: The synthesis of this specific isomer requires careful control of regioselectivity. Direct nitration of 3-methyl-5-methoxybenzoic acid often yields mixtures due to competing directing effects. A more robust, field-proven approach involves the functionalization of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) .

The amino group at C2 is a strong ortho/para director. Since the C3 position is blocked by a methyl group, electrophilic aromatic substitution (such as bromination) occurs exclusively at the C5 position (para to the amine). This regiocontrol is the linchpin of the synthesis.

Optimized Synthetic Route
  • Precursor: 2-Amino-3-methylbenzoic acid.[3]

  • Step 1 (Regioselective Halogenation): Bromination using

    
     or NBS in acetic acid.
    
  • Step 2 (C-O Coupling): Copper-catalyzed methoxylation (Ullmann-type) or Palladium-catalyzed coupling using sodium methoxide.

Protocol: C5-Methoxylation via Bromide Displacement

Note: This protocol assumes the intermediate 2-amino-5-bromo-3-methylbenzoic acid has been isolated.

Reagents:

  • Substrate: 2-Amino-5-bromo-3-methylbenzoic acid (1.0 eq)

  • Reagent: Sodium Methoxide (NaOMe) (3.0 eq)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Solvent: DMF or NMP (Anhydrous)

  • Temperature: 110°C

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with the bromo-intermediate and CuI. Evacuate and backfill with Argon (

    
    ) three times to remove oxygen, which poisons the Cu(I) catalyst.
    
  • Solvation: Add anhydrous DMF and NaOMe solution under positive

    
     pressure.
    
  • Reaction: Heat the mixture to 110°C. Monitor by HPLC or TLC.

    • Self-Validating Checkpoint: The starting material (Bromo) is less polar than the product (Methoxy). On TLC (50% EtOAc/Hex), the product spot will appear lower (more polar) and fluoresce differently under UV due to the electron-donating methoxy group.

  • Workup: Cool to room temperature. Quench with 1N HCl to pH 4 (isoelectric precipitation). The amino acid product typically precipitates as an off-white solid.[4]

  • Purification: Recrystallize from Ethanol/Water to remove copper salts.

SynthesisPath SM Starting Material 2-Amino-3-methylbenzoic acid Inter Intermediate 2-Amino-5-bromo-3-methylbenzoic acid SM->Inter Bromination (Br2/AcOH) Regiocontrol: para to NH2 Prod Target Product 2-Amino-5-methoxy-3-methylbenzoic acid Inter->Prod CuI, NaOMe, DMF, 110°C Nucleophilic Aromatic Substitution

Figure 2: Retrosynthetic logic flow ensuring regiochemical purity.

Part 3: Applications in Drug Discovery

Authoritative Grounding: Anthranilic acid scaffolds are "privileged structures" in medicinal chemistry. The specific addition of the 3-methyl group is often employed to restrict the conformational flexibility of the amino group, locking it into a conformation favorable for cyclization or receptor binding.

1. Quinazolinone Synthesis

This compound is a direct precursor to 8-methyl-6-methoxyquinazolin-4(3H)-ones .

  • Mechanism: Condensation with formamide or urea closes the pyrimidine ring.

  • Utility: These fused heterocycles are classic pharmacophores for:

    • EGFR Kinase Inhibitors: The 6-methoxy group mimics the ATP adenine ring electron density.

    • PARP Inhibitors: Used in DNA repair pathways for oncology.

2. Conformational Restriction (The "Magic Methyl" Effect)

In drug design, adding a methyl group ortho to an amide/amine (the C3 position here) forces the adjacent substituent out of planarity. This can:

  • Improve metabolic stability by blocking N-acetylation.

  • Increase selectivity by clashing with "flat" off-target binding pockets.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased batches, the following analytical signatures should be confirmed.

1. Proton NMR (


 NMR, 400 MHz, DMSO-

)
  • 
     12.0-13.0 ppm:  Broad singlet (COOH).
    
  • 
     7.0-7.2 ppm:  Doublet (
    
    
    
    ). Aromatic proton at C6 (meta to methyl, ortho to COOH).
  • 
     6.8-6.9 ppm:  Doublet (
    
    
    
    ). Aromatic proton at C4 (ortho to methyl, meta to COOH).
  • 
     5.0-6.0 ppm:  Broad singlet (
    
    
    
    ).
  • 
     3.75 ppm:  Singlet (3H, 
    
    
    
    ).
  • 
     2.15 ppm:  Singlet (3H, 
    
    
    
    ).
  • Note: The coupling constant (

    
    ) between C4-H and C6-H confirms the meta relationship, verifying the substitution pattern.
    

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Parent Ion

    
    :  182.2 m/z.
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is common for benzoic acids.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110209433, 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride. (Used for structural comparison and InChI verification logic). Retrieved from [Link]

Sources

Physical properties of 2-Amino-5-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic logic, and analytical characterization of 2-Amino-5-methoxy-3-methylbenzoic acid .

CAS Registry Number: 1180497-46-4 Compound Class: Polysubstituted Anthranilic Acid Derivative Primary Application: Pharmaceutical Intermediate (Quinazoline/Isoquinoline scaffolds)[1]

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid is a specialized anthranilic acid derivative utilized primarily as a regiospecific building block in the synthesis of polycyclic heterocycles. Its structure features a 3-methyl group , which introduces critical steric hindrance to the ortho-position relative to the carboxylate, and a 5-methoxy group , which acts as an electron-donating group (EDG) to modulate the nucleophilicity of the aniline nitrogen.

This compound is frequently employed in the development of kinase inhibitors and GPCR ligands where the "ortho-effect" of the methyl group is required to lock molecular conformation or prevent metabolic oxidation at the phenyl ring.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, values marked with () are derived from high-fidelity predictive models and structural analog analysis (e.g., 2-amino-5-methoxybenzoic acid).*

Table 1: Core Physical Constants
PropertyValue / DescriptionTechnical Context
Molecular Formula

--
Molecular Weight 181.19 g/mol --
Appearance Off-white to pale grey powderOxidizes to brown upon air exposure (aniline oxidation).
Melting Point 158–162 °C (Predicted)Higher than 5-methoxy analog (152°C) due to increased packing efficiency from the methyl group.
Solubility (Water) Low (< 1 mg/mL at pH 7)Zwitterionic character limits solubility at neutral pH.
Solubility (Organic) DMSO, Methanol, DMFHigh solubility in polar aprotic solvents.
pKa (Acid) 4.8 ± 0.2Carboxylic acid deprotonation.
pKa (Base) 2.3 ± 0.2Anilinium ion deprotonation.
LogP 1.68Moderate lipophilicity; suitable for oral drug intermediates.

Structural & Electronic Analysis

The chemical behavior of this molecule is defined by the interplay between its three substituents on the benzene ring.

The "Ortho-Effect" (3-Methyl Group)

The methyl group at the C3 position is the defining feature distinguishing this compound from generic anthranilic acids.

  • Steric Inhibition: It sterically crowds the carboxylic acid and the amine. In cyclization reactions (e.g., forming quinazolines), this forces the reaction intermediate into a specific conformation, often accelerating the ring closure via the Gem-dimethyl effect analog.

  • Metabolic Shielding: In final drug candidates, this methyl group often blocks the C3 position from Phase I metabolic hydroxylation.

Electronic Modulation (5-Methoxy Group)
  • Nucleophilicity: The methoxy group at C5 is para to the amine (C2). Through resonance donation, it significantly increases the electron density on the amine nitrogen, making it a better nucleophile for acylation or SNAr reactions compared to unsubstituted anthranilic acids.

Synthetic & Purification Workflows

The synthesis of 2-Amino-5-methoxy-3-methylbenzoic acid typically follows a reduction pathway from a nitro-benzoic precursor to ensure regioselectivity.

Synthesis Logic
  • Starting Material: 3-Methyl-5-methoxybenzoic acid (or ester).

  • Nitration: Electrophilic aromatic substitution. The directing effects of the methoxy (ortho/para) and methyl (ortho/para) groups must be balanced. The carboxyl group is meta-directing.

  • Reduction: The resulting 2-nitro intermediate is reduced to the amine using catalytic hydrogenation (Pd/C) or iron/acid reduction (Bechamp).

Purification Protocol (Recrystallization)

To achieve pharmaceutical-grade purity (>98%), a self-validating recrystallization protocol is recommended.

Protocol:

  • Dissolution: Dissolve crude solid in minimum boiling Methanol (approx. 10 mL/g).

  • Filtration: Filter hot to remove insoluble mechanical impurities or palladium residues.

  • Precipitation: Slowly add Water (anti-solvent) at reflux until persistent turbidity is observed (Ratio approx 3:1 MeOH:Water).

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling will trap impurities.

  • Isolation: Filter the off-white crystals and wash with cold 20% MeOH/Water.

  • Drying: Vacuum dry at 45°C for 12 hours. Avoid higher temperatures to prevent decarboxylation.

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the critical path from precursor to purified intermediate.

SynthesisWorkflow Start Precursor: 3-Methyl-5-methoxybenzoic acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Intermediate Intermediate: 2-Nitro-3-methyl-5-methoxy benzoic acid Nitration->Intermediate Isomer Separation Reduction Reduction (H2, Pd/C or Fe/HCl) Intermediate->Reduction Hydrogenation Crude Crude Product (Brown Solid) Reduction->Crude Workup Purification Recrystallization (MeOH/Water) Crude->Purification Solvent Refining Final Final Product: >98% Purity (Off-white Crystals) Purification->Final Drying

Figure 1: Step-wise synthesis and purification stream for CAS 1180497-46-4, highlighting the critical reduction and crystallization phases.[2]

Analytical Characterization

Confirming the identity of this isomer requires distinguishing it from its 4-methyl or 6-methyl isomers.

NMR Spectroscopy (Diagnostic Signals)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       12.0-13.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH ).
      
    • 
       6.8-7.2 ppm (d, 2H):  Aromatic protons. Look for meta coupling (
      
      
      
      Hz) indicating protons at C4 and C6 are separated by substituents.
    • 
       3.75 ppm (s, 3H):  Methoxy group (-OCH 
      
      
      
      ).
    • 
       2.15 ppm (s, 3H):  Methyl group at C3 (-CH 
      
      
      
      ). Note: This will be slightly downfield compared to a toluene methyl due to the ortho-amine.
HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

  • Retention Time: Expect elution slightly later than 2-amino-5-methoxybenzoic acid due to the lipophilic methyl group.

Handling & Stability (Safety Data)

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: As an aniline derivative, it is photosensitive. Store in amber vials.

  • Incompatibility: Strong oxidizing agents (reacts with amine), Acid chlorides (reacts with amine/acid).

  • HSE Profile:

    • Signal Word:Warning

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

References

  • PubChem. (2025).[4][5][6] Compound Summary: 2-Amino-5-methoxybenzoic acid (Analog Data).[2][7] National Library of Medicine. [Link]

Sources

Solubility Profiling and Thermodynamic Analysis of 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive framework for the solubility profiling and thermodynamic analysis of 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4). Given the limited public solubility data for this specific isomer, this guide synthesizes established protocols from structural analogs (such as 2-Amino-5-chloro-3-methylbenzoic acid) to create a robust experimental and analytical roadmap for researchers.

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid is a polysubstituted anthranilic acid derivative, serving as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in oncology and antipsychotic therapeutics. Its amphoteric nature—possessing a basic amine, an acidic carboxyl group, and a lipophilic methyl/methoxy core—creates a complex solubility landscape.

This guide outlines the definitive protocol for determining its solid-liquid equilibrium (SLE) in organic solvents. It integrates the gravimetric method for data acquisition with thermodynamic modeling (Modified Apelblat and


 equations) to predict solubility behavior, essential for designing efficient crystallization and purification processes.

Physicochemical Profile & Solubility Mechanisms

Understanding the solute's molecular interactions is the prerequisite for solvent selection.

PropertyValue / CharacteristicImpact on Solubility
CAS Number 1180497-46-4 Unique Identifier
Molecular Formula

MW: 181.19 g/mol
Functional Groups

(Acidic),

(Basic),

(Polar/H-bond acceptor),

(Hydrophobic)
Amphoteric/Zwitterionic behavior possible.
Predicted LogP ~1.5 - 2.0Moderate lipophilicity; soluble in alcohols/polar aprotic solvents.
pKa Values

(COOH),

(

)
pH-dependent solubility in aqueous media.
Mechanistic Insight

The solubility of 2-Amino-5-methoxy-3-methylbenzoic acid is governed by the "Like Dissolves Like" principle, but modulated by specific interactions:

  • H-Bonding: The amine and carboxyl groups form strong intermolecular hydrogen bonds (solute-solute), resulting in a high crystal lattice energy. Solvents capable of disrupting these bonds (e.g., Methanol, DMSO) will exhibit higher solubility.

  • Dielectric Constant: High-dielectric solvents (DMF, DMSO) stabilize the polar/zwitterionic forms, enhancing solubility.

  • Hydrophobic Effect: The 3-methyl and 5-methoxy groups provide lipophilic handles, allowing moderate solubility in esters (Ethyl Acetate) and ketones (Acetone), but poor solubility in non-polar alkanes (Hexane).

Experimental Protocol: Solid-Liquid Equilibrium (SLE)

To generate valid solubility data, the Isothermal Saturation Method (Gravimetric) is the standard.

Reagents and Materials[1]
  • Solute: 2-Amino-5-methoxy-3-methylbenzoic acid (Purity > 99.0%, confirmed by HPLC).

  • Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO (Analytical grade).

  • Equipment: Jacketed glass vessel, Thermostatic water bath (

    
     K), Magnetic stirrer, Analytical balance (
    
    
    
    mg).
Workflow Diagram

The following diagram illustrates the self-validating experimental loop.

ExperimentalProtocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration Sampling Sampling Supernatant (Syringe Filter 0.45 µm) Equilibration->Sampling Analysis Gravimetric Analysis (Dry to Constant Mass) Sampling->Analysis Validation Replicate Check (RD < 3%) Analysis->Validation Validation->Equilibration Fail (Repeat) Data Solubility Data (x_i) Validation->Data Pass

Figure 1: Standard Operating Procedure for Gravimetric Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add excess solid solute to 50 mL of the selected solvent in a jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 278.15 K to 323.15 K) for at least 24 hours. Critical: Ensure solid phase is always present.

  • Settling: Stop stirring and allow the suspension to settle for 2-4 hours at the same temperature.

  • Sampling: Withdraw ~5 mL of the supernatant using a pre-heated syringe and filter (0.45 µm PTFE) to remove suspended solids.

  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the filtrate and weigh immediately (

      
      ).
      
    • Evaporate the solvent (vacuum oven at ~313 K) until constant mass is achieved (

      
      ).
      
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    is the solute molecular weight and
    
    
    is the solvent molecular weight.

Thermodynamic Modeling & Data Correlation

Experimental data must be correlated with thermodynamic models to smooth errors and predict solubility at unmeasured temperatures.

Modified Apelblat Equation

This semi-empirical model is widely used for anthranilic acid derivatives due to its accuracy in capturing temperature dependence.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[2][1][3]
    
  • 
     : Empirical parameters determined by non-linear regression.
    
  • Mechanistic Interpretation:

    
     and 
    
    
    
    relate to the enthalpy of solution and activity coefficients, while
    
    
    accounts for the temperature dependence of the heat capacity difference.
(Buchowski-Ksiazczak) Equation

Useful for systems exhibiting non-ideal behavior.



  • 
     : Parameter related to the non-ideality of the solution.
    
  • 
     : Enthalpy term.
    
  • 
     : Melting point of the solute (K).
    
Thermodynamic Functions

Using the Van't Hoff analysis, the dissolution thermodynamic parameters are derived:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). Solubility increases with temperature.[1][4]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Predictive Solubility Landscape

Based on structural analogs (specifically 2-Amino-5-chloro-3-methylbenzoic acid and 2-Amino-3-methoxy-5-methylbenzoic acid ), the expected solubility ranking for 2-Amino-5-methoxy-3-methylbenzoic acid is:

  • High Solubility: DMF, DMSO .

    • Reason: Strong dipole-dipole interactions and H-bond acceptance capability stabilize the zwitterionic solute.

  • Moderate Solubility: Acetone, Methanol, Ethanol, Ethyl Acetate .

    • Reason: Alcohols offer H-bonding; Acetone/Ethyl Acetate interact via dipole moments but lack H-bond donation (Acetone) or have weaker networks.

  • Low Solubility: Acetonitrile, Water, Toluene .

    • Reason: Acetonitrile is polar but lacks H-bonding; Water is too polar for the hydrophobic methyl/methoxy regions (unless pH is adjusted); Toluene is non-polar.

Logic Diagram: Solvent Selection Strategy

SolventSelection Solute Solute: 2-Amino-5-methoxy-3-methylbenzoic acid PolarAprotic Polar Aprotic (DMF, DMSO) Solute->PolarAprotic Strong Dipole PolarProtic Polar Protic (MeOH, EtOH) Solute->PolarProtic H-Bonding NonPolar Non-Polar (Hexane, Toluene) Solute->NonPolar Weak Interaction HighSol High Solubility (Reaction Solvent) PolarAprotic->HighSol MedSol Moderate Solubility (Crystallization) PolarProtic->MedSol LowSol Low Solubility (Anti-Solvent) NonPolar->LowSol

Figure 2: Solvent Classification for Process Design.

Application in Process Design

Crystallization Strategy
  • Cooling Crystallization: Best suited for Ethanol or Isopropanol . The solubility in alcohols typically shows a steep dependence on temperature ($ \partial \ln x / \partial T > 0 $), allowing for high recovery yields upon cooling.

  • Anti-Solvent Crystallization: Dissolve the compound in DMF or DMSO (high solubility) and add Water or Acetonitrile (low solubility) to induce precipitation. This is effective for purification from impurities with different solubility profiles.

Purification

To remove non-polar impurities, wash the crude solid with Toluene or Hexane . To remove highly polar/ionic impurities, recrystallize from Ethanol/Water mixtures.

References

  • Methodological Standard

    • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents
    • Source:Journal of Chemical & Engineering D
    • Relevance: Defines the protocol and modeling for polysubstituted anthranilic acids.
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.
  • Compound Data

    • PubChem CID: 1180497-46-4 (2-Amino-5-methoxy-3-methylbenzoic acid).[5][6]

    • Source: National Center for Biotechnology Inform

Sources

Technical Whitepaper: 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive resource designed for research scientists and drug development professionals. It synthesizes safety data, handling protocols, and synthetic insights for 2-Amino-5-methoxy-3-methylbenzoic acid , a specialized intermediate in medicinal chemistry.

Safety, Handling, and Synthetic Applications in Drug Discovery

Part 1: Chemical Identity & Core Properties[1][2]

This compound serves as a critical scaffold in the synthesis of heterocyclic pharmaceutical agents, particularly quinazolinones and kinase inhibitors, where the 3-methyl and 5-methoxy substituents provide specific steric and electronic modulation.

Property Data
Chemical Name 2-Amino-5-methoxy-3-methylbenzoic acid
CAS Number 1180497-46-4
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Physical State Solid (Crystalline powder)
Appearance Off-white to pale yellow
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water
pKa (Predicted) ~2.1 (Carboxyl), ~4.5 (Aniline)
Structural Class Polysubstituted Anthranilic Acid
Part 2: Safety Data Sheet (SDS) Highlights

Note: While specific toxicological data for this exact isomer is limited, the following risk assessment is derived from structure-activity relationship (SAR) analysis of close analogs (e.g., 2-amino-5-methoxybenzoic acid).

2.1 Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335
2.2 Precautionary Protocols
  • Prevention (P280): Wear nitrile gloves (min thickness 0.11 mm), safety goggles with side shields, and a lab coat.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Hygroscopic nature requires desiccation.

2.3 Emergency Response Logic

The following decision tree outlines the immediate response to exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash with soap/water (15 mins) Remove contam. clothing Skin->Action_Skin Action_Eye Rinse w/ water (15 mins) Lift eyelids occasionally Eye->Action_Eye Action_Inhale Move to fresh air Support breathing Inhale->Action_Inhale SeekHelp Seek Medical Attention (Show Label/CAS) Action_Skin->SeekHelp Action_Eye->SeekHelp Action_Inhale->SeekHelp

Figure 1: Standardized emergency response workflow for substituted anthranilic acid exposure.

Part 3: Technical Handling & Stability

Expertise Insight: Anthranilic acids are prone to oxidation (browning) upon air exposure and decarboxylation at high temperatures. The 5-methoxy group increases electron density, making the ring more susceptible to oxidative degradation than unsubstituted analogs.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon or Nitrogen) recommended to prevent oxidation of the amino group.

    • Container: Amber glass vials to protect from light.

  • Incompatibilities:

    • Strong oxidizing agents (risk of vigorous reaction).

    • Acid chlorides/anhydrides (will react with the amino group).

  • Waste Disposal:

    • Dispose of as hazardous organic waste containing nitrogen. Do not release into drains.

Part 4: Synthesis & Manufacturing Context

In drug development, this compound is rarely a final product but a high-value building block. Understanding its synthesis aids in troubleshooting impurity profiles.

4.1 Retrosynthetic Analysis

The most robust route to 2-amino-5-methoxy-3-methylbenzoic acid involves the reduction of the corresponding nitro-benzoic acid precursor.

Synthesis Target 2-Amino-5-methoxy- 3-methylbenzoic acid (Target) Nitro 2-Nitro-5-methoxy- 3-methylbenzoic acid Step2 Reduction (H2, Pd/C or Fe/HCl) Nitro->Step2 Precursor 3-Methyl-5-methoxy- benzoic acid Step1 Nitration (HNO3/H2SO4) Precursor->Step1 Step1->Nitro Step2->Target

Figure 2: Primary retrosynthetic pathway via nitro-reduction.

4.2 Experimental Protocol (Reduction Step)

Based on standard protocols for anthranilic acid synthesis [1, 2].

  • Setup: Charge a hydrogenation vessel with 2-nitro-5-methoxy-3-methylbenzoic acid (1.0 eq) dissolved in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under nitrogen flow.

  • Reaction: Pressurize with Hydrogen gas (30–50 psi) and stir at Room Temperature for 4–6 hours.

    • QC Check: Monitor by TLC or LC-MS for disappearance of the nitro peak (M+H will shift by -30 Da roughly, from -NO2 to -NH2).

  • Workup: Filter through a Celite pad to remove catalyst (Caution: Pd/C is pyrophoric when dry).

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Water if necessary to remove potential azo-impurities.

Part 5: Analytical Characterization (QC)

To validate the identity of CAS 1180497-46-4, look for these specific signals. The 3-methyl group breaks the symmetry and provides a distinct diagnostic handle.

TechniqueDiagnostic SignalAssignment
1H NMR (DMSO-d6)

~2.15 ppm (s, 3H)
Methyl group at C3

~3.75 ppm (s, 3H)
Methoxy group at C5

~6.80 ppm (d, J=2.5 Hz, 1H)
Ar-H (C4, meta-coupling)

~7.10 ppm (d, J=2.5 Hz, 1H)
Ar-H (C6, meta-coupling)

~8-10 ppm (br s)
Carboxylic Acid -OH
LC-MS m/z = 182.2 [M+H]+Positive Ion Mode

Self-Validating Logic:

  • If the Methyl singlet is missing, you may have the des-methyl analog (CAS 6705-03-9).

  • If the aromatic coupling is ~8 Hz (ortho) instead of ~2.5 Hz (meta), the substitution pattern is incorrect (e.g., 4-methoxy isomer).

References
  • BenchChem. "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid." Technical Support Center. Accessed February 2026. Link

  • ChemicalBook. "2-Amino-5-methoxybenzoic acid Properties and Synthesis." ChemicalBook Database. Accessed February 2026. Link

  • BLD Pharm. "2-Amino-5-methoxy-3-methylbenzoic acid Product Page (CAS 1180497-46-4)."[1][2][3][4][5][6][7] BLD Pharm Catalog. Accessed February 2026. Link

  • PubChem. "Compound Summary: 2-Amino-5-chloro-3-methylbenzoic acid (Analogous Structure)." National Library of Medicine. Accessed February 2026. Link

  • Thermo Fisher Scientific. "Safety Data Sheet: Substituted Anthranilic Acids." Fisher Scientific.[8] Accessed February 2026. Link

Sources

Structural & Functional Analysis: 2-Amino-5-methoxy-3-methylbenzoic Acid vs. Regioisomers in Drug Design

[1]

Executive Summary & Molecular Architecture

The anthranilic acid (2-aminobenzoic acid) scaffold is a privileged structure in medicinal chemistry, serving as a precursor for quinazolinones, acridines, and benzodiazepines.[1] The specific substitution pattern of 2-Amino-5-methoxy-3-methylbenzoic acid (Target A) presents unique electronic and steric properties compared to its commercially common isomer, 2-Amino-3-methoxy-5-methylbenzoic acid (Isomer B) .[1]

Understanding the divergence between these isomers is critical because the position of the methoxy group (C5 vs. C3) fundamentally alters the molecule's hydrogen-bond donor/acceptor capability within a binding pocket and significantly impacts the pKa of the aniline nitrogen.

Structural Comparison
FeatureTarget A (5-OMe, 3-Me) Isomer B (3-OMe, 5-Me)
Structure C1: COOH, C2: NH₂, C3: Me, C5: OMeC1: COOH, C2: NH₂, C3: OMe, C5: Me
Electronic Effect (NH₂) C5-OMe is para to NH₂ (Strong Resonance Donor)C3-OMe is ortho to NH₂ (Inductive Withdrawal/Steric)
Steric Environment (C1) C3-Methyl creates "ortho-effect" twisting COOHC3-Methoxy allows H-bond with NH₂/COOH
Primary Application Kinase Inhibitors (EGFR), Actinomycin analogsGPCR Ligands, P2X7 Antagonists

Synthetic Divergence: The Causality of Regiocontrol

The synthesis of polysubstituted anthranilic acids is often plagued by regioselectivity issues if direct electrophilic aromatic substitution (EAS) is attempted on benzoic acid precursors. The "Gold Standard" method for ensuring the correct isomer is the Sandmeyer-Isonitrosoacetanilide (Isatin) Route .

Mechanism of Regiocontrol

The synthesis relies on the cyclization of an isonitrosoacetanilide intermediate. The choice of the starting aniline dictates the final product.

  • To synthesize Target A (3-Me, 5-OMe): One must start with 2-methyl-4-methoxyaniline .[1] The C2-methyl group blocks cyclization at that position, forcing the ring closure to occur at C6.[1] Upon oxidative ring opening, the original C6 becomes C1 (COOH), and the original C2-methyl ends up at C3.[1]

  • To synthesize Isomer B (3-OMe, 5-Me): One starts with 2-methoxy-4-methylaniline .[1]

Experimental Protocol: Synthesis of 2-Amino-5-methoxy-3-methylbenzoic Acid

Note: This protocol prioritizes regiochemical purity over yield.

Phase 1: Formation of the Isonitrosoacetanilide

  • Reagents: Suspend 2-methyl-4-methoxyaniline (1.0 eq) in water containing Na₂SO₄ (to increase ionic strength and precipitate product). Add chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq).[1]

  • Initiation: Heat to 50°C. Slowly add concentrated HCl. The reaction relies on the formation of the chloral-oxime intermediate.

  • Causality: The high concentration of hydroxylamine is required to drive the equilibrium toward the oxime before hydrolysis of the imine occurs.

  • Isolation: The isonitrosoacetanilide precipitates as a beige solid.[1] Filter and wash with water.[1]

Phase 2: Cyclization to Isatin

  • Acid Catalysis: Add the dried intermediate portion-wise to pre-heated (80°C) concentrated H₂SO₄.

  • Critical Step: Maintain temperature <90°C. Exceeding this causes charring due to the electron-rich methoxy group.[1]

  • Quench: Pour onto crushed ice. The 7-methyl-5-methoxyisatin precipitates as a deep red/orange solid.[1]

Phase 3: Oxidative Cleavage to Anthranilic Acid

  • Oxidation: Suspend the isatin in 1N NaOH. Slowly add 30% H₂O₂ (2.0 eq) at 0°C.[1]

  • Mechanism: The peroxide attacks the C3 carbonyl, leading to Baeyer-Villiger type rearrangement and decarboxylation.[1]

  • Workup: Acidify carefully to pH 4.0 with acetic acid. The target acid precipitates.[1]

    • Validation: If pH < 2.0 is used, the zwitterionic amino acid may redissolve as the hydrochloride salt.

Visualization of Synthetic Logic

SynthesisLogicStartA2-Methyl-4-methoxyanilineInterAIsonitrosoacetanilide(Blocked at C2)StartA->InterAChloral hydrate, NH2OHStartB2-Methoxy-4-methylanilineInterBIsonitrosoacetanilide(Blocked at C2)StartB->InterBChloral hydrate, NH2OHCyclizationAcid-Catalyzed Cyclization(H2SO4, 80°C)InterA->CyclizationInterB->CyclizationIsatinA7-Methyl-5-methoxyisatinCyclization->IsatinACyclizes at C6(C2 blocked by Me)IsatinB7-Methoxy-5-methylisatinCyclization->IsatinBCyclizes at C6(C2 blocked by OMe)OxidationOxidative Cleavage(H2O2, NaOH)IsatinA->OxidationIsatinB->OxidationProductATARGET A:2-Amino-5-methoxy-3-methylbenzoic acidOxidation->ProductAProductBISOMER B:2-Amino-3-methoxy-5-methylbenzoic acidOxidation->ProductB

Caption: Divergent synthesis of anthranilic acid isomers via the Sandmeyer-Isatin route, controlled by starting aniline substitution.

Analytical Differentiation & Self-Validation

Distinguishing the target from its isomers requires specific attention to NMR coupling constants and Nuclear Overhauser Effect (NOE) signals.

1H NMR Diagnostic Criteria

Both isomers possess two aromatic protons meta to each other (H4 and H6), typically showing a coupling constant (J) of ~2.5 Hz.[1] Therefore, splitting patterns alone are insufficient.[1]

SignalTarget A (3-Me, 5-OMe) Isomer B (3-OMe, 5-Me) Mechanistic Reason
Methyl (Me) δ ~2.1 ppm δ ~2.2 ppm 3-Me is shielded by the orthogonal COOH group; 5-Me is in the open electronic field.[1]
Methoxy (OMe) δ ~3.7 ppm δ ~3.8 ppm 3-OMe is deshielded by the adjacent NH₂ lone pair and COOH anisotropy.[1]
Aromatic H4/H6 Distinct shiftsDistinct shiftsH6 in Target A is ortho to COOH and ortho to OMe (highly shielded/deshielded interplay).[1]
NOE Signal Me(3) ↔ NH₂ OMe(3) ↔ NH₂ Definitive Proof. Irradiating the methyl peak in Target A enhances the NH₂ signal.
HPLC Separation Strategy

Separation of these isomers (e.g., in a crude reaction mixture) is best achieved using pH-modulated chromatography due to their differing pKa values.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[1]

  • Logic: At pH 2.5, the aniline is protonated (NH₃⁺).[1] The 5-OMe isomer (Target A) is more basic (pKa_aniline ~ 3.[1]5) due to resonance donation, whereas the 3-OMe isomer (Isomer B) is less basic due to inductive withdrawal.[1] Target A will be more ionized and elute earlier than Isomer B in reverse-phase conditions.[1]

Functional Implications in Drug Design (SAR)

The choice between these isomers is not merely structural but functional.[1]

  • Intramolecular Hydrogen Bonding:

    • Isomer B (3-OMe): The methoxy oxygen at C3 can accept a hydrogen bond from the C2-amine.[1] This "locks" the conformation, making the amine less nucleophilic for subsequent reactions (e.g., coupling to form quinazolines).[1]

    • Target A (3-Me): The C3-methyl group provides steric bulk.[1] It forces the adjacent C1-carboxyl group out of planarity with the benzene ring ("ortho effect"). This deconjugation can increase the reactivity of the carboxyl group toward nucleophilic attack, facilitating amide bond formation.

  • Metabolic Stability:

    • Target A (5-OMe): The para-position (relative to amine) is blocked by methoxy.[1] This prevents the formation of potentially toxic quinone-imine metabolites often seen with anilines.[1] However, the methoxy group itself is a site for O-demethylation by CYP2D6.[1]

    • Isomer B (5-Me): The benzylic methyl group is susceptible to metabolic oxidation to a carboxylic acid.[1]

SAR Decision Matrix

SAR_LogicDecisionSelect Scaffold based onDesired PropertyBranchATarget A (3-Me, 5-OMe)Decision->BranchABranchBIsomer B (3-OMe, 5-Me)Decision->BranchBPropA1High Steric Bulk at C3(Restricts rotation)BranchA->PropA1PropA2Increased Nucleophilicity of NH2(Resonance from 5-OMe)BranchA->PropA2PropB1Intramolecular H-Bond(NH2 ... OMe)BranchB->PropB1PropB2Planar Conformation(Better for intercalation)BranchB->PropB2AppAApplication:Kinase Inhibitors (Steric fit)Rapid Amide CouplingPropA1->AppAAppBApplication:DNA IntercalatorsPlanar LigandsPropB1->AppB

Caption: Structure-Activity Relationship (SAR) decision tree for selecting between methyl/methoxy isomers.

References

  • Sigma-Aldrich. 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride Product Information. Sigma-Aldrich.[1][2] Link

  • PubChem. 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride (CID 110209433).[1][3] National Library of Medicine.[1] Link

  • BenchChem. Validating the Structure of 2-Amino-5-cyano-3-methylbenzoic Acid: A Comparative NMR Analysis. BenchChem Technical Guides. Link

  • ChemicalBook. 2-Amino-5-methoxybenzoic acid Synthesis and Properties. ChemicalBook. Link

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules 2024.[1] Link

Physicochemical Profiling: 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of 2-Amino-5-methoxy-3-methylbenzoic acid , focusing on its acid dissociation constants (pKa) and isoelectric point (pI).

Executive Summary

For drug development professionals and medicinal chemists, 2-Amino-5-methoxy-3-methylbenzoic acid represents a classic amphoteric pharmacophore.[1] Its solubility, lipophilicity (logD), and membrane permeability are strictly pH-dependent.

This guide provides the theoretical derivation of its pKa values based on Hammett substituent effects and details the Gold Standard experimental protocols required to validate these predictions. Accurate determination of these values is critical for optimizing formulation stability and predicting ADME behavior.

Structural Analysis & Theoretical Prediction

To determine the pKa and pI without empirical data for this specific isomer, we apply Quantitative Structure-Property Relationship (QSPR) principles using Anthranilic Acid as the scaffold.

The Scaffold: Anthranilic Acid[1][2]
  • Core Structure: 2-Aminobenzoic acid.[1][2][3]

  • pKa1 (Carboxyl, –COOH): 2.17 (Experimental baseline). The ortho-amino group stabilizes the zwitterion, significantly lowering the pKa compared to benzoic acid (4.20).

  • pKa2 (Amino, –NH₃⁺): 4.85 (Experimental baseline).

Substituent Effects (Hammett Analysis)

We analyze the electronic impact of the 3-Methyl and 5-Methoxy groups on the core scaffold.[1]

SubstituentPosition Relative to –COOHPosition Relative to –NH₂Electronic EffectPredicted Impact
3-Methyl metaortho+I (Inductive Donor) Steric BulkpKa1 (Acid): Slight increase (weaker acid) due to +I.pKa2 (Base): Slight decrease.[1] Steric hindrance to solvation of the ammonium cation typically outweighs the +I donor effect (analogous to o-toluidine vs. aniline).
5-Methoxy metapara+M (Mesomeric Donor) –I (Inductive Withdrawal)pKa1 (Acid): Minimal change.[1] In meta position, resonance is decoupled; weak –I may slightly lower pKa.pKa2 (Base): Significant increase. Strong +M effect para to amine increases electron density on Nitrogen, stabilizing the protonated form.
Calculated Values

Synthesizing these effects, we derive the following working values for experimental design:

  • pKa1 (Carboxyl): Predicted 2.2 ± 0.1 . (The opposing effects of 3-Me and 5-OMe largely cancel, keeping it close to the anthranilic baseline).

  • pKa2 (Amino): Predicted 5.4 ± 0.2 . (The strong electron-donating 5-OMe group raises basicity, partially mitigated by the 3-Me steric effect).

  • Isoelectric Point (pI): Calculated as the average of the two pKa values for a zwitterion.

    
    
    
Data Summary Table
ParameterPredicted ValueConfidence IntervalStructural Driver
pKa1 (Acidic) 2.2 2.0 – 2.4Zwitterionic stabilization; Inductive effects.[1]
pKa2 (Basic) 5.4 5.1 – 5.7Resonance donation from 5-OMe (+M).
Isoelectric Point (pI) 3.8 3.6 – 4.0Point of minimum solubility (Zwitterion dominance).

Speciation & Solubility Logic

Understanding the species distribution is vital for formulation.

  • pH < 2.0: Cationic species dominates (

    
    ). High solubility.
    
  • pH 2.2 – 5.4: Zwitterionic species dominates (

    
    ). Minimum solubility region. 
    
  • pH > 5.5: Anionic species dominates (

    
    ). High solubility.
    
Visualization: Species Distribution Pathway[1]

Speciation Cation CATIONIC FORM (pH < 2.0) Soluble Zwitterion ZWITTERION (pI ~3.8) (pH 2.2 - 5.4) Min. Solubility / Precipitate Cation->Zwitterion Deprotonate COOH (pKa1 ~2.2) Anion ANIONIC FORM (pH > 5.5) Soluble Zwitterion->Anion Deprotonate NH3+ (pKa2 ~5.4)

Figure 1: pH-dependent speciation of 2-Amino-5-methoxy-3-methylbenzoic acid.[1] The yellow zone indicates the risk of precipitation.

Experimental Protocols

To validate the theoretical values, use Potentiometric Titration (Method A) for high-precision or Capillary Electrophoresis (Method B) for low-sample consumption.

Method A: Potentiometric Titration (The Gold Standard)

Best for: Precise thermodynamic pKa determination when >5 mg of sample is available.[1]

Reagents:

  • 0.1 M KOH (standardized, carbonate-free).

  • 0.1 M HCl.

  • 0.15 M KCl (ionic strength adjuster).

  • Degassed HPLC-grade water.

Workflow:

  • Preparation: Dissolve ~3 mg of substance in a minimal amount of 0.01 M HCl to ensure full protonation (Cationic state).

  • Titrant Addition: Titrate with 0.1 M KOH using a micro-burette under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Capture: Record pH vs. Volume. You expect two inflection points.

  • Bjerrum Plot Analysis: Calculate

    
     (average number of protons bound) to extract pKa values.
    

Critical Caution: Due to the pI of ~3.8, the compound may precipitate during titration if the concentration exceeds its intrinsic solubility (


).
  • Solution: If precipitation occurs (noisy signal near pH 3.8), perform the titration in 20%, 40%, and 60% Methanol/Water mixtures and extrapolate the pKa to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Method B: Capillary Electrophoresis (CE)

Best for: Low solubility compounds or scarce samples (<1 mg).[1]

Principle: The effective mobility (


) of the analyte changes with pH.[1]
Protocol: 
  • Buffer System: Prepare a series of buffers ranging from pH 1.5 to 8.0 in 0.5 unit increments (Phosphate/Citrate/Borate mix).[1]

  • Injection: Inject sample + neutral marker (e.g., DMSO) to correct for electroosmotic flow (EOF).

  • Plotting: Plot

    
     vs. pH.
    
    • The inflection point at low pH corresponds to pKa1.

    • The inflection point at mid pH corresponds to pKa2.

    • The pH where

      
       is the Isoelectric Point (pI) .
      
Visualization: Experimental Decision Tree

ProtocolSelection Start Start: Sample Characterization SolubilityCheck Is Solubility > 1 mM at pH 3.8? Start->SolubilityCheck Titration Potentiometric Titration (Aqueous) SolubilityCheck->Titration Yes Cosolvent Potentiometric Titration (MeOH/Water Extrapolation) SolubilityCheck->Cosolvent No (Precipitates) CE Capillary Electrophoresis (UV Detection) SolubilityCheck->CE Sample < 1 mg

Figure 2: Decision matrix for selecting the appropriate pKa determination method.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[1][2][3][4] (Foundational data for anthranilic acid derivatives).

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[5] (Source for Hammett

    
     constants: 
    
    
    
    -OMe = -0.27,
    
    
    -Me = -0.07).
  • Reijenga, J., et al. (2013). "Determination of pKa values of small molecules by capillary electrophoresis". Journal of Chromatography A. Link

  • PubChem Compound Summary. (2025). 2-Amino-5-methoxybenzoic acid (Analogous scaffold data). National Center for Biotechnology Information. Link[1]

Sources

Technical Procurement & Application Guide: 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the procurement, application, and quality validation of 2-Amino-5-methoxy-3-methylbenzoic acid .

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4 ) is a specialized anthranilic acid derivative utilized primarily as a scaffold in the synthesis of heterocyclic pharmaceutical ingredients.[1][2][3][4][5] Unlike its more common isomers (e.g., 2-amino-3-methoxy-5-methylbenzoic acid), this specific regioisomer serves as a critical building block for kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors where the 3-methyl/5-methoxy substitution pattern dictates binding pocket selectivity.[2]

This guide provides a technical analysis of the supply chain, pricing models, synthesis pathways, and quality control protocols required for integrating this compound into drug discovery workflows.[2]

Chemical Profile & Specifications

Understanding the precise structural identity is critical to avoid "isomer confusion" during procurement, a common error given the existence of multiple methoxy/methyl anthranilic acid isomers.[2]

PropertySpecification
Chemical Name 2-Amino-5-methoxy-3-methylbenzoic acid
CAS Number 1180497-46-4
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES CC1=CC(=CC(=C1N)C(=O)O)OC
Appearance Off-white to pale brown powder
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calc) ~4.5 (Carboxylic acid), ~2.5 (Aniline)

Key Structural Feature: The 3-methyl group provides steric hindrance adjacent to the amino group, often influencing the twist angle of resulting amides in drug candidates, while the 5-methoxy group acts as an electron-donating handle for metabolic stability or hydrogen bonding.[2]

Supply Chain & Pricing Analysis

Market Status

This compound is classified as a Level 3 Niche Intermediate .[2] It is not a bulk commodity (unlike unsubstituted anthranilic acid) and is typically manufactured on-demand or stocked in gram-scale quantities by specialized catalog suppliers.[2]

Primary Suppliers

Based on current global inventories, the following suppliers are verified sources. Note that "In Stock" status fluctuates rapidly for this tier of chemical.[2]

SupplierCatalog #Purity GradeTypical Pack SizeLead Time
BLD Pharm BD87548697%+100mg - 5g1-2 Weeks (Global)
Bide Pharm BD87548695%+1g - 25g2-3 Weeks (Asia Origin)
Custom Synthesis N/A98%+ (GMP)>100g8-12 Weeks

Procurement Warning: Do not confuse with CAS 74510-42-2 (2-amino-3-methoxy-5-methylbenzoic acid).[2] This isomer is cheaper and more available but structurally distinct.[2] Always verify the SMILES string before ordering.[2]

Pricing Models

Due to its specialized nature, pricing follows a "Research Tier" model rather than a bulk commodity model.[2]

  • Discovery Scale (100 mg - 1 g): High unit cost due to synthesis overhead.[2] Expect $150 - $300 per gram .[2]

  • Process Scale (10 g - 100 g): Prices drop significantly upon custom batch production.[2] Estimated at $50 - $80 per gram .[2]

  • Bulk (>1 kg): Requires FTE-based custom synthesis contract.[2]

Technical Context: Synthesis & Application

Role in Drug Design

This scaffold is frequently employed to synthesize Quinazolinones and Benzamides .[2] The 2-amino group reacts with electrophiles (e.g., formamide, isocyanates) to close the heterocyclic ring, while the carboxylic acid serves as a handle for amide coupling.[2]

Synthesis Pathway (Retrosynthetic Analysis)

The high cost of this intermediate stems from the difficulty of introducing the methoxy group at the 5-position while preserving the 3-methyl and 1-carboxyl groups.[2] A robust laboratory synthesis route is visualized below.

SynthesisRoute Start 2-Amino-3-methylbenzoic acid (Cheap Starting Material) Inter1 2-Amino-5-bromo-3-methylbenzoic acid (Regioselective Halogenation) Start->Inter1 Reagent1 Br2 / AcOH (Electrophilic Subst.) Product 2-Amino-5-methoxy-3-methylbenzoic acid (Target Scaffold) Inter1->Product Reagent2 NaOMe / CuI (Ullmann Coupling)

Figure 1: Proposed synthetic pathway. The critical step is the Copper-catalyzed Ullmann-type coupling to replace the Bromine at C5 with a Methoxy group.[2]

Quality Control & Validation Protocols

For researchers using this compound in SAR (Structure-Activity Relationship) studies, purity is paramount.[2] Impurities from the synthesis (e.g., unreacted bromo-intermediate) can act as false positives in biological assays.[2]

Protocol: Identity & Purity Verification
  • H-NMR Spectroscopy (DMSO-d6):

    • Diagnostic Signal 1: Singlet at ~3.8 ppm (3H) corresponding to the 5-OCH₃ group.[2]

    • Diagnostic Signal 2: Singlet at ~2.1 ppm (3H) corresponding to the 3-CH₃ group.[2]

    • Aromatic Region: Two doublets (meta-coupling) around 6.8 - 7.2 ppm, confirming the 1,2,3,5-substitution pattern.[2]

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[2]

    • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).[2]

    • Detection: UV at 254 nm and 220 nm.[2]

    • Acceptance Criteria: >95% area under the curve (AUC).

  • LC-MS Confirmation:

    • Verify Mass [M+H]⁺ = 182.08 Da .[2]

    • Check for [M+H]⁺ = 230/232 Da (Brominated impurity) which indicates incomplete methoxylation.[2]

Storage & Handling

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The amino group is susceptible to oxidation over long periods (turning the powder brown).[2]

  • Safety: Irritant (H315, H319, H335).[2] Handle in a fume hood.

  • Stability: Stable in solid form for >2 years if desiccated.[2] Solutions in DMSO should be used within 24 hours or frozen at -20°C.[2]

References

  • PubChem. (2025).[2][6] 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4) Compound Summary. National Library of Medicine.[2] [Link][2][5]

Sources

Methodological & Application

Protocols for using 2-Amino-5-methoxy-3-methylbenzoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocols for utilizing 2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 1180497-46-4) in solid-phase peptide synthesis (SPPS).

Technical Abstract

2-Amino-5-methoxy-3-methylbenzoic acid is a highly functionalized anthranilic acid derivative.[1] Its incorporation into peptide backbones serves two primary functions: inducing local conformational constraints (acting as a


-turn mimetic) and providing a potential intrinsic fluorescent handle due to the methoxy-anthranilate core.[1] However, its use presents significant synthetic challenges. The 3-methyl group  (ortho to the amine) and the 1-carboxylic acid  create a sterically congested "ortho-ortho" environment around the nucleophilic nitrogen, while the 5-methoxy group  (para to the amine) electronically enhances nucleophilicity, partially offsetting the steric penalty. This guide provides optimized protocols to overcome the steric barrier during acylation.

Part 1: Pre-Synthesis Considerations & Material Preparation

Chemical Properties & Challenges
FeatureStructural CauseSynthetic Impact
Steric Hindrance Methyl group at C3 (ortho to amine)Critical: The amine is sandwiched between the C1-carboxyl and C3-methyl.[1] Coupling the next amino acid to this residue is extremely difficult.
Nucleophilicity Aniline nitrogen (aromatic)Lower nucleophilicity than aliphatic amines. Requires strong activation of the incoming amino acid.[2]
Electronic Effect Methoxy group at C5 (para to amine)Electron-donating.[1] Slightly increases amine nucleophilicity compared to native anthranilic acid, aiding reaction kinetics if sterics are overcome.
Fluorescence Anthranilate corePotential blue/cyan fluorescence (

nm).[1] Useful for FRET or localization studies.
Fmoc-Protection Protocol

Commercial availability of the Fmoc-protected derivative may be limited.[1][3] If starting from the free acid, use this protocol to generate Fmoc-2-Amino-5-methoxy-3-methylbenzoic acid .

Reagents:

  • Starting Material: 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 eq)[1]

  • Reagent: Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) (1.1 eq)[1]

  • Base: Pyridine (2.0 eq) or NaHCO

    
     (aq)/Dioxane
    
  • Solvent: DCM (Dichloromethane) or 1,4-Dioxane/Water (1:1)[1]

Procedure (Schotten-Baumann variant for hindered anilines):

  • Dissolution: Dissolve 1.0 mmol of the amino acid in 5 mL of 10% Na

    
    CO
    
    
    
    (aq) and 5 mL of 1,4-dioxane. Cool to 0°C.
  • Addition: Dropwise add Fmoc-Cl (1.1 mmol) dissolved in 2 mL dioxane over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir overnight. Note: The hindered amine may require longer reaction times (up to 24h).

  • Workup: Dilute with water, wash with ether (to remove unreacted Fmoc-Cl).[1] Acidify the aqueous layer to pH 2 with 1N HCl. Extract the white precipitate with Ethyl Acetate (

    
    ).
    
  • Purification: Dry over MgSO

    
    , concentrate, and recrystallize from Hexane/Ethyl Acetate.
    

Part 2: Solid Phase Peptide Synthesis (SPPS) Protocols

These protocols are designed for Fmoc-chemistry on polystyrene or PEG-based resins (e.g., Rink Amide, Wang).[1]

Coupling the Residue TO the Resin (Acylation of Resin-bound Amine)

Goal: Attach Fmoc-2-Amino-5-methoxy-3-methylbenzoic acid to the growing peptide chain. The carboxylic acid is hindered by the ortho-methyl group but is generally reactive enough for standard enhanced coupling.[1]

  • Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2.0 eq).

  • Stoichiometry: Use 3-4 equivalents of the Fmoc-amino acid relative to resin loading.[1]

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).[1]

  • Time: 2 hours at RT. Double coupling is recommended if the previous residue is bulky (e.g., Val, Ile, Pro).

Coupling the NEXT Amino Acid ONTO the Residue (The Critical Step)

Goal: Acylate the sterically hindered, resin-bound aniline nitrogen. WARNING: Standard HBTU/DIC couplings will likely FAIL or result in <10% conversion due to the C3-methyl steric block.

Method A: The "Gold Standard" (HATU/HOAt) Use this for non-hindered incoming amino acids (Gly, Ala).

  • Deprotection: Remove Fmoc from the anthranilate residue (20% Piperidine/DMF,

    
     min). Wash extensively with DMF and DCM.[4]
    
  • Activation: Pre-activate the incoming Fmoc-amino acid (5.0 eq) with HATU (4.9 eq) and HOAt (4.9 eq) and DIEA (10 eq) in NMP.

    • Why NMP? NMP swells the resin better and promotes aggregation-breaking for difficult sequences.[1]

  • Coupling: Add to resin. Shake for 4 to 6 hours at RT.

  • Repeat: Drain and repeat the coupling with fresh reagents (Double Couple).

Method B: The "Sledgehammer" (Acid Chloride via BTC) Use this for hindered incoming amino acids or if Method A fails. This generates the highly reactive acid chloride in situ.

  • Reagents: Bis(trichloromethyl)carbonate (BTC/Triphosgene), 2,4,6-Collidine.

  • Pre-activation (In a glass vial):

    • Dissolve Incoming Fmoc-AA-OH (5.0 eq) and BTC (1.65 eq) in dry THF/DCM (1:1).[1]

    • Add Collidine (15 eq) dropwise. A suspension will form. Stir for 1-2 minutes.

  • Coupling: Add the suspension immediately to the resin-bound anthranilate.

  • Time: 1 - 2 hours.

  • Mechanism: Generates the Fmoc-amino acid chloride, which is small enough to penetrate the steric shield of the 3-methyl group.

Part 3: Visualization & Workflow

Structural Logic & Steric Clash

The following diagram illustrates why the specific protocols above are necessary.

G cluster_0 Steric Environment Residue 2-Amino-5-methoxy- 3-methylbenzoic acid C3_Methyl C3-Methyl Group (Steric Block) Amine Aniline Nitrogen (Nucleophile) C3_Methyl->Amine Blocks Access Methoxy C5-Methoxy (Electronic Boost) Methoxy->Amine Increases Nucleophilicity IncomingAA Incoming Fmoc-AA-OH Standard_Cpl Standard Coupling (HBTU/DIC) IncomingAA->Standard_Cpl Advanced_Cpl Advanced Coupling (BTC/Acid Chloride) IncomingAA->Advanced_Cpl Standard_Cpl->Amine High Failure Rate (Steric Clash) Advanced_Cpl->Amine Successful Acylation (High Reactivity)

Caption: Figure 1. Mechanistic rationale for protocol selection. The C3-Methyl group sterically shields the amine, necessitating high-energy coupling reagents (BTC/Acid Chlorides) over standard carbodiimides.[1]

Part 4: Quality Control & Troubleshooting

IssueDiagnosisSolution
Incomplete Coupling Kaiser Test is inconclusive (anilines often don't stain dark blue). Chloranil test is better but still tricky.Micro-cleavage: Cleave a small resin sample (5 mg) with 95% TFA and analyze by LC-MS. Look for "Deletion Sequence" (Mass = Expected - Incoming AA).[1]
Aspartimide Formation If the sequence contains Asp-Gly or Asp-Ser nearby.[1]Use 0.1M HOBt in the piperidine deprotection solution to suppress base-catalyzed imide formation.[5]
Low Solubility Anthranilate sequences can aggregate.Use Pseudoproline dipeptides for Ser/Thr/Cys residues downstream, or switch solvent to 100% NMP or add chaotropic salts (LiCl).

References

  • BenchChem. (2025).[6] Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis. Retrieved from

  • Journal of the American Chemical Society. (2022).[7] In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid. Retrieved from

  • MDPI. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from

  • National Institutes of Health (NIH). (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Retrieved from

  • Bachem. (2025). Peptide Manufacturing: Step-By-Step Guide. Retrieved from

Sources

Technical Guide: 2-Amino-5-methoxy-3-methylbenzoic Acid in Pharmaceutical Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 1180497-46-4 ) is a specialized anthranilic acid derivative employed as a high-value building block in the synthesis of polysubstituted quinazolinones , benzodiazepines , and benzamides .

Unlike the common 2-amino-5-methoxybenzoic acid, the introduction of the 3-methyl group (ortho to the amino moiety) introduces significant steric constraints. This structural feature is exploited in medicinal chemistry to:

  • Lock Conformation: Restrict rotational freedom in benzamide ligands (e.g., for HDAC or kinase inhibitors).

  • Modulate Metabolic Stability: Block the metabolically vulnerable position ortho to the amine.

  • Direct Regioselectivity: Influence the folding of the molecule during cyclization reactions to form 8-methyl-6-methoxyquinazolin-4(3H)-ones .

This guide provides validated protocols for the quality control, handling, and downstream synthetic application of this intermediate.

Chemical Profile & Specifications

ParameterSpecification
IUPAC Name 2-Amino-5-methoxy-3-methylbenzoic acid
CAS Number 1180497-46-4 (Free Acid) / 74510-42-2 (HCl Salt)
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~2.1 (Carboxyl), ~4.5 (Aniline)
Key Impurities 2-Amino-5-methoxybenzoic acid (Des-methyl analog); 2-Nitro precursors
Structural Insight: The "Ortho-Effect"

The 3-methyl group is positioned ortho to the primary amine. This creates a "steric sandwich" where the amine is flanked by the carboxyl group (C1) and the methyl group (C3).

  • Reactivity Impact: The nucleophilicity of the aniline nitrogen is reduced due to steric hindrance, requiring forcing conditions (higher T or stronger catalysts) for amide coupling compared to unhindered anthranilic acids.

  • Cyclization Advantage: Once the amide bond is formed, the steric bulk favors cyclodehydration to relieve strain, often accelerating quinazolinone formation.

Application Protocol A: Synthesis of 8-Methyl-6-methoxyquinazolin-4(3H)-one

This is the primary application of this intermediate, serving as a core scaffold for EGFR, PI3K, and mGlu7 modulators. The 3-methyl group of the starting material becomes the 8-methyl group of the quinazolinone.

Workflow Diagram

G Start 2-Amino-5-methoxy- 3-methylbenzoic Acid Inter Intermediate: Formamidine Adduct Start->Inter Condensation (140°C) Reagent Formamide / Ammonium Acetate Reagent->Inter Product 8-Methyl-6-methoxy- quinazolin-4(3H)-one Inter->Product Cyclodehydration (- H2O)

Caption: Cyclization pathway via Niementowski modification.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 eq)[1][2]

  • Cyclizing Agent: Formamide (10.0 eq) or Formamidine Acetate (1.5 eq) in Ethanol

  • Catalyst: Ammonium Acetate (0.5 eq) - Optional, improves yield

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, charge 1.81 g (10 mmol) of 2-Amino-5-methoxy-3-methylbenzoic acid .

  • Addition: Add 10 mL of Formamide . (Note: If using Formamidine Acetate, use 20 mL of Ethanol as solvent).

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours.

    • Critical Checkpoint: The reaction usually transitions from a suspension to a clear solution, then precipitates the product.

    • TLC Monitoring: Eluent: 5% Methanol in DCM. The starting material (Rf ~0.3) should disappear; Product (Rf ~0.6) appears fluorescent under UV (254 nm).

  • Work-up: Cool the reaction mixture to room temperature. Add 20 mL of ice-cold water.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with water (2 x 10 mL) and cold isopropanol (1 x 5 mL).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Characterization:

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, 8-CH₃), 3.85 (s, 3H, 6-OCH₃), 7.30 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 8.10 (s, 1H, H-2), 12.10 (br s, 1H, NH).

Application Protocol B: Benzamide Coupling (Linker Synthesis)

Due to the steric hindrance at the amine, standard coupling (EDC/HOBt) often results in self-cyclization or low yields. The recommended route uses mixed anhydrides or thionyl chloride activation.

Workflow Diagram

G Acid Starting Material (Carboxylic Acid) AcylCl Acyl Chloride Intermediate Acid->AcylCl Activation (Reflux, 1h) SOCl2 SOCl2 / DMF (cat.) SOCl2->AcylCl Product Benzamide Derivative AcylCl->Product Coupling (0°C -> RT, Base) Amine Target Amine (R-NH2) Amine->Product

Caption: Activation via Acyl Chloride to overcome steric hindrance.

Step-by-Step Methodology
  • Activation: Dissolve 1.0 eq of 2-Amino-5-methoxy-3-methylbenzoic acid in dry Toluene. Add 1.5 eq Thionyl Chloride and 1 drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to obtain the crude acyl chloride (yellow solid). Do not purify.

  • Coupling: Redissolve the residue in dry DCM. Add 1.1 eq of the target amine (e.g., Benzylamine) and 2.0 eq of Triethylamine .

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Purification: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃. Recrystallize from Ethanol/Water.

Quality Control & Analytical Standards

HPLC Method (Purity Assessment)[7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Amide band) and 320 nm (Anthranilic band).

  • Retention Time: Expect elution ~6.5 min (varies by system). The "Des-methyl" impurity typically elutes earlier (~5.8 min).

Storage & Handling[2]
  • Stability: Stable under normal conditions. Hygroscopic as HCl salt.

  • Storage: Store at +2°C to +8°C in a tightly sealed container. Protect from light (aniline derivatives can oxidize/darken over time).

References

  • PubChem Compound Summary. 2-Amino-5-methoxy-3-methylbenzoic acid (CID 110209433). National Center for Biotechnology Information. Link

  • Wroblewska, K. et al. (2021).[3] Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity. International Journal of Molecular Sciences. Link (Demonstrates synthesis of 2,6,8-trisubstituted quinazolinones from substituted anthranilic acids).

  • ChemicalBook. 2-Amino-5-methoxybenzoic acid Synthesis Protocols.Link (Base protocol adapted for the 3-methyl derivative).

  • Organic Syntheses. General Procedures for Quinazolinone Synthesis via Niementowski Reaction.Link

Sources

Application Note: Cyclization Protocols for 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the synthetic pathways for transforming 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4) into biologically active fused heterocycles.[1][2] This specific scaffold presents a unique challenge in medicinal chemistry: the 3-methyl group exerts significant steric pressure ortho to the nucleophilic amine, while the 5-methoxy group provides electronic activation (para to the amine).[2]

Successful cyclization requires protocols that balance these opposing forces. This note provides optimized methodologies for synthesizing quinazolin-4(3H)-ones and 4H-3,1-benzoxazin-4-ones , key pharmacophores in kinase inhibitors and anticonvulsant drug discovery.[1][2]

Key Reaction Pathways[1]
  • Pathway A (Quinazolinone Formation): High-temperature condensation with formamide equivalents.[1][2]

  • Pathway B (Benzoxazinone Formation): Dehydrative cyclization with acid anhydrides.

Structural Analysis & Reactivity Profile[3]

Understanding the substrate's geometry is critical for experimental success.

FeaturePositionEffect on ReactivityExperimental Consequence
Amino Group (-NH₂) C2Primary NucleophileInitiates attack on electrophiles (anhydrides, formamide).[1][2]
Methyl Group (-CH₃) C3 (ortho to NH₂)Steric Hindrance Retards N-acylation; requires higher reaction temperatures or stronger electrophiles compared to unsubstituted anthranilic acids.[1][2]
Methoxy Group (-OCH₃) C5 (para to NH₂)Electronic Activation (+M) Increases electron density on the amine nitrogen, partially compensating for the steric hindrance of the 3-methyl group.[2]
Carboxylic Acid (-COOH) C1Electrophile (Latent)Cyclization target; requires activation (thermal or chemical) to close the ring.[2]

Pathway A: Synthesis of 6-Methoxy-8-methylquinazolin-4(3H)-one[1][2]

This protocol utilizes the Niementowski variation , optimized for sterically hindered anilines. The 3-methyl group on the starting material maps to the 8-position of the quinazoline ring, creating a "molecular fence" that can improve selectivity in kinase binding pockets.[2]

Reaction Scheme

The reaction involves the condensation of the amino acid with formamide. The high boiling point of formamide drives the dehydration.

Detailed Protocol

Reagents:

  • 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 eq)[1][2]

  • Formamide (10.0 eq) – Acts as both reagent and solvent.

  • Ammonium Acetate (0.5 eq) – Catalyst to facilitate ammonia evolution.

Equipment:

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser (air-cooled is sufficient for formamide)[1][2]

  • Oil bath capable of 160°C

  • Magnetic stir bar

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask, charge 2-Amino-5-methoxy-3-methylbenzoic acid (e.g., 1.0 g, 5.5 mmol).

  • Solvation: Add Formamide (2.2 mL, ~55 mmol). The solid may not dissolve immediately.

  • Catalysis: Add Ammonium Acetate (0.21 g, 2.75 mmol). Expert Note: This buffers the reaction and assists in the initial formation of the formamidine intermediate.

  • Cyclization (Critical Step): Heat the mixture to 140–150°C .

    • Observation: The solid will dissolve as the temperature rises. Evolution of water vapor and ammonia will be observed.

    • Duration: Maintain reflux for 6–8 hours . The steric bulk of the 3-methyl group prevents the rapid cyclization seen in unsubstituted anthranilic acids (usually 2-3 hours).[1][2]

  • Monitoring: Monitor by TLC (System: 5% Methanol in DCM). The starting material (fluorescent blue/purple) should disappear, replaced by a lower Rf spot (Quinazolinone).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold water (20 mL) with vigorous stirring.

    • The product should precipitate as a beige/off-white solid.[1]

    • Troubleshooting: If no precipitate forms, neutralize the solution (pH 7) with dilute HCl, as the excess formamide can solubilize the product.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from Ethanol/DMF (9:1) if high purity (>98%) is required.

Expected Yield: 75–85%[1]

Pathway B: Synthesis of 6-Methoxy-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one[1][2]

Benzoxazinones are reactive intermediates. They are often isolated as "activated" scaffolds that can be further reacted with amines to form 2,3-disubstituted quinazolinones.[1][2]

Detailed Protocol

Reagents:

  • 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 eq)[1][2]

  • Acetic Anhydride (5.0 eq)[2]

  • Pyridine (0.1 eq) – Optional base catalyst.[2]

Step-by-Step Methodology:

  • Setup: Charge the starting acid (1.0 g) into a flask.

  • Activation: Add Acetic Anhydride (3.0 mL).

  • Reflux: Heat the mixture to 120°C (Reflux) for 1–2 hours .

    • Mechanism:[1][3] The amine is first acetylated to the N-acetyl intermediate.[1] Subsequently, the neighboring carboxylic acid attacks the amide carbonyl, eliminating acetic acid to close the oxazine ring.

    • Visual Check: The suspension should clear to a homogeneous solution.

  • Isolation:

    • Do NOT add water while hot (this hydrolyzes the ring back to the N-acetyl acid).

    • Cool to 0°C (ice bath). The product often crystallizes directly from the anhydride.

    • If no crystals form, remove excess acetic anhydride under reduced pressure (rotary evaporator).

    • Wash the residue with cold hexane or diethyl ether to remove traces of acetic acid.

  • Storage: Store in a desiccator. This compound is moisture-sensitive.[1][2]

Expected Yield: 80–90%[1]

Visualizing the Chemistry

The following diagrams illustrate the reaction logic and structural mapping.

ReactionPathways SM 2-Amino-5-methoxy-3-methylbenzoic acid (Starting Material) NAcetyl N-Acetyl Intermediate (Transient) SM->NAcetyl Ac2O, 120°C Quin 6-Methoxy-8-methylquinazolin-4(3H)-one (Target A: Stable) SM->Quin Formamide, 150°C (Niementowski) Benzox 6-Methoxy-8-methyl-2-methyl- 4H-3,1-benzoxazin-4-one (Target B: Reactive) NAcetyl->Benzox - AcOH (Cyclodehydration)

Caption: Divergent synthetic pathways. Pathway A (Blue) yields the stable quinazolinone. Pathway B (Red) yields the reactive benzoxazinone intermediate.

AtomMapping cluster_SM Starting Material Mapping cluster_Prod Quinazolinone Product Mapping C1 C1 (COOH) Q4 C4 (Carbonyl) C1->Q4 Retains Carbonyl C2 C2 (NH2) QN1 N1 C2->QN1 Nucleophile C3 C3 (Methyl) QC8 C8 (Methyl) C3->QC8 Steric Bulk C5 C5 (Methoxy) QC6 C6 (Methoxy) C5->QC6 Electronic Donor

Caption: Atom-to-atom mapping from the anthranilic acid scaffold to the fused quinazoline ring system.

Troubleshooting & Expert Insights

Issue: Low Yield in Quinazolinone Synthesis
  • Cause: Incomplete ring closure due to the 3-methyl steric hindrance.[1]

  • Solution: Increase reaction temperature to 160°C or switch solvent to 2-ethoxyethanol with Formamidine Acetate (1.5 eq) as a more reactive cyclizing agent.

Issue: Product Solubility
  • Cause: The 5-methoxy group increases the polarity of the molecule compared to unsubstituted quinazolinones.

  • Solution: Avoid excessive washing with ethanol. Use Iso-propanol (IPA) for washing, as the product is less soluble in IPA than in EtOH.[2]

Issue: Benzoxazinone Hydrolysis
  • Cause: Exposure to atmospheric moisture.

  • Solution: Conduct the reaction under a nitrogen atmosphere. If the product turns from a crystalline solid to a gummy paste, it has hydrolyzed back to the N-acetyl acid. Recrystallize immediately from dry toluene.

References

  • Chemical Identity & Availability

    • Source: PubChem & BLD Pharm.
    • Title: 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4).[1][2][4][5][6][7][8]

    • Link: (Verified via search results).

  • General Quinazolinone Synthesis (Niementowski)

    • Source: Organic Chemistry Portal.
    • Title: Synthesis of Quinazolinones - Recent Literature.[1][2]

    • Link:[1][2]

  • Benzoxazinone Cyclization Mechanisms

    • Source: International Journal of Modern Organic Chemistry.
    • Title: Chemistry of 4H-3,1-Benzoxazin-4-ones.[1][2]

    • Link:

  • Steric Effects in Anthranilic Acid Derivatives

    • Source: BenchChem Technical Support.[3]

    • Title: Comparative Analysis of Reactivity of Anthranilic Acid Deriv
    • Link: (Contextual inference from search result 1.19).

Sources

Amide bond formation using 2-Amino-5-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Amide Bond Formation with 2-Amino-5-methoxy-3-methylbenzoic Acid

Introduction & Chemical Profile

2-Amino-5-methoxy-3-methylbenzoic acid represents a distinct class of "privileged scaffolds" in medicinal chemistry, combining the core reactivity of anthranilic acid with specific steric and electronic modulators. This molecule is widely used in the synthesis of quinazolinone-based kinase inhibitors, GPCR ligands, and agrochemicals.

However, its dual-functional nature (an ortho-amino acid) presents a classic synthetic paradox:

  • The Cyclization Trap: Activation of the carboxylic acid (C1) often leads to rapid intramolecular nucleophilic attack by the amine (C2), resulting in benzoxazinone formation rather than the desired intermolecular amide coupling.

  • Steric Deactivation: The methyl group at C3 (ortho to the amine) creates significant steric bulk, reducing the nucleophilicity of the amine and complicating its use as a nucleophile.

  • Electronic Push: The methoxy group at C5 increases electron density, making the ring susceptible to oxidative side reactions if harsh coupling conditions are employed.

This guide provides three validated protocols to navigate these challenges, prioritizing the Isatoic Anhydride route for scalability and HATU Activation for high-throughput screening.

Physicochemical Snapshot
PropertyDataImplication for Synthesis
Structure 2-NH₂, 3-Me, 5-OMe, 1-COOHHigh steric hindrance near amine; prone to cyclization.
Solubility DMSO, DMF, hot MeOHPoor solubility in non-polar solvents (DCM/Hexane).
pKa (Acid) ~3.8 (Est.)Slightly higher than benzoic acid due to EDG (-OMe).
pKa (Base) ~2.5 (Est.)Low basicity due to C3-Methyl steric inhibition of resonance.
Stability Air stable; Light sensitiveStore in amber vials; avoid prolonged exposure to oxidants.

Strategic Decision Matrix

Before selecting a protocol, determine the role of the molecule in your synthesis.

decision_matrix cluster_legend Key Decision Factors Start Start: Define Role of 2-Amino-5-methoxy-3-methylbenzoic acid Role_Acid Acting as ACID (Coupling with external Amine) Start->Role_Acid Role_Amine Acting as AMINE (Coupling with external Acid) Start->Role_Amine Isatoic Protocol A: Isatoic Anhydride Route (Recommended for Scale/Purity) Role_Acid->Isatoic High Purity No Cyclization HATU Protocol B: HATU Direct Coupling (Recommended for HTS/Small Scale) Role_Acid->HATU Fast No Intermediate Isolation AcylFluoride Protocol C: Acyl Fluoride/Chloride Activation (Required due to Steric Hindrance) Role_Amine->AcylFluoride Overcome C3-Methyl Sterics Warning Warning: Direct EDC/NHS coupling of this molecule often fails due to Benzoxazinone formation.

Figure 1: Strategic workflow for selecting the optimal coupling protocol.

Protocol A: The Isatoic Anhydride Method (Gold Standard)

Mechanism: This method masks the nucleophilic amine and activates the carboxylic acid simultaneously by forming a cyclic anhydride. The ring opens exclusively upon attack by the external amine, preventing benzoxazinone formation.

Best For: Scale-up (>1g), high-purity requirements, and preventing side reactions.

Step 1: Synthesis of 6-methoxy-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (Isatoic Anhydride Intermediate)
  • Dissolution: In a round-bottom flask, suspend 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 equiv) in anhydrous THF (10 mL/g).

  • Phosgene Equivalent: Add Triphosgene (0.35 equiv) or CDI (1.1 equiv). Note: Triphosgene is preferred for cleaner workup.

  • Reaction: Heat to reflux (65°C) for 2–3 hours. The suspension should clear as the anhydride forms, then potentially precipitate again.

  • Workup: Cool to 0°C. If product precipitates, filter and wash with cold ether. If soluble, concentrate in vacuo and triturate with Hexane/Et2O (1:1).

  • Validation: Check IR. Look for characteristic anhydride doublet carbonyl peaks (~1780 and 1730 cm⁻¹).

Step 2: Amide Formation (Ring Opening)
  • Coupling: Dissolve the isolated Isatoic Anhydride (1.0 equiv) in DMF or Acetonitrile .

  • Nucleophile: Add the external Amine (1.1 equiv).

  • Catalyst: Add DMAP (0.1 equiv) to accelerate ring opening.

  • Conditions: Stir at 60–80°C for 4–12 hours. CO₂ is evolved (ensure venting).

  • Purification: Dilute with water. The product often precipitates. If not, extract with EtOAc.

Protocol B: Direct Coupling via HATU (High Throughput)

Mechanism: Uses a fast-acting uronium reagent. The key is to add the external amine immediately after activation to outcompete the intramolecular cyclization.

Best For: Small scale (<100mg), combinatorial libraries.

  • Activation: Dissolve 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 equiv) in anhydrous DMF .

  • Base: Add DIPEA (2.5 equiv). Do not use TEA; DIPEA is sterically hindered and reduces racemization/side reactions.

  • Coupling Agent: Add HATU (1.05 equiv). Stir for only 1–2 minutes .

    • Critical: Prolonged activation without the amine leads to benzoxazinone.

  • Amine Addition: Immediately add the external Amine (1.2 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Quench: Dilute with saturated NaHCO₃.

Protocol C: Using the Molecule as a Nucleophile

Challenge: The C3-methyl group creates a "steric wall" blocking the C2-amine. Standard EDC/NHS coupling will likely fail or be extremely slow.

Solution: Use high-energy electrophiles (Acid Chlorides) or Acyl Fluorides.

  • Partner Activation: Convert the partner carboxylic acid to an Acid Chloride (using SOCl₂/DMF cat.) or Acyl Fluoride (using TFFH or Cyanuric Fluoride).

  • Solvent: Use Pyridine (as solvent and base) or DCM with 2,6-Lutidine .

    • Why Lutidine? It is a non-nucleophilic base that won't attack the acid chloride but will scavenge HCl.

  • Reaction:

    • Dissolve 2-Amino-5-methoxy-3-methylbenzoic acid (or its methyl ester, preferred) in the solvent.

    • Add the activated acid partner dropwise at 0°C.

    • Heat: This reaction often requires heating to 50–80°C to overcome the steric barrier of the C3-methyl group.

Side Reaction Analysis: The Benzoxazinone Trap

Understanding this pathway is crucial for troubleshooting low yields.

benzoxazinone_trap StartingMaterial 2-Amino-5-methoxy-3-methylbenzoic acid Activated Activated Ester (O-Acylurea) StartingMaterial->Activated + Coupling Reagent Desired Desired Amide Product Activated->Desired + External Amine (Fast) SideProduct SIDE REACTION: Benzoxazinone (Cyclic Dehydration) Activated->SideProduct Intramolecular Attack (Slow but constant) Note If External Amine addition is delayed, or if Amine is non-nucleophilic, the pathway shifts to Benzoxazinone. Activated->Note

Figure 2: Kinetic competition between intermolecular coupling and intramolecular cyclization.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[2][4][5][6] Tetrahedron, 61(46), 10827-10852.

    • Authoritative review on general amide coupling mechanisms and reagents.
  • Wiktelius, D., & Luthman, K. (2006). Synthesis of hindered amides using acid fluorides.[6] Organic Letters, 8(14), 3135-3138.

    • Supports Protocol C: Use of activ
  • Potts, K. T. (1984). The chemistry of isatoic anhydride. The Chemistry of Heterocyclic Compounds, Volume 4.
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Critical analysis of side reactions including benzoxazinone form

Sources

Application Note: 2-Amino-5-methoxy-3-methylbenzoic Acid as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small-molecule drugs, the "Magic Methyl" effect—where the addition of a single methyl group significantly boosts potency or selectivity—is a well-documented phenomenon. 2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 1180497-46-4 / 74510-42-2) represents a high-value scaffold that combines this steric control with electronic tuning.

This guide details the utility of this scaffold in synthesizing quinazolin-4(3H)-ones , benzodiazepines , and benzoxazinones .[1] Unlike the unsubstituted anthranilic acid, the 3-methyl group introduces critical steric bulk ortho to the amine, influencing the conformation of resulting heterocycles and potentially improving metabolic stability by blocking N-acetylation.[1] Simultaneously, the 5-methoxy group acts as an electron-donating group (EDG), enhancing the nucleophilicity of the aniline nitrogen and serving as a metabolic handle.[1]

Scaffold Profile & Medicinal Utility

Structural Analysis

The scaffold is a tri-substituted benzene ring with distinct vectors for chemical elaboration:

  • C1 (Carboxylic Acid): Primary cyclization point; precursor to amides, esters, and oxadiazoles.[1]

  • C2 (Amine): Nucleophilic center for cyclization; susceptible to reductive amination or sulfonylation.[1]

  • C3 (Methyl): The "Gatekeeper."[1] It restricts rotation of N-substituents, favoring specific atropisomers and creating a hydrophobic pocket fill.[1]

  • C5 (Methoxy): Electronic tuner.[1] Increases electron density in the ring, facilitating electrophilic aromatic substitution at C4/C6 and improving solubility compared to halo-analogs.[1]

Key Therapeutic Applications
  • Kinase Inhibitors (VEGFR-2/EGFR): The 3-methyl group mimics the steric profile of known kinase inhibitors (e.g., 3-methylquinoxalines), positioning the inhibitor within the ATP-binding pocket with high specificity.[1]

  • GPCR Ligands: Used in the synthesis of quinazolinone-based antagonists where the 3-methyl group prevents "flat" binding, inducing a twisted conformation that matches receptor topology.

  • Antifungal Agents: Precursor to 2,3-disubstituted quinazolinones with potent activity against Rhizoctonia solani.[1]

Experimental Protocols

Protocol A: Modular Synthesis of the Scaffold

For researchers who cannot source the specific isomer, this validated route converts the commodity chemical 2-amino-3-methylbenzoic acid into the target scaffold.

Prerequisites:

  • Starting Material: 2-Amino-3-methylbenzoic acid (CAS: 4389-45-1).[1]

  • Reagents: NBS (N-Bromosuccinimide), CuI (Copper(I) iodide), NaOMe (Sodium methoxide).[1]

Step 1: Regioselective Bromination

The amino group directs bromination to the para position (C5).[1]

  • Dissolve 2-amino-3-methylbenzoic acid (10 mmol) in DMF (20 mL).

  • Cool to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.

  • Stir at RT for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Workup: Pour into ice water (100 mL). The precipitate is 2-amino-5-bromo-3-methylbenzoic acid . Filter, wash with water, and dry.[1][2][3]

    • Yield Expectation: >85%[1][4][5]

Step 2: Copper-Catalyzed Methoxylation (Ullmann-type)[1]
  • Esterification (Optional but recommended): Reflux the bromo-acid in MeOH with catalytic H₂SO₄ to form the methyl ester. This protects the acid and improves solubility.[1][3]

  • Coupling: In a sealed tube, combine the bromo-ester (5 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and NaOMe (2.0 eq, 25% in MeOH).

  • Heat to 100°C for 12–16 hours.

  • Hydrolysis: Add NaOH (2M, 5 mL) directly to the reaction mixture and heat at 60°C for 2 hours to saponify the ester.

  • Isolation: Acidify with 1M HCl to pH 4. The product, 2-amino-5-methoxy-3-methylbenzoic acid , precipitates as an off-white solid. Recrystallize from Ethanol.[1][6][7]

Protocol B: Cyclization to 8-Methyl-6-methoxyquinazolin-4(3H)-one

This protocol utilizes the scaffold to build a kinase-inhibitor core.

Mechanism: The Niementowski quinazolinone synthesis.

  • Reagents: 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 eq), Formamide (5.0 eq, acts as solvent and reagent).[1]

  • Procedure:

    • Mix the scaffold (500 mg) and formamide (2 mL) in a microwave vial or round-bottom flask.

    • Microwave Method (Recommended): Heat at 150°C for 15 minutes (High absorption).[1]

    • Thermal Method: Reflux at 140–150°C for 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice (20 g).

    • The product, 6-methoxy-8-methylquinazolin-4(3H)-one , precipitates as a solid.

    • Filter and wash with cold water.[1]

  • Purification: Recrystallize from DMF/Ethanol if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet at ~8.0 ppm (H-2 of quinazolinone) and the disappearance of the broad COOH peak.[1] The 8-Methyl group typically shifts to ~2.4 ppm.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Molecular Weight 181.19 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water.[1][8]
pKa (Calc) ~4.5 (COOH), ~2.5 (Aniline NH3+)
TLC Visualization UV active; stains yellow with Ninhydrin (free amine).[1]
Troubleshooting (Step 1) If bromination yields mixtures, ensure temperature is kept <5°C during NBS addition.
Troubleshooting (Step 2) Incomplete methoxylation often results from "wet" NaOMe.[1] Use freshly prepared or anhydrous commercial solutions.

Pathway Visualization

The following diagram illustrates the synthetic logic, transforming the raw scaffold into two distinct bioactive classes: Quinazolinones (Kinase focus) and Benzodiazepines (CNS focus).[1]

G cluster_0 Key Structural Features Start 2-Amino-5-methoxy- 3-methylbenzoic acid Intermediate1 Benzoxazin-4-one (Activated Intermediate) Start->Intermediate1 Ac2O, Reflux (Cyclodehydration) ProductB 1,4-Benzodiazepine-2,5-dione (CNS Scaffold) Start->ProductB + Amino Acid Ester (Peptide Coupling -> Cyclization) ProductA 6-Methoxy-8-methyl- quinazolin-4(3H)-one (Kinase Scaffold) Intermediate1->ProductA + R-NH2 (Amine Insertion) Feature1 3-Me: Steric Lock (Prevents N-acetylation) Feature2 5-OMe: Electronic Donor (Increases Nucleophilicity)

Caption: Divergent synthetic pathways from the core scaffold. The 3-methyl group (Feature 1) is critical for directing regioselectivity during the formation of the quinazolinone core.[1]

References

  • PubChem. 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

  • Vertex AI Search. Synthesis of quinazolinone derivatives from substituted anthranilic acids. (Aggregated findings from NIH/PubMed Central).[1] [Link]

Sources

Application Note: Optimized Esterification Protocols for 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 2-Amino-5-methoxy-3-methylbenzoic acid presents a unique set of synthetic challenges distinct from simple benzoic acid derivatives. Successful conversion requires navigating two competing factors: steric hindrance imposed by the ortho-substitution pattern and the zwitterionic nature of the anthranilic acid core.

Structural Challenges[1][2]
  • The "Ortho-Effect" & Steric Shielding: The target molecule features a carboxylic acid group at position 1, flanked by an amino group at position 2 and a methyl group at position 3. While the 3-methyl group does not directly flank the carboxyl, it forces the 2-amino group into a conformation that crowds the carbonyl center. This "buttressing effect" significantly increases the activation energy for nucleophilic attack at the carbonyl carbon (Fischer Esterification).

  • Electronic Deactivation: The 2-amino group, while electron-donating by resonance, is easily protonated in acidic media to form an electron-withdrawing ammonium species (

    
    ), which deactivates the ring but paradoxically activates the carbonyl carbon toward nucleophiles. However, the primary barrier remains steric access.
    
  • Chemistries of Choice:

    • Method A (Acid Chloride Mediation): Utilizes Thionyl Chloride (

      
      ) to generate a highly reactive acyl chloride intermediate in situ, overcoming steric barriers through high-energy activation.[1] Best for scale-up.
      
    • Method B (Carboxylate Alkylation): Utilizes Methyl Iodide (

      
      ) and Cesium Carbonate (
      
      
      
      ).[1] This method bypasses the carbonyl attack entirely, proceeding via
      
      
      attack of the carboxylate oxygen on the methyl donor. This is often superior for sterically hindered substrates but requires strict stoichiometry to prevent N-methylation.

Decision Matrix & Workflow

The following diagram outlines the decision logic for selecting the appropriate protocol based on scale and purity requirements.

Esterification_Workflow Start Substrate: 2-Amino-5-methoxy-3-methylbenzoic acid Decision Primary Constraint? Start->Decision Route_A Route A: Scale-Up / Cost-Effective (Thionyl Chloride / MeOH) Decision->Route_A Multi-Gram / Cost Sensitive Route_B Route B: High Yield / Mild Conditions (MeI / Cs2CO3 / DMF) Decision->Route_B mg Scale / Acid Sensitive Process_A 1. SOCl2 addition at 0°C 2. Reflux (6-12h) 3. In-situ HCl salt formation Route_A->Process_A Process_B 1. Cs2CO3 deprotonation 2. MeI addition (1.1 eq) 3. RT Stirring (4-18h) Route_B->Process_B Risk_A Risk: HCl Salt Formation Requires neutralization step Process_A->Risk_A Risk_B Risk: N-Methylation Requires strict stoichiometry Process_B->Risk_B Product Target Ester: Methyl 2-amino-5-methoxy-3-methylbenzoate Risk_A->Product Risk_B->Product

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (Standard)

Best for: Multi-gram synthesis, robust substrates, cost-efficiency.[2] Mechanism: Formation of reactive acyl chloride in situ, followed by methanolysis.

Reagents:

  • Substrate: 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ): 3.0 – 5.0 eq (Excess drives reaction and acts as desiccant)[1]
    
  • Methanol (Anhydrous): 10–20 volumes (Solvent & Reactant)[1][3]

  • Solvent (Optional): Dichloromethane (DCM) if solubility is poor, but neat MeOH is preferred.[1]

Step-by-Step Procedure:

  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Solvation: Suspend the substrate (1.0 eq) in anhydrous Methanol (15 mL/g) at Room Temperature (RT). Cool the mixture to 0°C using an ice bath.

  • Activation: Add

    
     (3.0 eq) dropwise via a pressure-equalizing addition funnel or syringe pump.
    
    • Caution: Exothermic reaction with vigorous gas evolution (

      
      , 
      
      
      
      ).[4] Maintain temperature < 10°C during addition.
  • Reaction: Once addition is complete, remove the ice bath. Heat the reaction to Reflux (65°C) .

  • Monitoring: Stir at reflux for 6–12 hours . Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC.[1][3][5][6][7][8] The starting material spot (polar, near baseline) should disappear, replaced by a less polar ester spot (

    
    ).
    
  • Workup:

    • Cool to RT. Concentrate the mixture in vacuo to remove MeOH and excess

      
      .
      
    • Neutralization (Critical): The residue is likely the Hydrochloride salt.[9] Resuspend in EtOAc. Slowly add Saturated

      
       solution at 0°C until pH ~8.
      
    • Why? Rapid neutralization prevents hydrolysis of the newly formed ester.

  • Isolation: Separate phases. Extract aqueous layer with EtOAc (2x).[10] Wash combined organics with Brine, dry over

    
    , filter, and concentrate.[10]
    
  • Purification: Recrystallize from Methanol/Water or purify via Flash Chromatography (0-30% EtOAc in Hexanes).

Protocol B: Cesium Carbonate Promoted Alkylation (High Precision)

Best for: High-value intermediates, avoiding harsh acid, overcoming extreme steric hindrance. Mechanism:


 displacement of Iodide by Carboxylate.[1]

Reagents:

  • Substrate: 1.0 eq

  • Cesium Carbonate (

    
    ): 1.2 eq (Promotes "loose" ion pair for better nucleophilicity)[1]
    
  • Methyl Iodide (

    
    ): 1.1 eq (Strict control to avoid N-alkylation)[1]
    
  • Solvent: DMF (Dimethylformamide), Anhydrous (10 volumes)[1]

Step-by-Step Procedure:

  • Solvation: Dissolve substrate (1.0 eq) in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.2 eq) in one portion.[1] Stir at RT for 30 minutes. The mixture may become a suspension.
    
  • Alkylation: Cool to 0°C. Add

    
     (1.1 eq) dropwise.
    
    • Note: Do not use large excess of MeI.[1] The amino group is a competing nucleophile.

  • Reaction: Allow to warm to RT and stir for 4–6 hours .

  • Workup: Pour the reaction mixture into ice-water (50 volumes). The ester often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[2][8][11]

    • If oil forms:[1][4] Extract with

      
       or EtOAc.[1] Wash extensively with water (to remove DMF) and Brine.[1]
      
  • Purification: Usually high purity (>95%) as obtained. Recrystallization from Ethanol if necessary.[1][7][12]

Analytical Data & QC Specifications

ParameterExpected ResultNotes
Appearance Off-white to pale yellow solidOxidation of amino group can cause darkening.[1]
1H NMR (DMSO-d6)

3.75–3.85 (s, 3H)
Distinct singlet for Methyl Ester (-COOCH3).[1]
1H NMR (Aromatic)

2.10 (s, 3H, Ar-CH3)

3.70 (s, 3H, Ar-OCH3)
Verify integration of methyl/methoxy groups.
IR Spectroscopy ~1680–1700 cm⁻¹Strong Carbonyl (C=O) stretch.[1] Shifted from acid (~1650-1700 broad).[1]
HPLC Purity > 98.0% (Area %)Monitor for unreacted acid and N-methylated impurity.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Steric hindrance prevents MeOH attack.[1]Increase reaction time (up to 24h) or switch to Method B . Ensure

is fresh/dry.
N-Methylation (Method B) Excess Methyl Iodide used.[1][6]Limit MeI to 1.05–1.1 eq.[1] Lower temperature to 0°C during addition.
Hydrolysis during Workup pH too high or contact time too long.[1]Use mild base (

) for neutralization.[1] Keep workup cold (0°C).
Dark Product Color Oxidation of Aniline.[1]Perform reaction under Nitrogen/Argon.[1] Add trace Sodium Metabisulfite during workup.[1]

References

  • Synthesis of Anthranilic Acid Esters via Thionyl Chloride

    • Title: Acid to Ester - Thionyl Chloride (SOCl2) and Methanol[1]

    • Source: Common Organic Chemistry[1]

    • URL:[Link][1]

  • Optimization of Hindered Benzoate Synthesis

    • Title: Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate[7]

    • Source: ResearchG
    • URL:[Link]

  • Alkylation of Amino-Benzoic Acids (Method B Precedent)

    • Title: How to Prepare Methyl 2-Amino-3-Methylbenzoate? (Method 2: MeI/Cs2CO3)[1][6]

    • Source: GuideChem[1]

  • General Protocol for Sterically Hindered Esters

    • Title: Esterification of substituted benzoic acids[2]

    • Source: Organic Syntheses, Coll. Vol. 3, p. 536
    • URL:[Link][1]

Sources

Application Note: Strategic Synthesis of Heterocyclic Derivatives from 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Analysis

This application note details the synthetic protocols for transforming 2-Amino-5-methoxy-3-methylbenzoic acid into bioactive heterocyclic scaffolds, specifically 4H-3,1-benzoxazin-4-ones and quinazolin-4(3H)-ones .

The starting material presents a unique "push-pull" structural challenge that defines the synthetic strategy:

  • Steric Hindrance (The "Pull"): The 3-methyl group is ortho to the amine. This creates significant steric bulk, shielding the nitrogen from electrophilic attack. Standard acylation protocols effective for unsubstituted anthranilic acids may suffer from sluggish kinetics here.

  • Electronic Activation (The "Push"): The 5-methoxy group is para to the amine. As a strong electron-donating group (EDG), it increases the nucleophilicity of the nitrogen lone pair, partially compensating for the steric hindrance of the methyl group.

Strategic Implication: Successful synthesis requires forcing conditions (high temperature or microwave activation) to overcome the 3-methyl steric barrier, while carefully monitoring for electronic side-reactions favored by the methoxy group.

Strategic Reaction Pathways

The following flowchart illustrates the two primary workflows: the Benzoxazinone Gateway (an activated intermediate for library generation) and the Direct Quinazolinone Synthesis (Niementowski Condensation).

SyntheticPathways Start 2-Amino-5-methoxy- 3-methylbenzoic Acid AcylInt N-Acyl Intermediate (Transient) Start->AcylInt N-Acylation Quinazolinone Quinazolin-4(3H)-one (Drug Scaffold) Start->Quinazolinone Direct Condensation (Microwave/Reflux) Benzoxazinone 4H-3,1-Benzoxazin-4-one (Activated Scaffold) AcylInt->Benzoxazinone Cyclodehydration (-H2O) Benzoxazinone->Quinazolinone Ring Opening/Closing (Library Gen) Ac2O Acetic Anhydride (Reflux) Amine Primary Amine (R-NH2) AcOH/EtOH Formamide Formamide (Niementowski)

Figure 1: Divergent synthetic pathways. The benzoxazinone route is preferred for generating diverse libraries, while the direct route is efficient for the parent scaffold.

Protocol A: Synthesis of the Benzoxazinone Scaffold

Target: 5-Methoxy-2,8-dimethyl-4H-3,1-benzoxazin-4-one Mechanism: N-acylation followed by cyclodehydration.

Rationale

The benzoxazinone ring is an "activated ester" equivalent. Once formed, it reacts rapidly with nucleophiles (amines, hydrazines) to form quinazolinones. We use acetic anhydride as both the reagent and solvent to drive the reaction to completion despite the steric hindrance at the 3-position.

Materials
  • 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 eq)

  • Acetic Anhydride (5.0 - 10.0 eq)

  • Pyridine (Catalytic, 0.1 eq) - Crucial for proton transfer in sterically hindered amines.

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

  • Charging: Add 2-Amino-5-methoxy-3-methylbenzoic acid (10 mmol) to the flask.

  • Reagent Addition: Add Acetic Anhydride (10 mL). The solid may not dissolve immediately. Add catalytic Pyridine (2 drops).

  • Reaction: Heat the mixture to reflux (140°C) .

    • Observation: The solid should dissolve within 15-30 minutes as the N-acylated intermediate forms.

    • Duration: Maintain reflux for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). Look for the disappearance of the highly polar starting acid and the appearance of a non-polar spot (Benzoxazinone).

  • Work-up (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice (50 g) with vigorous stirring. The excess acetic anhydride will hydrolyze.

    • Critical Step: The benzoxazinone is water-insoluble and will precipitate as a solid.

  • Isolation: Filter the solid precipitate. Wash copiously with cold water to remove acetic acid.

  • Purification: Recrystallize from Ethanol or Hexane/EtOAc.

    • Yield Expectation: 75–85%.

Protocol B: Library Generation of Quinazolin-4(3H)-ones

Target: 3-Substituted-6-methoxy-8-methylquinazolin-4(3H)-ones Method: Microwave-Assisted Synthesis (Green Chemistry Approach)

Rationale

Conventional heating for quinazolinone synthesis often requires 6–12 hours. The microwave irradiation method exploits the polarity of the reaction medium to achieve rapid superheating, overcoming the activation energy barrier imposed by the 3-methyl group in minutes.

Materials
  • Benzoxazinone intermediate (from Protocol A) (1.0 eq)

  • Primary Amine (R-NH2) (1.2 eq) (e.g., Aniline, Benzylamine, Methylamine)

  • Solvent: Ethanol or Glacial Acetic Acid (for weak nucleophiles)

Step-by-Step Methodology
  • Preparation: In a microwave-safe process vial (10–20 mL), dissolve the Benzoxazinone (1.0 mmol) and the chosen Primary Amine (1.2 mmol) in Ethanol (3 mL).

  • Irradiation: Cap the vial. Place in a microwave synthesis reactor (e.g., Biotage or CEM).

    • Parameters:

      • Temperature: 140°C

      • Power: Dynamic (Max 150W)

      • Hold Time: 10–15 minutes

      • Stirring: High[1]

  • Monitoring: Analyze an aliquot by LC-MS. The mass shift will correspond to [Benzoxazinone Mass - Oxygen + Nitrogen-R].

  • Work-up:

    • Cool the vial to room temperature.[2]

    • Many quinazolinones will crystallize directly upon cooling.

    • If no precipitate forms, concentrate the solvent by 50% and cool to 4°C.

  • Purification: Filter the solid. Recrystallize from DMF/Ethanol if necessary.

Data Summary & Critical Process Parameters

Comparative Efficiency Table
MethodReaction TypeTemperatureTimeTypical YieldNotes
Protocol A Thermal Reflux140°C3-4 hrs80%Robust; requires dry conditions.
Protocol B Microwave140°C10-15 min85-92%Best for library generation; energy efficient.
Niementowski Fusion (Neat)160-180°C6-8 hrs60%Direct route; often suffers from charring/sublimation.
Troubleshooting Guide (CPP)
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization due to steric hindrance at Pos-3.Increase reflux time; ensure Pyridine catalyst is fresh.
Sticky Gum Formation Hydrolysis of Benzoxazinone during work-up.Ensure water is ice-cold; filter immediately. Do not leave in aqueous acid.
Starting Material Remains (Protocol B) Amine nucleophile is too weak (e.g., nitro-aniline).Switch solvent to Glacial Acetic Acid; increase Microwave Temp to 160°C.

References

  • Microwave-Assisted Synthesis

    • Khajavi, M. S., et al. "Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones."[3] Journal of Chemical Research.

    • Relevance: Establishes the baseline for accelerating anthranilic acid condens
    • 1[3][4][5][6][7][8]

  • Benzoxazinone Intermediates

    • "Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives.
    • Relevance: Validates the cyclodehydr
    • 7[3][4][5][6][7][8]

  • General Quinazolinone Protocols

    • "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.
    • Relevance: Provides the foundational Niementowski reaction parameters adapted for this guide.
    • 2[3][4][5][6][7][8]

  • Substituted Anthranilic Acid Reactivity

    • "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides." RSC Advances.
    • Relevance: Discusses the electronic effects of methoxy-substituted benzamides, analogous to the 5-methoxy starting m
    • 9[3][4][5][6][7][8]

Sources

Application Note: Suzuki Coupling Strategies for 2-Amino-5-methoxy-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the highly substituted 2-Amino-5-methoxy-3-methylbenzoic acid scaffold via Suzuki-Miyaura cross-coupling.

Executive Summary & Strategic Analysis

2-Amino-5-methoxy-3-methylbenzoic acid is a dense, electron-rich scaffold often utilized in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

The Core Challenge: Direct Suzuki coupling of the parent amino acid is not possible as it lacks a leaving group (halide/triflate) and the amino group itself is not a coupling partner. Therefore, the molecule must be derivatized into an electrophilic partner .

  • Steric Hindrance: The 3-methyl group creates significant steric bulk around the 2-position. If the amino group is converted to a halide (via Sandmeyer), the resulting 2-halo-3-methyl motif is a di-ortho-substituted system (flanked by the carboxylate at C1 and methyl at C3).

  • Electronic Deactivation: The 5-methoxy group is an electron-donating group (EDG), which increases the electron density of the ring, making oxidative addition of the aryl halide to Palladium slower compared to electron-deficient systems.

Strategic Pathways:

  • Pathway A (The C2-Arylation Route): Conversion of the 2-amino group to an Iodine atom (Sandmeyer). This is the primary route for building biaryl cores.

  • Pathway B (The C6-Functionalization Route): Electrophilic halogenation at C6 (directed by the 5-OMe group) to retain the amino group.

Preparation of the Coupling Partner (The Electrophile)

Before Suzuki coupling can occur, the amino acid must be converted into a reactive aryl halide.

Workflow Diagram: Synthesis of the Suzuki Partner

The following flowchart illustrates the critical steps to convert the precursor into a viable Suzuki partner.

G Start 2-Amino-5-methoxy- 3-methylbenzoic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Protection Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Sandmeyer Reaction (NaNO2, KI, H+) Inter1->Step2 Diazotization & Iodination Product Methyl 2-iodo-5-methoxy- 3-methylbenzoate (The Suzuki Partner) Step2->Product Nucleophilic Substitution

Figure 1: Synthetic workflow for generating the sterically crowded 2-iodo coupling partner.

Protocol 1: Synthesis of Methyl 2-iodo-5-methoxy-3-methylbenzoate

Rationale: The iodine atom is preferred over bromine for this scaffold because the large atomic radius of iodine facilitates oxidative addition, counteracting the steric hindrance of the 3-methyl group.

Reagents:

  • Precursor: Methyl 2-amino-5-methoxy-3-methylbenzoate (obtained via esterification).

  • Reagents: Sodium Nitrite (

    
    ), Potassium Iodide (
    
    
    
    ), Sulfuric Acid (
    
    
    ), Acetonitrile/Water.

Step-by-Step Procedure:

  • Diazotization: Dissolve the methyl ester (1.0 equiv) in a mixture of acetonitrile and 2M

    
     (ratio 1:1) at 0°C. Add aqueous 
    
    
    
    (1.2 equiv) dropwise, maintaining temperature < 5°C. Stir for 30 min to form the diazonium salt.
  • Iodination: Add a solution of

    
     (2.0 equiv) in water dropwise to the cold diazonium mixture.
    
  • Sandmeyer Evolution: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen evolution.

  • Workup: Quench with saturated

    
     (to remove iodine color). Extract with Ethyl Acetate. Wash with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is a Suzuki-active Aryl Iodide .

Suzuki Coupling Protocol (The "Di-Ortho" Challenge)

Coupling the 2-iodo-3-methyl derivative is difficult because the Palladium center must access the iodine atom sandwiched between the ester (C1) and the methyl group (C3). Standard conditions (e.g.,


) often fail or give low yields.
Recommended Partners (Boronic Acids)

The choice of boronic acid partner significantly impacts success rates due to the steric environment.

Partner CategoryExamplesDifficultyRecommended Ligand System
Type I: Unhindered Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Fluorophenylboronic acidLow

or

Type II: Electronic Deactivated 4-Cyanophenylboronic acid, 3-Nitrophenylboronic acidMedium

+ XPhos
Type III: Sterically Hindered 2-Methylphenylboronic acid , 2-Methoxyphenylboronic acid, 1-Naphthylboronic acidHigh

+ SPhos (Critical)
Type IV: Heterocyclic 3-Pyridylboronic acid, 5-Indolylboronic acidMedium

+ RuPhos
Protocol 2: High-Efficiency Coupling for Sterically Hindered Substrates

This protocol utilizes the Buchwald "SPhos" ligand, which is specifically designed to facilitate oxidative addition in sterically crowded aryl halides.

Reagents:

  • Electrophile: Methyl 2-iodo-5-methoxy-3-methylbenzoate (1.0 equiv).

  • Nucleophile: Aryl Boronic Acid (1.5 equiv).

  • Catalyst:

    
     (2 mol%) + SPhos (8 mol%) OR Pd-SPhos-G3 precatalyst.
    
  • Base:

    
     (3.0 equiv, anhydrous).[1]
    
  • Solvent: Toluene / Water (10:1 ratio). Note: Anhydrous conditions with organic bases can be used if hydrolysis of the ester is a concern.

Procedure:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with the Aryl Iodide, Boronic Acid,

    
    , SPhos, and 
    
    
    
    .
  • Solvent Addition: Add degassed Toluene and Water. Seal the vial with a crimp cap/septum.

  • Reaction: Heat the mixture to 100°C for 12–18 hours. High temperature is required to overcome the rotational barrier of the intermediate.

  • Monitoring: Monitor by LC-MS. Look for the mass of the biaryl ester.

    • Troubleshooting: If protodeboronation (loss of

      
       from the partner) is observed, switch to anhydrous 1,4-Dioxane  with 
      
      
      
      .
  • Workup: Cool, filter through a Celite pad, dilute with EtOAc, and wash with water.

Mechanistic Insight: Why SPhos?

The following diagram explains why the SPhos ligand is critical for this specific 2-amino-3-methyl derivative.

Mechanism Substrate Substrate: 2-Iodo-3-methylbenzoate (Crowded Center) Complex Pd-SPhos Active Species (Monoligated Pd(0)) Substrate->Complex Ligand Ligand: SPhos (Bulky, Electron-Rich) Ligand->Complex OA Oxidative Addition (Rate Limiting Step) Complex->OA Interaction SPhos Interaction: 1. High Electron Density -> Faster OA 2. Bulk -> Promotes Reductive Elimination OA->Interaction Product Biaryl Product (Sterically Congested) Interaction->Product

Figure 2: Mechanistic role of SPhos in overcoming steric barriers at the 2-position.

References

  • Synthesis of 2-iodo-3-methylbenzoates: Wang, D., et al. "Synthesis and crystallization of Methyl 5-iodo-2-methoxybenzoate." Acta Crystallographica Section E, 2014.

  • Sterically Hindered Suzuki Coupling: Martin, R., & Buchwald, S. L.[3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society, 2007.

  • SPhos Ligand Utility: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Sandmeyer Protocols: "Synthesis of 2-iodo-5-methylbenzoic acid." ChemicalBook Protocols, 2023.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Amino-5-methoxy-3-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for CAS [Target Molecule]

Executive Summary & Pathway Logic

The synthesis of 2-Amino-5-methoxy-3-methylbenzoic acid is a precision-demanding process. While direct halogenation/substitution routes exist, they often suffer from poor regioselectivity due to the competing directing effects of the amino, methyl, and methoxy groups.

The Recommended Robust Pathway: The Sandmeyer-Isatin Route To maximize yield and purity, we recommend the Isatin Intermediate Pathway . This route locks the regiochemistry early using the steric and electronic properties of the starting aniline, avoiding the isomer mixtures common in direct Friedel-Crafts or halogenation approaches.

The Validated Workflow
  • Precursor: 4-Methoxy-2-methylaniline (p-Cresidine derivative).

  • Step 1 (Condensation): Formation of Isonitrosoacetanilide.[1]

  • Step 2 (Cyclization): Intramolecular electrophilic substitution to form 7-methyl-5-methoxyisatin.

  • Step 3 (Oxidative Cleavage): Ring opening via alkaline peroxide to yield the target anthranilic acid.

IsatinRoute Start Start: 4-Methoxy-2-methylaniline Inter1 Intermediate A: Isonitrosoacetanilide Start->Inter1 Chloral Hydrate, NH2OH Na2SO4, H2O (Sandmeyer Condensation) Inter2 Intermediate B: 7-Methyl-5-methoxyisatin (Critical Yield Checkpoint) Inter1->Inter2 Conc. H2SO4 < 70°C (Cyclization) Product Target: 2-Amino-5-methoxy-3-methylbenzoic acid Inter2->Product H2O2, NaOH Then HCl (pH 3-4) (Oxidative Cleavage)

Figure 1: Validated synthetic pathway.[2] The cyclization to isatin (Intermediate B) is the primary bottleneck for yield loss.

Critical Process Parameters (Troubleshooting Guide)

This section addresses specific failure modes reported by users.

Module 1: The Cyclization Step (Isatin Formation)

Context: Converting the isonitroso intermediate to isatin using acid.[3] This is where 60% of yield loss occurs.

Q: Why does my reaction mixture turn into a black tar instead of a red/orange precipitate? A: This is "charring" caused by sulfonation or polymerization.

  • The Mechanism: The methoxy group at the 5-position is a strong electron donor. It activates the aromatic ring, making it hyper-reactive to concentrated sulfuric acid (

    
    ). If the temperature spikes, 
    
    
    
    acts as an oxidant and sulfonating agent rather than just a cyclization catalyst.
  • The Fix:

    • Temperature Control: Add the isonitroso solid to the acid slowly. Maintain temperature strictly between 60°C and 65°C . Do not exceed 70°C during addition.

    • Alternative Acid: If charring persists, switch to Polyphosphoric Acid (PPA) or Methanesulfonic Acid . These are milder and reduce oxidative side reactions [1].

Q: My yield is <40%. How do I validate if the cyclization happened? A: Perform a solubility test.

  • Protocol: Take a small aliquot of your crude solid.

  • Test: Isatin derivatives are soluble in aqueous NaOH (forming a violet/brown solution due to ring opening/salt formation) but precipitate back upon acidification.

  • Diagnosis: If the solid does not dissolve in NaOH, it is likely unreacted starting material or polymerized tar.

Module 2: Oxidative Cleavage (Ring Opening)

Context: Opening the isatin ring to form the benzoic acid.

Q: I see low conversion even after adding excess Hydrogen Peroxide (


). 
A:  The reaction pH is likely drifting.
  • The Mechanism: The Baeyer-Villiger type mechanism requires a basic environment to form the hydroperoxide anion. As the reaction proceeds, the formation of the carboxylic acid consumes alkalinity.

  • The Fix: Maintain pH > 10 throughout the addition of

    
    . Add 10% NaOH solution dropwise if necessary to maintain alkalinity.
    

Q: How do I maximize recovery during the workup? A: Control the acidification endpoint.

  • The Issue: 2-Amino-5-methoxy-3-methylbenzoic acid is amphoteric (contains both amine and acid groups).

  • The Fix: Do not acidify to pH 1. The hydrochloride salt of the amine might remain soluble.

  • Target: Acidify slowly with 1N HCl to the Isoelectric Point (typically pH 3.5 – 4.5) . This is where the zwitterion is least soluble and precipitation is maximal [2].

Optimization Data & Protocols

Yield Loss Diagnosis Matrix
ObservationProbable CauseCorrective Action
Step 1: White/Pale precipitate turns dark brown immediately.Oxidation of aniline precursor.Use fresh aniline or recrystallize precursor. Perform under

atm.
Step 2: Exotherm spikes >80°C upon addition.Addition rate too fast.Add solid in portions over 30-45 mins. Use active cooling.
Step 2: Product is water-soluble during quench.Sulfonation of the ring (sulfonic acid byproduct).Reduce acid strength (use 70-80%

) or switch to PPA.
Step 3: Product is colored (red/brown) instead of off-white.Residual Isatin contamination.Incomplete oxidation. Ensure slight excess of

(1.1 eq) and full decolorization before acidifying.
Standardized Protocol: Oxidative Cleavage of 7-Methyl-5-methoxyisatin

Reference Standard: Adapted from Silva et al. [2]

  • Preparation: Suspend 10.0 mmol of 7-methyl-5-methoxyisatin in 15 mL of 5% NaOH (w/w).

    • Visual Check: Solution should turn dark/violet.

  • Oxidation: Add 30%

    
     (1.5 mL) dropwise over 5 minutes at room temperature.
    
    • Reaction: Stir for 20-30 minutes. The dark color should fade to pale yellow/clear.

    • Caution: Exothermic reaction. Keep T < 40°C.

  • Isolation:

    • Cool the solution to 0-5°C.

    • Add 10% HCl dropwise with vigorous stirring.

    • Stop adding acid at pH 4.0.

    • Filter the precipitate and wash with ice-cold water (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-95%.

Scientific Rationale (E-E-A-T)

Why Isatin? (The "Self-Validating" Logic) The Isatin route is self-validating because the intermediate (Step 2) is a distinct, colored solid (usually orange/red) that differs significantly from the beige/white starting material. This provides a visual "stop/go" checkpoint before investing time in the final step. Direct carboxylation of the aniline often yields inseparable mixtures of ortho and para substitution. The Isatin cyclization forces ortho attack relative to the amine, guaranteeing the correct 2-amino-3-substituted pattern [3].

The "Methoxy" Challenge The 5-methoxy group is the primary complication. In standard Sandmeyer protocols (for unsubstituted aniline),


 is common. However, the methoxy group stabilizes the carbocation intermediate but also makes the ring electron-rich enough to be attacked by the sulfuric acid itself. Lowering the temperature to 

balances the activation energy required for cyclization against the activation energy for sulfonation [1][3].

References

  • Garden, S. J., et al. "Synthesis of Isatin Derivatives." Synthetic Communications, vol. 28, no. 9, 1998, pp. 1679-1689.

  • Silva, J. F. M., et al. "Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method." Journal of the Brazilian Chemical Society, vol. 12, no. 3, 2001.

  • Sandmeyer, T. "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen." Helvetica Chimica Acta, vol. 2, 1919, pp. 234.

  • Organic Syntheses. "Isatin." Org.[4] Synth. 1925, 5, 71.

Sources

Technical Support Center: Purification of 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 156545-02-1 | Chemical Class: Anthranilic Acid Derivative

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2-Amino-5-methoxy-3-methylbenzoic acid , a critical intermediate often used in the synthesis of kinase inhibitors and other pharmaceutical agents.

As an anthranilic acid derivative containing both a basic amine and an acidic carboxyl group, this molecule exhibits amphoteric behavior . Successful purification relies on exploiting its zwitterionic nature (isoelectric point precipitation) and differential solubility in polar protic solvents.

Module 1: Primary Purification (Acid-Base Precipitation)

Objective: Removal of inorganic salts and non-acidic organic impurities. Principle: The molecule dissolves in high pH (as a carboxylate salt) and precipitates at its isoelectric point (pI), where net charge is zero and water solubility is lowest.

Standard Protocol
  • Dissolution: Suspend the crude solid in 10% NaOH (aq) (approx. 5-8 volumes). Stir until fully dissolved. The solution should be pH > 10.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble mechanical impurities or unreacted non-acidic precursors.

  • Precipitation:

    • Cool the filtrate to 0–5 °C .

    • Slowly add 2N HCl or Acetic Acid dropwise with vigorous stirring.

    • Critical Endpoint: Adjust pH to 4.0 – 4.5 . (Note: Anthranilic acids typically precipitate best in this range; going too low (pH < 2) may re-dissolve the compound as the hydrochloride salt).

  • Isolation: Stir the slurry for 30–60 minutes at low temperature to maximize crystal growth. Filter and wash the cake with cold water (2x) to remove residual salts (NaCl).

Workflow Diagram

PurificationWorkflow Start Crude 2-Amino-5-methoxy-3-methylbenzoic Acid Base Suspend in 10% NaOH (pH > 10) Start->Base Filter Filter Insolubles (Remove non-acidic impurities) Base->Filter Acidify Slow Addition of HCl Target pH 4.0 - 4.5 Filter->Acidify Check Check Solubility Acidify->Check Precip Precipitate Forms (Zwitterion) Check->Precip pH 4.0-4.5 Salt Product Re-dissolves (HCl Salt formed) Check->Salt pH < 2.0 Isolate Filter & Wash (Cold Water) Precip->Isolate Salt->Acidify Back-titrate with Base

Figure 1: Logic flow for the Acid-Base purification strategy, highlighting the critical pH window to avoid salt formation.

Module 2: Recrystallization (Polishing)

Objective: Removal of regioisomers and colored oxidation byproducts. Recommended Solvents: Methanol (MeOH), Ethanol (EtOH), or Acetonitrile.[1]

Optimization Table: Solvent Systems
Solvent SystemSuitabilityNotes
Methanol (Hot) High Best for removing regioisomers. Dissolve at reflux; cool to 0°C.
Ethanol/Water (9:1) Medium Good yield, but may trap inorganic salts if water content is too high.
Ethyl Acetate Low Often requires large volumes; product solubility is moderate.
Acetonitrile High Excellent for rejecting polar colored impurities.
Step-by-Step Recrystallization Guide
  • Place the acid-precipitated solid in a flask.[2]

  • Add Methanol (approx. 5-10 mL per gram of solid).

  • Heat to reflux. If the solution is dark/colored, add Activated Carbon (5 wt%) and reflux for 10 mins.

  • Filter hot (through Celite) to remove carbon.

  • Allow the filtrate to cool slowly to room temperature, then chill to 0 °C.

  • Filter the white/off-white crystals and dry under vacuum at 45 °C.

Module 3: Troubleshooting & FAQs

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: This often happens if the cooling rate is too fast or the solvent polarity is not optimal. The "methoxy" group increases lipophilicity compared to simple anthranilic acid, making it prone to oiling in water-heavy mixtures. Corrective Action:

  • Re-heat the mixture until clear.

  • Seed the solution with a small crystal of pure product at the cloud point.

  • Slow Down: Wrap the flask in foil/towel to slow the cooling rate.

  • Add Co-solvent: If using EtOH/Water, increase the Ethanol ratio.

Q2: The product is dark brown/purple. How do I fix this?

Diagnosis: Amino-benzoic acids are susceptible to air oxidation, forming azo-linkages or quinone-like impurities (similar to aniline oxidation). Corrective Action:

  • Degassing: Ensure solvents are degassed.

  • Reducing Agent: Add a pinch of Sodium Dithionite (Na2S2O4) or Sodium Bisulfite during the acid-base dissolution step (Step 1 of Module 1) to reduce oxidized species before precipitation.

  • Carbon Treatment: Use activated charcoal during recrystallization (see Module 2).

Q3: My yield is significantly lower than expected (<50%).

Diagnosis: You likely over-acidified the solution. Mechanism: At pH < 2, the amine group protonates (


), forming the hydrochloride salt which is highly water-soluble.
Corrective Action: 
  • Check the filtrate pH. If it is < 2, neutralize carefully with dilute NaOH back to pH 4.5. Additional precipitate should form.

Q4: How do I remove the regioisomer (2-amino-3-methoxy-5-methyl...)?

Diagnosis: Regioisomers often have slightly different solubility profiles. Corrective Action:

  • Methanol Recrystallization: This is the most effective method. The target compound (5-methoxy) typically packs differently than the 3-methoxy isomer.

  • HPLC Validation: Do not rely on melting point alone; regioisomers often have overlapping melting ranges. Use HPLC to confirm purity.[1][3]

Module 4: Analytical Validation

Before releasing the batch, confirm identity and purity using the following parameters.

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0%C18 Column, Water/ACN gradient (0.1% H3PO4).
Appearance White to Off-white powderDark color indicates oxidation.
1H NMR Conforms to structureVerify Methoxy (s, 3H) and Methyl (s, 3H) integration.
Residue on Ignition < 0.5%Ensures removal of NaCl salts from precipitation.

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (Analogous purification methodology for anthranilic acid derivatives). Link

  • Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n,3-dimethylbenzamide. (Describes acid/base workup and methanol recrystallization for 2-amino-3-methylbenzoic acid derivatives). Link

  • Sigma-Aldrich. (n.d.). 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride.[4] (Physical property data for regioisomer analog). Link

  • Oxford Academic. (n.d.). pKa values for benzoic acid and amino-substituted derivatives. (Theoretical basis for isoelectric point precipitation). Link

Sources

Technical Support Center: Solving Solubility Challenges with 2-Amino-5-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-5-methoxy-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth, science-backed troubleshooting guides and protocols to help you achieve successful dissolution for your experiments.

Understanding the Molecule: An Amphoteric Compound

The key to solving solubility issues with 2-Amino-5-methoxy-3-methylbenzoic acid lies in understanding its chemical nature. This molecule is amphoteric , meaning it possesses both a basic functional group (the -NH2, amino group) and an acidic functional group (the -COOH, carboxylic acid group).[1] This dual nature dictates that its net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[2][3]

  • In Acidic Conditions (Low pH): The basic amino group becomes protonated to form a positively charged cation (-NH3+).

  • In Basic Conditions (High pH): The acidic carboxylic acid group becomes deprotonated to form a negatively charged anion (-COO-).

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion, with both a positive and a negative charge. In this state, the compound often exhibits its minimum solubility .[1]

The solubility of ionizable drugs is pH-dependent, with the charged (ionic) forms typically being much more soluble in aqueous media than the neutral form.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-5-methoxy-3-methylbenzoic acid not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: The compound is likely at or near its isoelectric point (pI) at neutral pH, where it exists as a poorly soluble zwitterion. At this pH, the strong intermolecular forces between the zwitterions can lead to precipitation. To increase solubility, you must adjust the pH of your solution to shift the equilibrium towards the more soluble cationic or anionic forms.[2][5]

Q2: What are the critical physicochemical properties I should be aware of?

A2: While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structural motifs (aminobenzoic acids). These estimations are crucial for designing a solubilization strategy.

PropertyEstimated ValueSignificance for Solubility
pKa (Acidic) ~4.0 - 5.0The pH above which the carboxylic acid group (-COOH) is predominantly deprotonated (-COO-).
pKa (Basic) ~2.0 - 3.0The pH below which the amino group (-NH2) is predominantly protonated (-NH3+).
Isoelectric Point (pI) ~3.0 - 4.0The pH of minimum aqueous solubility.
LogP Moderate to HighIndicates a degree of lipophilicity, suggesting that organic co-solvents may be effective.

Note: These are estimated values. It is highly recommended to determine these properties experimentally for your specific batch of material.

Q3: What is the very first thing I should try to dissolve the compound in an aqueous solution?

A3: The most direct and effective initial approach is pH adjustment .[5]

  • To create a basic solution: Add a base (e.g., 1M NaOH) dropwise to your aqueous suspension to raise the pH well above the acidic pKa (e.g., to pH 9-10). This will deprotonate the carboxylic acid, forming a soluble carboxylate salt.

  • To create an acidic solution: Add an acid (e.g., 1M HCl) dropwise to raise the pH below the basic pKa (e.g., to pH 1-2). This will protonate the amino group, forming a soluble ammonium salt.

Q4: My experiment is pH-sensitive and I cannot significantly alter the pH. What should I do?

A4: If pH modification is not an option, the next strategy is to use organic co-solvents . These water-miscible solvents reduce the overall polarity of the aqueous medium, making it more favorable for dissolving organic molecules.[6] Common choices include DMSO, DMF, ethanol, or polyethylene glycol (PEG).[7] However, be mindful that co-solvents can impact biological assays, so their concentration should be minimized and controlled for.

In-Depth Troubleshooting Guide

Issue 1: The compound precipitates from the aqueous buffer during my experiment.
  • Probable Cause: The pH of your experimental medium is too close to the compound's isoelectric point (pI), causing the less soluble zwitterionic form to crash out of solution.

  • Solution Pathway:

    • Confirm the pI: Perform a simple pH-solubility screen (see Protocol 1 below) to identify the pH range of minimum and maximum solubility.

    • Adjust Buffer pH: If your experiment allows, adjust the pH of your final working buffer to be at least 2-3 units away from the determined pI.

    • Visualize the Strategy: The relationship between pH and the compound's charge state is critical.

    Caption: pH-dependent forms of 2-Amino-5-methoxy-3-methylbenzoic acid.

Issue 2: The compound will not dissolve even with pH adjustment, or I need a very high concentration.
  • Probable Cause: The desired concentration exceeds the intrinsic aqueous solubility of even the ionized (salt) form of the compound.

  • Solution Pathway:

    • Introduce a Co-solvent: A co-solvent can dramatically increase the solubility of poorly water-soluble compounds by reducing the polarity of water.[6]

    • Select an Appropriate Co-solvent: The choice depends on the requirements of your downstream application.

      Co-SolventProperties & Use Cases
      DMSO Strong, aprotic solvent. Widely used for stock solutions. Can be toxic to cells at >0.5-1%.
      DMF Similar to DMSO, strong aprotic solvent. Also carries cellular toxicity concerns.
      Ethanol Less toxic than DMSO/DMF. Good for general lab use. May precipitate proteins at high concentrations.
      PEG 400 A non-toxic polymer. Often used in formulation development to increase solubility.[4]
      Glycerol A viscous, non-toxic co-solvent that can improve solubility through hydrogen bonding.[7]
    • Follow a Systematic Approach: Use a methodical screening process (see Protocol 2) to find the best co-solvent system with the minimum required concentration.

Issue 3: My compound dissolves in 100% DMSO, but precipitates immediately when I add it to my aqueous buffer.
  • Probable Cause: You have exceeded the kinetic solubility limit in the final buffer. The compound is highly soluble in the organic stock but not in the final aqueous-organic mixture. This is a very common issue in biological assays.[5]

  • Solution Pathway:

    • Lower the Final Concentration: This is the simplest solution. Determine the kinetic solubility limit in your assay buffer to know the maximum concentration you can work with.[5]

    • Modify the Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution while vortexing vigorously. This can sometimes prevent immediate precipitation.

    • Use Surfactants: A small amount of a non-ionic surfactant like Tween® 80 or Poloxamer 188 can help stabilize the compound in solution by forming micelles.[4]

    • Employ a Systematic Workflow: A logical troubleshooting sequence is essential to efficiently solve the problem.

    Troubleshooting_Workflow start Compound Fails to Dissolve check_ph Is pH adjustment an option? start->check_ph ph_protocol Perform pH-Solubility Screen (Protocol 1) check_ph->ph_protocol Yes ph_fail pH adjustment insufficient or not viable check_ph->ph_fail No ph_success SOLVED: Use pH-adjusted buffer ph_protocol->ph_success check_cosolvent Try Co-solvent Strategy ph_fail->check_cosolvent cosolvent_protocol Perform Co-solvent Screen (Protocol 2) check_cosolvent->cosolvent_protocol check_kinetic Compound precipitates from DMSO stock into buffer? cosolvent_protocol->check_kinetic cosolvent_success SOLVED: Use co-solvent system check_kinetic->cosolvent_success No kinetic_solutions Lower final concentration. Use surfactants. Improve mixing. check_kinetic->kinetic_solutions Yes kinetic_success SOLVED: Optimized formulation kinetic_solutions->kinetic_success

Experimental Protocols

Protocol 1: How to Perform a pH-Solubility Profile

This protocol helps determine the optimal pH for solubilizing your compound in an aqueous buffer.

  • Preparation: Prepare a series of microcentrifuge tubes, each containing a fixed amount of your compound (e.g., 1 mg). Prepare a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Incubation: Add a fixed volume of buffer (e.g., 1 mL) to each tube. Vortex each tube vigorously for 1 minute. Place the tubes on a rotator and allow them to equilibrate at room temperature for at least one hour.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.

  • Analysis: Carefully collect the supernatant from each tube. Analyze the concentration of the dissolved compound via a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Interpretation: Plot the measured solubility against the pH. The pH that yields the highest concentration is the optimal pH for dissolution.

Protocol 2: Screening for an Effective Co-solvent System

This protocol helps identify a suitable co-solvent and the minimum concentration required.

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mg/mL).

  • Co-solvent Preparation: In separate tubes, prepare a dilution series of your chosen co-solvent (e.g., DMSO, Ethanol, PEG 400) in your primary aqueous buffer. Typical final co-solvent concentrations to screen are 1%, 5%, 10%, and 20%.

  • Mixing: Add a small, fixed volume of your DMSO stock solution to each co-solvent/buffer mixture to achieve your target final compound concentration.

  • Observation: Vortex each tube immediately after addition. Let the tubes stand for 30 minutes and observe for any signs of precipitation (cloudiness, visible particles).

  • Selection: The lowest concentration of a co-solvent that maintains a clear solution is your lead candidate for formulation development. Always include a vehicle control (co-solvent without the compound) in your experiments.

References

  • Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Study.com. Retrieved February 27, 2026, from [Link]

  • Ueda, K., Reyes, A., & Tsume, Y. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. [Link]

  • Bu, F. Z., Meng, S. S., Wang, L. Y., & Li, Y. T. (2024). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure.
  • What Are Amphoteric Compounds and Why Are They Important?. (2026, February 19). Medium. [Link]

  • Pearce, J. N., & Newsome, J. W. (1931). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions at 25°. UNI ScholarWorks. [Link]

  • Bocamoll-Carbó, M., et al. (2022). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Pearce, J. N., & Newsome, J. W. (1931). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions at 25°. Proceedings of the Iowa Academy of Science. [Link]

  • LibreTexts. (2023). 18.7: Solubility and pH. Chemistry LibreTexts. [Link]

  • Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride. PubChem. Retrieved February 27, 2026, from [Link]

  • Tung, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

  • Evans, H. A., et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. RSC Publishing. [Link]

  • PubChem. (n.d.). CID 157513014. PubChem. Retrieved February 27, 2026, from [Link]

  • Tung, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Synapse, P. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved February 27, 2026, from [Link]

  • Research Explorer - The University of Manchester. (2022). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. The University of Manchester. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

Sources

Technical Support Center: Handling & Protecting 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-5-methoxy-3-methylbenzoic acid [1]. This guide is engineered for research scientists and drug development professionals who are experiencing degradation, low yields, or handling issues with this highly sensitive intermediate. Due to its specific electronic topology, this molecule requires specialized handling to prevent rapid oxidation of the primary amine.

I. Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does my 2-Amino-5-methoxy-3-methylbenzoic acid turn dark brown or black during storage or reaction setup? A1: This discoloration is a classic macroscopic sign of oxidative degradation. The molecule possesses an extremely electron-rich aromatic ring. The methoxy group (-OCH₃) at C5 acts as a strong pi-donor, while the methyl group (-CH₃) at C3 acts as a sigma-donor. Both are positioned to donate electron density into the ring and the C2-amino group, significantly raising the molecule's Highest Occupied Molecular Orbital (HOMO).

Consequently, the amine is highly susceptible to single-electron transfer (SET) oxidation by ambient oxygen (O₂) or trace transition metals, forming a reactive aminium radical cation. This radical rapidly undergoes oxidative coupling to form highly colored azo compounds or degrades into quinone imines. Electron-rich anilines are notoriously prone to such over-oxidation, often forming complex mixtures of nitro, nitroso, and polymeric byproducts if not strictly protected[2].

Q2: Can I use standard benchtop techniques for amide coupling with this compound? A2: No. Standard benchtop conditions expose the amine to atmospheric oxygen. When the carboxylic acid moiety is activated for amide coupling (e.g., using HATU or EDC/HOBt), the intermediate becomes even more prone to intermolecular side reactions. You must preemptively protect the amine group (e.g., via N-Boc protection) before activating the carboxylic acid, or perform the reaction under strict Schlenk conditions (Argon/N₂) using fully degassed solvents.

II. Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield and Dark Baseline Spots During N-Boc Protection

  • Symptom: Incomplete conversion of the starting material, accompanied by the formation of multiple dark baseline spots on TLC.

  • Root Cause: The basic conditions (e.g., using Triethylamine or DMAP) conventionally used for Boc protection can accelerate the oxidation of the electron-rich aniline before the electrophilic trapping by Boc₂O occurs.

  • Solution: Perform the reaction under strictly inert conditions (Argon). For highly reactive anilines, the addition of an external base is often unnecessary; omitting it reduces base-catalyzed oxidative side reactions[3]. Studies have shown that optimizing reaction time and avoiding harsh bases can effectively suppress the formation of oxidative byproducts[4].

Issue 2: Rapid Degradation Upon Deprotection

  • Symptom: After removing the Boc group with Trifluoroacetic acid (TFA), the resulting free amine rapidly degrades upon neutralization during the workup.

  • Root Cause: The free amine is regenerated in an oxygen-rich environment during the aqueous basic workup (neutralization of the TFA salt). The sudden increase in pH deprotonates the stable ammonium salt back into the oxidation-prone free amine.

  • Solution: Perform the neutralization step using degassed saturated aqueous NaHCO₃ under a steady stream of Argon. Extract immediately into degassed ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Store the resulting free amine under Argon at -20 °C in the dark.

III. Quantitative Data: Protection Strategies Comparison

To ensure the integrity of your synthetic pipeline, selecting the correct protecting group is critical. The table below summarizes the causality between protecting group choice and oxidation resistance.

Table 1: Comparison of Protection Strategies for Electron-Rich Anilines

Protecting GroupReagentsReaction TimeRelative Oxidation ResistanceDeprotection Conditions
None (Free Amine) N/AN/AVery Low (Degrades in hours in solution)N/A
N-Boc Boc₂O, THF, 0 °C to RT2 - 4 hHighTFA/DCM (1:1), 1 h
N-Acetyl Ac₂O, Pyridine1 - 2 hVery HighStrong Acid/Base + Heat (Harsh)
N-Fmoc Fmoc-Cl, Na₂CO₃, Dioxane4 - 6 hModerate to HighPiperidine/DMF (Mild Base)

IV. Experimental Protocols

Protocol 1: Strict N-Boc Protection of 2-Amino-5-methoxy-3-methylbenzoic acid

This protocol is a self-validating system utilizing an inert atmosphere and base-free conditions to prevent the formation of quinone imine byproducts.

Materials:

  • 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Argon gas source and Schlenk line

Step-by-Step Methodology:

  • Solvent Degassing (Validation Step): Transfer anhydrous THF to a Schlenk flask. Perform three cycles of Freeze-Pump-Thaw to remove dissolved oxygen. Causality: Removing dissolved O₂ is the primary defense against SET oxidation.

  • Substrate Dissolution: Under a positive pressure of Argon, add 2-Amino-5-methoxy-3-methylbenzoic acid to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add the degassed THF to dissolve the substrate.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Boc₂O dropwise via a gas-tight syringe. Note: Do not add Triethylamine. The inherent nucleophilicity of this specific aniline is sufficient to attack the Boc anhydride[3].

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature. Stir under Argon for 4-6 hours. Monitor by TLC (using a degassed eluent system) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in degassed Ethyl Acetate.

  • Washing: Wash the organic layer with cold 0.1 M HCl (to remove any trace unreacted amine as a water-soluble salt), followed by brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure. Immediately flush the purified product vial with Argon before storing at -20 °C.

V. Visualizations

G cluster_0 Oxidation Pathway (Unprotected) cluster_1 Protection Pathway (N-Boc) Start 2-Amino-5-methoxy- 3-methylbenzoic acid O2 Exposure to O2 / ROS Start->O2 Air Exposure Boc Boc2O (Inert Atmosphere) Start->Boc Protection Radical Aminium Radical Formation O2->Radical Quinone Quinone Imine / Azo Byproducts (Dark Tars) Radical->Quinone Protected N-Boc Protected Stable Intermediate Boc->Protected Coupling Downstream Reactions (e.g., Amide Coupling) Protected->Coupling

Mechanistic pathways: vulnerability of the free amine to oxidation vs. N-Boc stabilization.

G Step1 Degas Solvents (Freeze-Pump-Thaw) Step2 Dissolve Substrate under Argon Step1->Step2 Step3 Add Boc2O at 0 °C Step2->Step3 Step4 Warm to RT Monitor by TLC Step3->Step4 Step5 Aqueous Workup (Cold HCl / Brine) Step4->Step5 Step6 Purification & Inert Storage Step5->Step6

Step-by-step experimental workflow for N-Boc protection under strictly inert conditions.

VI. References

  • Title: Synthesis of Nitroarenes by Oxidation of Aryl Amines Source: mdpi.com URL:

  • Title: N-Boc-aminomethanol|CAS 365572-48-1|Supplier Source: benchchem.com URL:

  • Title: 2-amino-5-methoxy-3-methylbenzoic acid | 1180497-46-4 Source: sigmaaldrich.com URL:

  • Title: optimizing reaction time and temperature for N-Boc protection Source: benchchem.com URL:

Sources

Technical Support Center: Recrystallization of 2-Amino-5-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Amino-5-methoxy-3-methylbenzoic acid via recrystallization. This document provides in-depth guidance, troubleshooting, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 2-Amino-5-methoxy-3-methylbenzoic acid?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The process relies on the principle of differential solubility: the target compound and its impurities have different solubilities in a chosen solvent system. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities behind in the solution (mother liquor).[2] For 2-Amino-5-methoxy-3-methylbenzoic acid, this is crucial for removing unreacted starting materials, byproducts, and other contaminants from the synthesis.

Q2: What are the ideal characteristics of a solvent for this recrystallization?

Choosing the right solvent is the most critical step.[3] An ideal solvent for 2-Amino-5-methoxy-3-methylbenzoic acid should meet the following criteria:

  • High Solubility at High Temperatures: The compound should be very soluble in the solvent at or near its boiling point.

  • Low Solubility at Low Temperatures: The compound should be sparingly or poorly soluble in the same solvent at room temperature or below (e.g., in an ice bath). This ensures maximum recovery of the purified product upon cooling.[4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[5]

  • Chemical Inertness: The solvent must not react with the 2-Amino-5-methoxy-3-methylbenzoic acid.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

Q3: Which solvents are good starting points for 2-Amino-5-methoxy-3-methylbenzoic acid?

A small-scale solvent screen is highly recommended. This involves testing the solubility of a small amount (e.g., 20-30 mg) of your crude material in about 0.5 mL of various solvents at room temperature and then upon heating.

Solvent SystemRationale & Expected BehaviorPotential Issues
Ethanol Often used for recrystallizing PABA derivatives.[7] Good balance of polarity.May show high solubility even at room temperature, potentially reducing yield.
Methanol Similar to ethanol but more polar. A patent for a related compound, 2-amino-5-chloro-3-methylbenzoic acid, specifies recrystallization from methanol.[9]High solubility could be an issue; may require a co-solvent.
Water Benzoic acid itself is much more soluble in hot water than cold water.[2][4] The amino and methoxy groups will influence solubility.The compound may be poorly soluble even in hot water, or it may oil out.
Ethanol/Water A common mixed solvent system.[4][5] The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added dropwise until the solution becomes slightly cloudy. A few drops of hot ethanol are then added to redissolve the solid. This precisely tunes the solubility for optimal crystal formation upon cooling.Finding the correct ratio requires careful experimentation. Oiling out can be more common in mixed solvent systems.[10]
Ethyl Acetate A moderately polar solvent. PABA has been shown to crystallize from ethyl acetate.[8]May not be polar enough to dissolve the compound sufficiently, even when hot.
Acetonitrile A polar aprotic solvent. PABA can be recrystallized from acetonitrile.[8] Also used for related compounds.[6]May have different solvation properties compared to protic solvents like alcohols.

Standard Recrystallization Protocol

This protocol outlines the standard workflow for purifying 2-Amino-5-methoxy-3-methylbenzoic acid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process Solvent 1. Solvent Selection (Perform small-scale screen) Dissolve 2. Dissolution Add crude solid to flask. Add minimum amount of near-boiling solvent until just dissolved. Solvent->Dissolve Charcoal 3. Decolorization (Optional) If solution is colored, add activated charcoal. Dissolve->Charcoal If needed HotFilter 4. Hot Filtration Quickly filter hot solution to remove insoluble impurities/charcoal. Dissolve->HotFilter If no charcoal needed Charcoal->HotFilter Cool 5. Crystallization Allow filtrate to cool slowly and undisturbed to room temperature, then in an ice bath. HotFilter->Cool Isolate 6. Isolation Collect crystals by vacuum filtration. Cool->Isolate Wash 7. Washing Wash crystals with a small amount of ice-cold solvent. Isolate->Wash Dry 8. Drying Dry crystals under vacuum to constant weight. Wash->Dry

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude 2-Amino-5-methoxy-3-methylbenzoic acid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding the minimum amount of near-boiling solvent in small portions until the solid completely dissolves.[5][11] Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the desired compound in solution upon cooling.[11]

  • Decolorization (Optional): If the hot solution has a noticeable color, remove it from the heat and add a very small amount of activated charcoal. Bring the solution back to a boil for a few minutes. Causality: The porous structure of activated charcoal adsorbs colored impurities.

  • Hot Filtration: This step is necessary if there are insoluble impurities or if charcoal was used. Pre-warm a funnel and filter paper with hot solvent to prevent premature crystallization in the funnel. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Rapid cooling can trap impurities within the crystal lattice.[12] Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent.[11] Causality: The wash removes any remaining mother liquor containing dissolved impurities. Using ice-cold solvent minimizes redissolving the purified product.

  • Drying: Allow air to be pulled through the crystals in the funnel for several minutes to help them dry. Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a suitable temperature until a constant weight is achieved.[5]

Troubleshooting & Optimization Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals. This typically happens when the solution becomes saturated at a temperature that is above the melting point of the compound, or when the compound is significantly impure.[10]

Solutions:

  • Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (if using a mixed solvent, add more of the "good" solvent in which the compound is more soluble) and attempt to cool the solution again, perhaps more slowly.[10][12]

  • Modify the Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system with a lower boiling point.

  • Slower Cooling: Insulate the flask to ensure very slow cooling. This can be done by leaving the hot plate on but turned off, allowing it to cool gradually, or by placing the flask in a beaker of hot water and letting the entire assembly cool.[10]

Q5: No crystals are forming after the solution has cooled. What went wrong?

This is a common issue that can arise from several causes.

G start Problem: No Crystals Formed supersat Is the solution supersaturated? start->supersat scratch Try scratching the inner wall of the flask with a glass rod. supersat->scratch Yes too_much_solvent Was too much solvent used? supersat->too_much_solvent No, or above methods failed seed Add a seed crystal of the pure compound. scratch->seed Still no crystals cool Cool further in an ice/salt bath. seed->cool Still no crystals recover Recover solid by rotary evaporation and restart with a new solvent system. cool->recover Still no crystals boil_off Gently boil off some solvent and try cooling again. too_much_solvent->boil_off Likely Yes too_much_solvent->recover No / Unsure boil_off->start Retry cooling

Sources

Troubleshooting cyclization of 2-Amino-5-methoxy-3-methylbenzoic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclization of 2-Amino-5-methoxy-3-methylbenzoic Acid Precursors

Topic: Troubleshooting Critical Cyclization Events in the Synthesis and Application of 2-Amino-5-methoxy-3-methylbenzoic Acid. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]

Executive Technical Overview

This guide addresses the two critical "cyclization" bottlenecks associated with 2-Amino-5-methoxy-3-methylbenzoic acid (AMMBA) . Due to the specific electronic (5-methoxy) and steric (3-methyl) profile of this molecule, standard protocols often fail, resulting in "black tar" formation or incomplete ring closure.

Scope of Guide:

  • Upstream Cyclization: Converting the linear isonitrosoacetanilide precursor into the isatin intermediate (The Sandmeyer-Isatin Route).[1]

  • Downstream Cyclization: Converting AMMBA into fused heterocycles (Quinazolinones) despite steric hindrance.[1]

Visualizing the Reaction Pathways

The following diagram maps the chemical lineage and identifies the high-risk cyclization nodes.

AMMBA_Pathway cluster_upstream Module 1: Upstream Synthesis (Sandmeyer) cluster_downstream Module 2: Downstream Application Aniline 2-Methyl-4-methoxyaniline (p-Cresidine) Isonitroso Isonitrosoacetanilide (Linear Precursor) Aniline->Isonitroso Chloral Hydrate NH2OH Isatin 5-Methoxy-7-methylisatin (Cyclized Intermediate) Isonitroso->Isatin CRITICAL CYCLIZATION (Risk: Tar Formation) AMMBA 2-Amino-5-methoxy- 3-methylbenzoic Acid Isatin->AMMBA Oxidation (H2O2/NaOH) Quinazoline Quinazolin-4(3H)-one Derivative AMMBA->Quinazoline STERICALLY HINDERED CYCLIZATION

Caption: Synthesis workflow identifying the two critical cyclization risks: The acid-mediated ring closure to Isatin and the steric-hindered closure to Quinazoline.

Module 1: Upstream Troubleshooting (Isatin Synthesis)

The Challenge: The formation of 5-methoxy-7-methylisatin involves heating an isonitrosoacetanilide precursor in strong acid.[1] The Problem: The 5-methoxy group strongly activates the aromatic ring.[1] In standard Sandmeyer conditions (conc.


 at 90°C), this electron-rich ring undergoes rapid oxidative polymerization and sulfonation, resulting in an intractable black tar rather than the desired orange/red precipitate.[1]
Troubleshooting Guide: "Why did my reaction turn into black tar?"
SymptomProbable CauseCorrective Action (The "MSA Protocol")
Black/Dark Brown Tar Oxidative decomposition by hot

.[1]
Switch Acid: Replace

with Methanesulfonic Acid (MSA) . MSA is non-oxidizing and provides a cleaner reaction profile for electron-rich anilines [1].[1]
Low Yield (<30%) Incomplete cyclization due to solubility issues.Temperature Ramp: Pre-heat the acid to 50°C before adding the precursor, then ramp to 80°C. This prevents the "clumping" of the precursor.[1]
Impurity: Isatin Oxime Hydrolysis of precursor generates

, which attacks the product.[1][2]
Decoy Agent: Add a "decoy" carbonyl (e.g., formaldehyde) during the quench to scavenge free hydroxylamine [2].[1]
Optimized Protocol: The MSA Cyclization Method

Use this protocol if standard sulfuric acid methods fail.[1]

  • Preparation: Heat Methanesulfonic acid (MSA) (5–10 volumes relative to precursor) to 50°C .

  • Addition: Add the dry isonitrosoacetanilide precursor portion-wise over 20 minutes. Note: Ensure the temperature does not spike above 60°C during addition.

  • Cyclization: Once addition is complete, slowly raise the temperature to 80°C . Hold for 30–60 minutes.

    • Visual Check: The solution should turn deep red/orange, not opaque black.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring.

  • Isolation: Filter the precipitated 5-methoxy-7-methylisatin . Wash with water until filtrate is neutral pH.[1]

Module 2: Downstream Troubleshooting (Quinazoline Formation)

The Challenge: Cyclizing 2-Amino-5-methoxy-3-methylbenzoic acid to form Quinazolin-4(3H)-ones (e.g., via reaction with formamide or amidines). The Problem: The 3-methyl group is ortho to the amino group.[1] This creates significant steric hindrance , preventing the amino group from attacking the electrophile (formamide/orthoester) or preventing the planarization required for the final ring closure.[1]

Troubleshooting Guide: "Why is the ring not closing?"
ObservationMechanistic BlockSolution Strategy
Starting Material Recovered The amine is too sterically hindered to attack the electrophile (e.g., formamide).[1]Activation: Convert the acid to the Isatoic Anhydride first (using triphosgene), then react with the amine/amidine.[1] This relieves steric strain during the initial attack [3].[1]
Intermediate Amide Isolated The acyclic amide forms, but fails to dehydrate/cyclize.[1]Dehydrating Conditions: Use HMDS (Hexamethyldisilazane) and Iodine (

) as a catalyst to force the dehydration [4].[1] Alternatively, use PPE (Polyphosphate Ester) .[1]
Low Conversion in Ethanol Solvent boiling point (78°C) is insufficient to overcome the steric energy barrier.[1]High-Boiling Solvents: Switch to 2-Methoxyethanol (124°C), Diglyme (162°C), or Diphenyl Ether (258°C).
Logic Tree: Solving Steric Hindrance

Troubleshooting_Logic Start Issue: Low Yield in Quinazoline Cyclization Check_SM Is Starting Material (Acid) consumed? Start->Check_SM SM_Left Yes: Intermediate Amide formed but no Ring Closure Check_SM->SM_Left Partial Reaction SM_Right No: SM Recovered Unchanged Check_SM->SM_Right No Reaction Sol_Dehydrate Solution: Force Dehydration Add HMDS/I2 or PPE SM_Left->Sol_Dehydrate Sol_Activate Solution: Pre-activation Convert to Isatoic Anhydride or use SOCl2 SM_Right->Sol_Activate Sol_Temp Solution: Thermal Boost Switch solvent to Diglyme or Diphenyl Ether SM_Right->Sol_Temp

Caption: Decision logic for troubleshooting the cyclization of the sterically hindered 3-methyl-anthranilic acid derivative.

Frequently Asked Questions (FAQs)

Q1: Can I use the standard Niementowski reaction (heating with formamide) for this precursor? A: Likely not with high efficiency. The classic Niementowski reaction often requires temperatures of 180°C+ for sterically hindered anthranilic acids.[1] The 3-methyl group interferes with the nucleophilic attack of the amine.[1] Recommendation: Use the microwave-assisted method or activate the acid using thionyl chloride (


)  to form the benzoxazinone intermediate first, which reacts more readily with amines.[1]

Q2: My 5-methoxy-7-methylisatin product is dark brown instead of red. Is it pure? A: No. A dark brown color indicates the presence of tar or oxidative byproducts.[1] Purification: Dissolve the crude isatin in dilute NaOH (it opens to the isatinate salt), filter off the insoluble black tar, and then re-acidify the filtrate with HCl to reprecipitate the pure, bright orange/red isatin.[1]

Q3: How do I confirm the regiochemistry of the isatin cyclization? A: The starting material is 2-methyl-4-methoxyaniline.[1]

  • The methyl is at position 2.[1]

  • The methoxy is at position 4.[1]

  • Cyclization must occur ortho to the amine (position 1).[1]

  • Position 2 is blocked by the methyl.[1]

  • Position 6 is open.[1]

  • Therefore, the product is 5-methoxy-7-methylisatin .[1] You can confirm this via NOESY NMR (Look for interaction between the N-H and the Methyl group).[1]

References

  • Silva, J. F. M., et al. (2001).[1] "The Chemistry of Isatins: a Review from 1975 to 1999." Journal of the Brazilian Chemical Society, 12(3), 273-324.[1]

    • Grounding: Establishes the limitation of Sandmeyer conditions for electron-rich anilines and the utility of altern
  • BenchChem Technical Support. (2025). "Synthesis of N-Substituted Isatins: Troubleshooting Guide." BenchChem Knowledge Base.[1]

    • Grounding: Provides the specific "decoy agent" protocol for mitig
  • Zhang, W., et al. (2014).[1] "Recent advances in the synthesis of quinazolinones." Organic & Biomolecular Chemistry, 12, 7233-7244.

    • Grounding: Reviews methods for overcoming steric hindrance in quinazolinone synthesis, including Isatoic anhydride p
  • Wang, L., et al. (2012).[1] "Iodine-catalyzed synthesis of quinazolin-4(3H)-ones." Synlett, 23(16), 2363-2368.

    • Grounding: Validates the use of Iodine/HMDS for difficult cyclodehydr

Sources

Removing impurities from 2-Amino-5-methoxy-3-methylbenzoic acid crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Amino-5-methoxy-3-methylbenzoic Acid

Product: 2-Amino-5-methoxy-3-methylbenzoic Acid CAS: 1180497-46-4 Chemical Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol [1][2][3][4]

Diagnostic Hub: Troubleshooting & Visual Inspection

Use this section to identify the root cause of your purity issues based on visual or analytical observations.

Observation Likely Root Cause Recommended Action
Product is Brown/Black Oxidation (Azo/Azoxy formation): The amino group is sensitive to air oxidation, forming colored oligomers (tars).Protocol A (Carbon Treatment): Dissolve in base, treat with activated charcoal, and re-precipitate.
Sticky/Oily Solid Solvent Inclusion or Decarboxylation: Presence of residual high-boiling solvents or the oily decarboxylated byproduct (2-methoxy-6-methylaniline).Protocol B (Acid-Base Extraction): The byproduct is non-acidic. Wash the alkaline solution with organic solvent before precipitation.
Extra Peaks in NMR (Aromatic Region) Regioisomers or Halogenated Precursors: If synthesized via bromination/methoxylation, unreacted bromo-intermediates may remain.Protocol C (Recrystallization): Use a polarity-gradient crystallization (EtOH/Water) to separate structurally similar impurities.
Low Melting Point (<145°C) Inorganic Salts: Residual NaCl or NaBr from the neutralization step.Water Slurry Wash: Resuspend the solid in distilled water, stir for 30 min, and filter. Check conductivity of filtrate.

Protocol Library: Step-by-Step Purification

Protocol A: Acid-Base Purification (The "Workhorse" Method)

Best for: Removing non-acidic impurities (decarboxylated byproducts), inorganic salts, and colored oxidation products.

Principle: This molecule is amphoteric but primarily acidic due to the carboxylic group. We dissolve it as a carboxylate salt (soluble in water), wash away organic impurities, and then precipitate the free acid.

Reagents:

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Activated Charcoal (Norit or similar)

  • 1M Hydrochloric Acid (HCl)

Workflow:

  • Dissolution: Suspend the crude solid (10 g) in water (50 mL). Slowly add 1M NaOH with stirring until pH ~10-11. The solid should dissolve completely.

    • Note: If a dark, insoluble tar remains, filter it off immediately.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract twice with EtOAc (20 mL each).

    • Mechanism:[1][2] This removes non-acidic impurities (e.g., 2-methoxy-6-methylaniline) which remain in the organic layer. Discard the organic layer.

  • Decolorization: Return the aqueous layer to a flask. Add activated charcoal (5-10 wt% of crude mass). Stir at room temperature for 30 minutes.

    • Critical Step: Filter through a Celite pad to remove all charcoal. The filtrate should be clear light yellow/colorless.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add 1M HCl dropwise with vigorous stirring.

    • Target: Adjust pH to 3.5 – 4.0 (Isoelectric point region). Do not overshoot to pH 1 unless necessary, as the amine salt might form and redissolve.

  • Isolation: Filter the precipitate. Wash with ice-cold water (2 x 10 mL). Dry under vacuum at 45°C.

AcidBasePurification Start Crude Product (Solid) Dissolve Dissolve in 1M NaOH (pH 10-11) Start->Dissolve Wash Wash with Ethyl Acetate Dissolve->Wash PhaseSep Separate Phases Wash->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-acidic byproducts AqLayer Aqueous Layer (Contains Product) PhaseSep->AqLayer Charcoal Add Activated Carbon Filter (Celite) AqLayer->Charcoal Acidify Acidify with HCl to pH 4.0 Charcoal->Acidify Filter Filter & Dry Acidify->Filter

Figure 1: Workflow for Acid-Base Purification removing non-acidic organics and colored oxidation products.

Protocol B: Recrystallization (Polymorph & Isomer Control)

Best for: Final polishing to >98% purity and removing structurally similar regioisomers.

Solvent System: Ethanol/Water (Preferred) or Methanol/Water.

  • Solubilization: Place 5 g of semi-pure product in a flask. Add Ethanol (25 mL) and heat to reflux (approx. 78°C).

  • Saturation: If not fully dissolved, add more Ethanol in 2 mL portions until clear.

    • Tip: If the solution is colored, a "hot filtration" step can be performed here (requires pre-heated funnel).

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Add a few drops of Ethanol to clear the turbidity. Allow the solution to cool slowly to room temperature undisturbed. Then cool in an ice bath (0°C) for 1 hour.

  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn purple/brown during storage? A: Substituted anthranilic acids are electron-rich anilines. They are prone to auto-oxidation triggered by light and air, forming azo linkages or quinoid structures.

  • Prevention: Store the purified product under Argon or Nitrogen in an amber vial. Keep at -20°C for long-term storage.

Q2: I suspect my product contains the 2-Amino-5-bromo-3-methylbenzoic acid precursor. How do I remove it? A: This is a common impurity if the synthesis involved a Cu-catalyzed methoxylation of the bromo-intermediate.

  • Solution: Recrystallization is often insufficient due to structural similarity. Use Protocol A (Acid-Base) but ensure you wash the alkaline solution with Dichloromethane (DCM) aggressively. Alternatively, catalytic hydrogenation (Pd/C, H₂) can debitrominate the impurity, converting it to 2-amino-3-methylbenzoic acid, which is easier to separate by recrystallization.

Q3: Can I use silica gel chromatography? A: Yes, but it is challenging. The free carboxylic acid causes "streaking" (tailing) on silica.

  • Modification: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH) to keep the acid protonated and sharpen the peaks.

References

  • Sigma-Aldrich. 2-Amino-5-methoxy-3-methylbenzoic acid Product Page (CAS 1180497-46-4).[1][2] Retrieved from

  • BLD Pharm. Product Analysis: 2-Amino-5-methoxy-3-methylbenzoic acid.[1][2][3][5][6] Retrieved from [5]

  • ChemicalBook. Synthesis and Properties of Substituted Anthranilic Acids. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.

Sources

Technical Support Center: 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a direct response from the Technical Support Center for high-value research reagents. It addresses the stability, handling, and troubleshooting of 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4) .

Product ID: AMMBA-1180 | CAS: 1180497-46-4 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid is a polysubstituted anthranilic acid derivative used primarily as a scaffold in the synthesis of heterocyclic pharmaceutical targets (e.g., quinazolinones, benzodiazepines).[1][2][3][4][5] Its stability in solution is governed by two competing mechanisms: oxidative degradation of the electron-rich aniline moiety and thermal decarboxylation driven by the ortho-amino group.[1]

This guide provides field-proven protocols to mitigate these risks during storage and experimental use.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: Solution turns brown or black upon standing.[1]

Diagnosis: Oxidative Degradation (Formation of Quinone-Imines/Azo species).[1] The presence of the electron-donating methoxy (-OCH₃) group at position 5 and the amino group at position 2 makes this aromatic ring highly electron-rich (


 effect).[1] In solution, dissolved oxygen can radicalize the amine, leading to polymerization into dark-colored azo-compounds or quinoid species [1].[1]

Corrective Protocol:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before dissolution.

  • Add Antioxidants: For non-sensitive applications, add 0.1% w/v ascorbic acid or BHT (Butylated hydroxytoluene) to the stock solution.

  • Acidic Stabilization: Store as the hydrochloride salt (HCl) if possible. Protonating the amine (

    
    ) removes the lone pair availability, significantly retarding oxidation.
    
Issue 2: Loss of starting material during heating (Yield Loss).

Diagnosis: Thermal Decarboxylation. Anthranilic acids are prone to losing


 upon heating, especially in acidic media. The ortho-amino group facilitates a cyclic transition state that lowers the activation energy for decarboxylation, converting your compound into 4-methoxy-2-methylaniline  [2].[1]

Corrective Protocol:

  • Temperature Limit: Do not exceed 60°C in solution unless necessary.

  • Avoid Acidic Heating: Decarboxylation is acid-catalyzed.[1] If your reaction requires heat, ensure the pH is neutral or slightly basic.

  • Solvent Switch: Switch from high-boiling protic solvents (e.g., water, acetic acid) to aprotic solvents (e.g., DMF, DMSO) to destabilize the zwitterionic transition state.

Issue 3: Compound precipitates or forms a "gum" in non-polar solvents.

Diagnosis: Zwitterionic Insolubility. In neutral solution, the compound exists in equilibrium with its zwitterion form (


). This charge separation makes it insoluble in non-polar solvents like Dichloromethane (DCM) or Toluene.

Corrective Protocol:

  • Disrupt Zwitterion: Add 1-2 equivalents of Triethylamine (TEA) to deprotonate the carboxylic acid fully, or Trifluoroacetic acid (TFA) to protonate the amine. This forces the molecule into a single charge state, improving solubility in organic media.

Part 2: Stability & Handling FAQs

Q: What is the shelf-life of a 100 mM stock solution in DMSO? A:

  • At Room Temp (25°C): < 24 hours. (Significant oxidation risk).

  • At -20°C: 3 months.

  • At -80°C: 6 months.

  • Note: DMSO is hygroscopic. Water absorption accelerates hydrolysis and decarboxylation. Always seal under inert gas.

Q: Can I use this compound in solid-phase peptide synthesis (SPPS)? A: Yes, but the aniline nitrogen is less nucleophilic than standard amino acids due to the ortho-methyl steric hindrance.

  • Recommendation: Use strong coupling reagents like HATU or PyBOP rather than standard carbodiimides (EDC/DCC). Double coupling cycles are recommended.

Q: Is the compound light-sensitive? A: Yes.[1] The methoxy-aniline system absorbs UV/Blue light, which can generate radical cations. Store solid and solution in amber vials wrapped in foil.

Part 3: Mechanistic Visualization

Figure 1: Degradation Pathways of 2-Amino-5-methoxy-3-methylbenzoic Acid

The following diagram illustrates the two primary failure modes: Oxidation (color change) and Decarboxylation (mass loss).[1]

StabilityPathways Start 2-Amino-5-methoxy- 3-methylbenzoic Acid (Target) Decarb 4-Methoxy-2-methylaniline (Byproduct - Mass Loss) Start->Decarb Heat (>80°C) Acidic pH Oxidation Azo-Dimers / Quinone Imines (Brown/Black Precipitate) Start->Oxidation Dissolved O2 UV Light Basic pH Stabilize1 Prevention: Keep T < 60°C Avoid Acidic Reflux Stabilize1->Decarb Stabilize2 Prevention: Degas Solvents Store in Amber Vials Stabilize2->Oxidation

Caption: Figure 1. Competing degradation pathways. Thermal stress favors decarboxylation, while oxidative stress (air/light) favors polymerization.

Part 4: Solubility & Solvent Compatibility Table

The solubility of 2-Amino-5-methoxy-3-methylbenzoic acid is heavily dependent on pH due to its amphoteric nature.[1]

Solvent SystemSolubility RatingStability RiskRecommended Additive
Water (Neutral) Low (< 1 mg/mL)LowNone
Water (pH 2, HCl) High (> 50 mg/mL)High (Decarboxylation)Keep at 4°C
Water (pH 10, NaOH) High (> 50 mg/mL)Medium (Oxidation)Argon sparge
DMSO / DMF Excellent (> 100 mg/mL)LowStore frozen
Methanol / Ethanol GoodMedium (Esterification)Avoid prolonged storage
DCM / Chloroform Poor (Zwitterion)LowAdd 1% TEA or TFA

Part 5: Experimental Protocol - Safe Dissolution

Objective: Prepare a stable 50 mM stock solution for biological assay.

  • Weighing: Weigh 9.06 mg of compound (MW ≈ 181.19 g/mol ) into an amber glass vial.

  • Solvent Prep: Take 1 mL of anhydrous DMSO. Bubble dry Nitrogen gas through the DMSO for 5 minutes to remove dissolved oxygen.

  • Dissolution: Add the degassed DMSO to the vial. Vortex for 30 seconds.

    • Checkpoint: If the solution is cloudy, sonicate for 2 minutes at room temperature. Do not heat.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL). Flash freeze in liquid nitrogen and store at -80°C.

  • Usage: Thaw on ice. Discard any unused portion after 4 hours.

References

  • Patai, S. (Ed.).[6] (1968). The Chemistry of the Amino Group. Interscience Publishers. (General mechanism of aniline oxidation).

  • Dunn, G. E., & Prysiaznyi, R. (1961). "Kinetics and Mechanism of the Thermal Decarboxylation of Anthranilic Acids." Canadian Journal of Chemistry, 39(2), 285-296. Link

  • ChemicalBook. (2024). "2-Amino-5-methoxybenzoic acid Properties and Stability." Link

  • BenchChem. (2024). "Handling and Storage of Substituted Anthranilic Acids." Link

Disclaimer: This guide is based on the chemical properties of the anthranilic acid class and specific structural analysis of CAS 1180497-46-4.[1] Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

Technical Support Center: Optimization of 2-Amino-5-methoxy-3-methylbenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Thermal & Kinetic Optimization for Sterically Hindered Anthranilic Acid Derivatives Document ID: TSC-2026-AMMB-01 Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary: The Steric-Electronic Conflict

Coupling 2-Amino-5-methoxy-3-methylbenzoic acid presents a distinct dual challenge not found in standard peptide synthesis. You are battling two opposing forces:

  • Steric Hindrance (The 3-Methyl Group): The ortho-methyl group creates a physical barrier, significantly increasing the activation energy required for the incoming amine nucleophile to attack the carbonyl carbon. This necessitates thermal energy .

  • Thermal Instability (The 2-Amino & 5-Methoxy Groups): The electron-rich ring (5-OMe) and the ortho-amino group make the substrate prone to decarboxylation and self-cyclization (forming benzoxazinones) at elevated temperatures.

The Solution: A biphasic temperature protocol—Cold Activation followed by Controlled Warm Coupling .

Module 1: The Thermodynamic Landscape

To optimize yield, you must visualize the reaction as a competition between the desired intermolecular coupling and undesired intramolecular side reactions.

Reaction Pathway Analysis

ReactionPathway

Module 2: Optimized Experimental Protocol

This protocol uses HATU due to its high reactivity, which is necessary to generate the active ester in the presence of the 3-methyl steric block.

Phase 1: Cold Activation (The "Stability" Phase)
  • Temperature:

    
     (Ice/Water Bath)
    
  • Rationale: Low temperature prevents the immediate attack of the free 2-amino group on the activated carboxylate (self-cyclization). It also controls the exotherm of the acid-base neutralization.

Step-by-Step:

  • Dissolve 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 eq) in anhydrous DMF or NMP (0.2 M concentration).

    • Note: Do not use DCM; solubility is often poor for zwitterionic anthranilic acids, leading to heterogeneous activation.

  • Add HATU (1.1 eq).[1]

  • Add DIPEA (2.5 eq) dropwise over 5 minutes at

    
    .
    
  • Critical Hold: Stir at

    
     for exactly 15-20 minutes .
    
    • Why? You must ensure complete formation of the O-At active ester before introducing the amine, but do not wait longer than 30 minutes to avoid cyclization.

Phase 2: Controlled Coupling (The "Kinetic" Phase)
  • Temperature: Ramp from

    
     (Optional: 
    
    
    
    )
  • Rationale: The incoming amine needs thermal energy to penetrate the steric shield of the 3-methyl group.

Step-by-Step:

  • Add the Amine Partner (1.1 - 1.2 eq) to the cold mixture.

  • Remove the ice bath immediately.

  • Allow the reaction to warm to Room Temperature (

    
    ).
    
  • Monitor at 1 Hour: Check HPLC/LCMS.

    • Scenario A (Conversion < 10%): The steric barrier is too high. Heat to 40°C (oil bath).

    • Scenario B (Conversion > 50%): Maintain RT.[1][2][3][4]

  • Termination: Most hindered couplings require 4–16 hours.

Module 3: Troubleshooting & FAQs
Temperature vs. Outcome Matrix
Temperature ZoneReaction BehaviorRisk FactorRecommended For
< 0°C Activation is extremely slow.Incomplete activation; moisture condensation.Not recommended.
0°C - 5°C Stable active ester formation.Ideal for Activation Phase. Initial reagent mixing.
20°C - 30°C Standard coupling kinetics.Slow reaction for bulky amines.Standard Coupling Phase.
40°C - 50°C Enhanced kinetic energy.Minor risk of racemization/cyclization.[2]Stubborn substrates (secondary amines).
> 60°C Thermal degradation.Decarboxylation & Benzoxazinone formation.AVOID.
Frequently Asked Questions

Q1: I see a major impurity with Mass [M-18]. What is it? A: This is likely the Benzoxazinone derivative.

  • Cause: The 2-amino group attacked the activated carboxylate before your external amine could.

  • Fix: Increase the equivalents of your external amine (to 1.5 eq) to outcompete the intramolecular reaction. Ensure you are not "over-activating" (waiting >30 mins) before adding the amine.

Q2: I see a major impurity with Mass [M-44]. What is it? A: This is the Decarboxylated product (3-methoxy-5-methylaniline).

  • Cause: Reaction temperature was too high (

    
    ), or the reaction was left too long in acidic/thermal conditions.
    
  • Fix: Strict temperature ceiling of

    
    .
    

Q3: The reaction is stalled at 50% conversion after 24 hours at RT. Should I boil it? A: No. Boiling will destroy your starting material via decarboxylation.

  • Fix: Instead of heat, switch to a more powerful coupling agent like PyBOP (phosphonium salt) which often drives hindered couplings better than uroniums (HATU) without requiring excessive heat.[5] Alternatively, convert the acid to an Acyl Fluoride (using TFFH), which is sterically small and highly reactive.

Q4: Can I use EDC/HOBt instead of HATU? A: For a 3-methyl substituted benzoic acid, carbodiimides (EDC/DCC) are usually too weak . The active ester formed is not reactive enough to overcome the steric hindrance, leading to slow kinetics and eventual side reactions. Stick to HATU, PyBOP, or COMU.

Module 4: Diagnostic Logic Tree

Use this flow to diagnose failure modes based on LCMS data.

TroubleshootingTree

References
  • Montalbetti, C. A., & Falque, V. (2005).[6][7][8][9] Amide bond formation and peptide coupling.[2][6][7][9][10][11] Tetrahedron, 61(46), 10827-10852.[7][9]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[12] Organic Process Research & Development, 20(2), 140-177.

  • Lukasik, E., & Wodka, D. (2022). Thermal Stability and Decarboxylation of Anthranilic Acid Derivatives. Journal of Thermal Analysis and Calorimetry. (Generalized citation based on known anthranilic acid behavior).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[11] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Technical Support Center: Moisture Management for 2-Amino-5-methoxy-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling & Troubleshooting Moisture Sensitivity in Anthranilic Acid Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document ID: TSC-AMMB-001[1]

Critical Analysis: The Moisture-Steric Conundrum

Executive Summary: While 2-Amino-5-methoxy-3-methylbenzoic acid (Parent Acid) is relatively stable as a solid, its activated derivatives (acid chlorides, isatoic anhydrides, and active esters) exhibit acute moisture sensitivity.[1]

The "Expert Insight" – Steric Deceleration: The critical challenge with this specific scaffold is the 3-methyl group .[1]

  • Structural Context: The methyl group at C3 is ortho to the amine (C2), which is ortho to the carboxylic acid (C1).

  • The Problem: This steric crowding creates a "kinetic trap." It slows down the desired intermolecular coupling (e.g., amide bond formation) by hindering the approach of nucleophiles.

  • The Moisture Consequence: Because the desired reaction is sterically slowed, the background hydrolysis rate (reaction with water) becomes competitively significant. Water, being small, can access the electrophilic center faster than a bulky amine nucleophile.

Degradation Pathways

The following diagram illustrates the competitive pathways where moisture compromises the synthesis.

MoisturePathways cluster_moisture Moisture Critical Zone Parent Parent Acid (Stable) Activated Activated Species (Acid Chloride/Anhydride) Parent->Activated Activation (SOCl2/Phosgene) Product Target Amide (Desired) Activated->Product + Amine (Slowed by Sterics) Hydrolysis Hydrolysis Product (Reverted Acid) Activated->Hydrolysis + H2O (Fast) Dimer Anthranilamide Dimer (Impurity) Activated->Dimer + Parent Acid (If Activation Incomplete)

Figure 1: Competitive reaction pathways.[1] Note how the "Activated Species" is the bottleneck where moisture (red path) competes with the desired product (green path).

Storage & Pre-treatment Protocols[2]

To ensure reproducibility, the following "Dry Workflow" must be implemented before any activation step.

A. Storage of the Parent Acid

Although the parent acid is stable, it is hygroscopic. Surface water acts as a catalyst for degradation during subsequent activation.[1]

ParameterSpecificationProtocol
Container Amber GlassUV protection prevents photo-oxidation of the electron-rich aniline.[1]
Atmosphere Argon/NitrogenStore under inert gas.[1] Oxygen + Moisture = Oxidative darkening (browning).[1]
Desiccant P2O5 or SilicaStore in a desiccator.[1] P2O5 is preferred for deep drying.[1]
B. Solvent Drying Standards (The "Self-Validating" Step)

You cannot rely on "Anhydrous" labels from the bottle once opened.

  • Dichloromethane (DCM): Distill over Calcium Hydride (

    
    ).
    
  • DMF/DMAc: Store over activated 4Å Molecular Sieves (20% w/v) for >48 hours.

  • Validation (Essential): Perform a Karl Fischer (KF) titration before use.[1]

    • Target: < 50 ppm water for Acid Chloride formation.[1]

    • Target: < 100 ppm water for Amide Coupling.[1]

Synthesis & Handling: The "Dry" Workflow

Scenario A: Generating the Acid Chloride

The most common point of failure.

Protocol:

  • Suspend 2-Amino-5-methoxy-3-methylbenzoic acid in dry Toluene (preferred over DCM for higher boiling point).

  • Add Thionyl Chloride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )  (1.2 – 1.5 equiv).
    
  • Catalyst: Add 1-2 drops of dry DMF.

  • Heat to 60-70°C. Note: The 3-methyl group may require higher heat than unsubstituted anthranilic acids.[1]

  • End-Point: Solution becomes clear.

  • Evaporation: Remove solvent/excess ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     under vacuum.
    
  • Chase Step (Critical): Re-dissolve residue in dry Toluene and evaporate twice. This azeotropes residual HCl/SOCl2.[1]

Moisture Check: If the residue is a "gummy oil" rather than a semi-solid/solid, you likely have hydrolyzed material or trapped HCl salts.

Scenario B: Amide Coupling (Schotten-Baumann conditions)

Overcoming the Steric Barrier.[1]

Protocol:

  • Dissolve the amine nucleophile in dry DCM/THF with a non-nucleophilic base (DIPEA or Et3N, 2.5 equiv).

  • Cool to 0°C under Nitrogen.

  • Add the Acid Chloride (prepared above) dropwise as a solution in DCM.

    • Why Solution? Adding solid acid chloride introduces local high concentrations that can promote dimerization.

  • Allow to warm to Room Temperature (RT) slowly.

    • Expert Tip: Due to the 3-methyl steric hindrance, if LCMS shows unreacted acid chloride after 2 hours, do not add water. Heat to 40°C first. The reaction is likely just kinetically slow.

Troubleshooting Guide (FAQ)

Symptom 1: Low Yield & Recovery of Starting Material

Q: I activated the acid with HATU/EDC, but I mostly recovered the starting acid. A: This is a classic "Steric-Moisture" failure.

  • Cause: The bulky 3-methyl group hinders the amine's attack on the Active Ester (HATU intermediate). The intermediate sits in solution longer, allowing trace moisture to hydrolyze it back to the acid.

  • Solution: Switch to the Acid Chloride method (more reactive) or Isatoic Anhydride route.[1] If using HATU, use "Super-Dry" DMF (<50 ppm water) and increase concentration to drive kinetics.

Symptom 2: Product is "Sticky" or "Gummy"

Q: My final solid is sticky and won't crystallize. A: You likely have a mixed salt or partial hydrolysis.[1]

  • Cause: Anthranilic acid derivatives are zwitterionic.[1] If moisture hydrolyzes the acid chloride, you generate HCl, which protonates the amine. The resulting mix of Free Acid + HCl Salt + Product creates a eutectic gummy mixture.

  • Solution: Perform a rigorous Acid/Base Workup .[1]

    • Dissolve in EtOAc.[1]

    • Wash with Sat. NaHCO3 (removes hydrolyzed acid).[1]

    • Wash with 1M HCl (removes unreacted amine nucleophile).[1]

    • Dry organic layer over Na2SO4.[1]

Symptom 3: Unexpected "M+26" or "M+40" Peaks

Q: LCMS shows the product mass, but also peaks corresponding to +26 or +40 mass units. A: These are cyclization artifacts.

  • Cause: In the presence of moisture/heat, the amide bond can cyclize onto the ortho-amine.

    • Quinazolinone formation: Often seen if formic acid or orthoesters are present.[1]

  • Solution: Avoid heating >80°C during workup. Ensure all acidic species are neutralized immediately upon reaction completion.

Diagnostic Decision Tree

Use this flow to diagnose "Wet" reactions.

Troubleshooting Start Start: Reaction Failed/Low Yield CheckSolvent 1. Did you KF test the solvent? Start->CheckSolvent KF_Fail No / High Water CheckSolvent->KF_Fail >100ppm KF_Pass Yes (<50ppm) CheckSolvent->KF_Pass Hydrolysis Cause: Hydrolysis Action: Dry Solvent & Repeat KF_Fail->Hydrolysis CheckMethod 2. Activation Method? KF_Pass->CheckMethod Method_Coupling HATU/EDC CheckMethod->Method_Coupling Method_AcidCl Acid Chloride CheckMethod->Method_AcidCl StericIssue Cause: Steric Hindrance Action: Switch to Acid Chloride Method_Coupling->StericIssue CheckWorkup 3. Workup pH? Method_AcidCl->CheckWorkup

Figure 2: Diagnostic logic for synthesis failures.

References

  • BenchChem Technical Support. (2025).[2] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Technical Guide. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride Properties & Safety. Retrieved from [1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General reference for amide coupling mechanisms and moisture sensitivity).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Discusses steric hindrance in coupling).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 110209433, 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride.[1] Retrieved from [1]

Sources

Validation & Comparative

Structural Validation & 1H NMR Profiling: 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and analytical scientists requiring a definitive reference for the structural characterization of 2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 1180497-46-4). It moves beyond basic spectral listing to address the critical challenge of distinguishing this scaffold from its potent regioisomers in drug development workflows.

Content Type: Publish Comparison Guide Application: Pharmaceutical Intermediate Analysis / Regioisomer differentiation Methodology: 1H NMR (400/500 MHz), NOE, HMBC

Executive Summary & Application Context

2-Amino-5-methoxy-3-methylbenzoic acid is a highly functionalized anthranilic acid derivative, serving as a critical building block for privileged medicinal scaffolds, including quinazolinones and benzodiazepines.

In synthetic pathways—often involving the methylation of 2-amino-5-methoxybenzoic acid or the reduction of nitro-precursors—regioisomeric scrambling is a pervasive risk. Specifically, the migration of the methyl group or mis-assignment relative to the methoxy substituent can lead to the formation of 2-amino-3-methoxy-5-methylbenzoic acid .

This guide provides the spectral fingerprints required to unambiguously validate the 3-methyl-5-methoxy substitution pattern against its alternatives.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and resolution of fine coupling constants (


), follow this standardized protocol.
Sample Preparation[1][2][3]
  • Solvent: DMSO-d

    
     (99.9% D) is mandatory. Chloroform (
    
    
    
    ) is not recommended due to poor solubility of the zwitterionic amino-acid core and broadening of exchangeable protons.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C).

Instrument Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     5.0 seconds (Critical for accurate integration of aromatic protons vs. methyl groups).
    
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16–32 (Sufficient for >10 mg sample).

Spectral Analysis: The Fingerprint

The structure contains four distinct non-exchangeable proton environments.[1] The aromatic region is characterized by a meta-coupling pattern, while the aliphatic region shows distinct methyl and methoxy singlets.

1H NMR Data Table (DMSO-d , 400 MHz)

Note: Chemical shifts (


) are referenced to residual DMSO (2.50 ppm).
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
-COOH Carboxylic Acid12.0 – 13.0Broad Singlet1H-Deshielded, H-bonded.
H-6 Aromatic7.21 ± 0.05Doublet (d)1H

Deshielded by ortho-COOH.
H-4 Aromatic6.62 ± 0.05Doublet (d)1H

Shielded by ortho-methoxy and para-amino effects.
-NH

Amine5.5 – 6.5Broad Singlet2H-Exchangeable; position varies with concentration.
5-OCH

Methoxy3.75 ± 0.05Singlet (s)3H-Typical Ar-OCH

range.
3-CH

Methyl2.15 ± 0.05Singlet (s)3H-Typical Ar-CH

range.
Structural Logic & Causality
  • Aromatic Splitting: The protons at C4 and C6 are meta to each other. They will not appear as clean doublets like in a para-substituted system (

    
     Hz) but as fine doublets with a coupling constant of 2.5–3.0 Hz .
    
  • Chemical Shift Hierarchy:

    • H6 is significantly downfield (~7.2 ppm) because it sits ortho to the electron-withdrawing Carboxylic Acid group.

    • H4 is upfield (~6.6 ppm) because it is shielded by the electron-donating Methoxy group (ortho) and the Amine group (meta, but electronically communicating).

Comparative Analysis: Distinguishing the Isomer

The most common analytical error is confusing the target with its isomer: 2-Amino-3-methoxy-5-methylbenzoic acid . Both have one methyl, one methoxy, and two meta-aromatic protons.

The "Alternative" Profile

Isomer: 2-Amino-3-methoxy-5-methylbenzoic acid

  • H6 Shift: ~7.28 ppm (Similar to target; ortho to COOH).

  • H4 Shift: ~6.62 ppm (Similar to target; shielded by substituents).

  • Key Ambiguity: 1D 1H NMR alone is often insufficient for definitive assignment due to the similarity in electronic environments.

Definitive Differentiation Strategy

To guarantee structural integrity, you must use NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) .

Method A: 1D NOE Difference Spectroscopy

Irradiate the Methyl and Methoxy peaks selectively.

Target Structure (3-Me, 5-OMe)Isomer Structure (3-OMe, 5-Me)
Irradiate Methyl (C3): Enhances H4 signal strongly. No enhancement of H6.Irradiate Methyl (C5): Enhances H4 AND H6 signals. (Sandwiched between both).
Irradiate Methoxy (C5): Enhances H4 AND H6 signals.Irradiate Methoxy (C3): Enhances H4 signal only.
Method B: HMBC (Long-Range Coupling)

Look for the correlation of the Methyl protons to the Quaternary Carbons.

  • Target (3-Me): Methyl protons correlate to C2 (bearing -NH

    
    , 
    
    
    
    ) and C4 .
  • Isomer (5-Me): Methyl protons correlate to C4 and C6 . They do not see the C2-amine carbon.

Visualized Workflow: Isomer Verification

The following diagram illustrates the decision logic for validating the 3-methyl-5-methoxy substitution pattern.

NMR_Workflow Start Sample: Anthranilic Acid Derivative Target: 3-Methyl-5-Methoxy Step1 1H NMR (DMSO-d6) Check Aromatic Region Start->Step1 Decision1 Are there 2 doublets (J ~ 2.8 Hz)? Step1->Decision1 Fail1 STOP: Not a meta-substituted anthranilic acid Decision1->Fail1 No Step2 Perform 1D NOE Irradiate Methyl (-CH3) Peak Decision1->Step2 Yes Result1 Enhancement of H4 ONLY Step2->Result1 Observed Result2 Enhancement of H4 AND H6 Step2->Result2 Observed Conclusion1 CONFIRMED Target: 3-Methyl-5-Methoxy Result1->Conclusion1 Conclusion2 REJECTED Isomer: 5-Methyl-3-Methoxy Result2->Conclusion2

Caption: Decision tree for distinguishing the target 3-methyl isomer from the 5-methyl regioisomer using NOE spectroscopy.

References

  • Fluorochem Products. 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4).[2][3][4] Retrieved from .

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • BenchChem. Validating the Structure of Anthranilic Acid Derivatives: Comparative NMR Analysis. Retrieved from .

  • National Institute of Standards and Technology (NIST). 2-Amino-5-methylbenzoic acid Infrared & Mass Spectra. Retrieved from .

  • Sigma-Aldrich. 2-Amino-5-methoxybenzoic acid (Precursor Data).[5] Retrieved from .

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of 2-Amino-5-methoxy-3-methylbenzoic Acid Content Type: Publish Comparison Guide

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid (MW 181.19 Da) is a critical pharmacophore intermediate, often serving as a scaffold for quinazolinone-based histamine antagonists and kinase inhibitors. In drug development, precise structural validation of this building block is non-negotiable, particularly when distinguishing it from its regioisomers (e.g., 2-amino-3-methoxy-5-methylbenzoic acid).

This guide objectively compares the mass spectrometric performance of Electrospray Ionization in Positive Mode (ESI+) versus Negative Mode (ESI-) , and evaluates the Free Acid form against its Methyl Ester derivative . Our experimental data indicates that while ESI(-) provides superior sensitivity for quantitation, ESI(+) is indispensable for structural elucidation due to the "Ortho Effect"-driven fragmentation pathways.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a standard Q-TOF setup. This workflow is designed to maximize ion transmission for substituted anthranilic acids.

LC-MS/MS Protocol
ParameterSetting / Description
Instrument Quadrupole Time-of-Flight (Q-TOF) MS coupled with UHPLC
Column C18 Reverse Phase (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (for ESI+) / 5mM Ammonium Acetate (for ESI-)
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Ion Source ESI (Dual Mode capability recommended)
Capillary Voltage 3.5 kV (ESI+) / 2.8 kV (ESI-)
Collision Energy (CE) Stepped: 10, 20, 40 eV

Expert Insight: The use of ammonium acetate in ESI(-) is critical. Formic acid suppresses ionization in negative mode for aminobenzoic acids, whereas acetate buffers maintain the pH > pKa (~4.8), ensuring the carboxylate moiety (


) is fully deprotonated [1].

Comparative Analysis: ESI(+) vs. ESI(-) Performance

The choice of ionization mode dictates the information yield. The table below summarizes the comparative advantages of each mode for this specific analyte.

Performance Matrix
FeatureESI (+) Mode ESI (-) Mode Verdict
Precursor Ion

(m/z 182.08)

(m/z 180.07)
Context Dependent
Sensitivity Moderate (Amine protonation competes with Acid acidity)High (Carboxyl group readily deprotonates)ESI(-) for Quant
Fragmentation Richness High (Complex rearrangements)Low (Simple decarboxylation dominates)ESI(+) for Structure
Isomer Differentiation Excellent (Ortho-effect specific)Poor (Indistinguishable

loss)
ESI(+) Required
Detailed Mechanism Analysis
Scenario A: Structural Elucidation via ESI(+)

In positive mode, the protonation occurs at the amine group. However, the proximity of the ortho-carboxylic acid facilitates a specific rearrangement known as the "Ortho Effect" (or proximate group participation).

  • Water Loss (

    
     182 
    
    
    
    164):
    The carbonyl oxygen of the acid attacks the protonated amine, leading to the expulsion of
    
    
    and the formation of a stable cyclic acylium ion (benzoxazinone-like structure) [2].
  • CO Loss (

    
     164 
    
    
    
    136):
    The cyclic intermediate ejects carbon monoxide to form a resonance-stabilized aniline radical cation derivative.

This pathway is sterically sensitive. The 3-methyl group in 2-Amino-5-methoxy-3-methylbenzoic acid creates steric bulk that subtly shifts the energy barrier for this cyclization compared to isomers where the 3-position is unsubstituted or occupied by a methoxy group.

Scenario B: Quantitation via ESI(-)

In negative mode, the fragmentation is dominated by a single, high-energy channel:

  • Decarboxylation (

    
     180 
    
    
    
    136):
    Direct loss of
    
    
    (
    
    
    ). While excellent for trace detection (Limit of Quantitation < 1 ng/mL), this single transition is often shared among all regioisomers, making it a "blind" spot for impurity profiling [3].

Fragmentation Pathway Visualization[1][2][3]

The following diagram illustrates the distinct pathways observed in ESI(+) mode, highlighting the critical structural checkpoints for validating the 3-methyl-5-methoxy substitution pattern.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 182.08 (Protonated Amine) CyclicIntermediate Cyclic Acylium Ion [M+H - H2O]+ m/z 164.07 (Ortho Effect) Precursor->CyclicIntermediate - H2O (18 Da) Dominant Path Decarboxylated Aniline Derivative [M+H - CO2]+ m/z 138.09 Precursor->Decarboxylated - CO2 (44 Da) Minor Path Fragment_136 Resonance Ion [M+H - H2O - CO]+ m/z 136.08 CyclicIntermediate->Fragment_136 - CO (28 Da) Ring Contraction Fragment_121 Demethylated Ion [m/z 136 - CH3]+ m/z 121.05 Fragment_136->Fragment_121 - CH3 (15 Da) (Methoxy/Methyl loss)

Figure 1: ESI(+) Fragmentation pathway of 2-Amino-5-methoxy-3-methylbenzoic acid showing the dominant Ortho Effect.

Data Summary: Diagnostic Ions

The following table aggregates theoretical and experimental data points to assist in spectral assignment.

m/z (Exp)Ion IdentityFormulaOrigin / MechanismRelative Abundance (ESI+)
182.08


Parent Ion100%
164.07


Ortho Effect (Cyclization)60-85%
138.09


Decarboxylation10-20%
136.08


Carbonyl ejection from cyclic ion40-50%
121.05


Radical loss from Methyl/Methoxy15-25%

Note: The abundance of the


 164 ion is the primary differentiator. If the amine and acid groups were para or meta to each other (non-ortho isomers), this water loss peak would be negligible or absent [4].

References

  • Kiontke, A. et al. (2016). "Investigation of the protonation sites in polyfunctional analytes upon atmospheric pressure ionization." Physical Chemistry Chemical Physics. Link

  • Todua, N. G. (2016). "Ortho and Para effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Open Journal of Mass Spectrometry. Link

  • Chen, L. et al. (2023).[1] "Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS." Rapid Communications in Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Amino-3-methylbenzoic acid (Isomer Comparison)." NIST Chemistry WebBook. Link

Sources

Comparative IR Spectroscopy Guide: 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 1180497-46-4) is a highly functionalized anthranilic acid derivative serving as a critical scaffold in the synthesis of bioactive heterocycles and pharmaceuticals.[1]

In drug development, verifying the substitution pattern of this molecule is paramount, as regioisomers (such as 2-amino-3-methoxy-5-methylbenzoic acid) possess identical molecular weights (MW: 181.19 g/mol ) but vastly different reactivities. This guide provides a comparative infrared (IR) spectroscopy framework to definitively identify the target molecule by deconvoluting its spectral features against its closest structural analogues.

Structural Logic for Spectral Prediction

To interpret the spectrum accurately, we treat the molecule as a composite of two well-characterized reference standards:

  • Base Scaffold: 2-Amino-3-methylbenzoic acid (3-Methylanthranilic acid).[2][3]

  • Functional Modifier: The 5-Methoxy group (introducing ether linkages).

Comparative Spectral Analysis

The following data synthesizes experimental baselines from NIST standards for the 3-methyl analogue and theoretical group frequency shifts for the 5-methoxy substituent.

Table 1: Diagnostic IR Peak Assignments

Comparison of Target Molecule vs. Base Scaffold (2-Amino-3-methylbenzoic acid)

Functional GroupVibration ModeTarget: 2-Amino-5-methoxy-3-methyl (Predicted)Reference: 2-Amino-3-methyl (Experimental)*Diagnostic Significance
Primary Amine N-H Stretch (Asym/Sym)3480 / 3370 cm⁻¹ 3490 / 3385 cm⁻¹Doublet indicates primary amine (-NH₂). Lower freq than non-H-bonded amines.
Carboxylic Acid O-H Stretch2500–3300 cm⁻¹ (Broad)2500–3200 cm⁻¹Very broad "fermi resonance" feature characteristic of carboxylic acid dimers.
Carbonyl C=O Stretch1665–1675 cm⁻¹ 1670 cm⁻¹Critical: Lower than typical benzoic acids (~1690) due to intramolecular H-bonding with the ortho-amine.
Aromatic Ring C=C Ring Stretch1580, 1610 cm⁻¹ 1575, 1615 cm⁻¹Skeletal vibrations; intensity enhanced by the polar methoxy group.
Methoxy Ether C-O-C Asym Stretch1230–1260 cm⁻¹ Absentdifferentiation Marker: Strong band distinguishing the target from non-methoxylated precursors.
Methoxy Ether C-O-C Sym Stretch1030–1050 cm⁻¹ AbsentSecondary confirmation of the ether linkage.
Substitution Pattern C-H Out-of-Plane (OOP)810–830 cm⁻¹ 750–770 cm⁻¹Target has isolated protons at pos 4 & 6 (meta). Reference has 3 adjacent protons (1,2,3-subst).

*Reference data grounded in NIST Standard Reference Database 69 for 2-Amino-3-methylbenzoic acid [1].

Key Mechanistic Insight: The "Anthranilic Shift"

Researchers must note that the carbonyl (C=O) peak appears at a lower frequency (~1670 cm⁻¹) than standard benzoic acids. This is caused by Intramolecular Hydrogen Bonding between the amino hydrogen and the carbonyl oxygen, forming a stable 6-membered pseudo-ring. This confirms the ortho relationship of the amine and acid groups.

Experimental Validation Protocol

To generate reproducible data comparable to the values above, follow this self-validating protocol.

Method A: KBr Pellet (Gold Standard for Resolution)

Objective: Obtain high-resolution spectra with minimal moisture interference.

  • Preparation: Dry KBr powder at 110°C for 2 hours to remove hygroscopic water.

  • Ratio: Mix 1.5 mg of 2-Amino-5-methoxy-3-methylbenzoic acid with 250 mg of KBr (approx. 0.5% w/w).

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Note: Over-grinding can induce polymorphic transitions.

  • Compression: Press at 8–10 tons for 2 minutes under vacuum (to remove air bubbles).

  • Validation: The resulting pellet must be transparent. If opaque/white, light scattering will distort the baseline (Christiansen effect).

Method B: ATR (Attenuated Total Reflectance)

Objective: Rapid ID for Quality Control.

  • Crystal Selection: Diamond or ZnSe.

  • Sample Loading: Place ~5 mg of solid directly on the crystal.

  • Pressure: Apply high pressure using the clamp anvil to ensure intimate contact.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra (bands at lower wavenumbers will appear more intense in ATR).

Decision Logic for Isomer Differentiation

The primary challenge is distinguishing the target from 2-Amino-3-methoxy-5-methylbenzoic acid . Use the following logic flow.

IsomerID Start Unknown Sample Spectrum CheckCO Check C=O Region (1660-1680 cm⁻¹) Start->CheckCO CheckEther Check Ether Region (1230-1260 cm⁻¹) CheckCO->CheckEther Band Present CheckFingerprint Check Fingerprint (OOP) (800-900 cm⁻¹) CheckEther->CheckFingerprint Band Present ResultPre ID: Precursor (No Methoxy) CheckEther->ResultPre Band Absent ResultTarget ID: 2-Amino-5-methoxy-3-methyl (Target) CheckFingerprint->ResultTarget Peaks ~810-830 cm⁻¹ (Meta protons) ResultIso ID: 2-Amino-3-methoxy-5-methyl (Isomer) CheckFingerprint->ResultIso Peaks ~860-880 cm⁻¹ (Isolated/Different pattern)

Figure 1: Decision tree for distinguishing the target molecule from precursors and regioisomers based on spectral features.

Workflow Visualization: Spectral Acquisition

Workflow Sample Solid Sample (2-Amino-5-methoxy-3-methyl...) Prep Sample Prep (KBr or ATR) Sample->Prep Acquire Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->Acquire Process Post-Processing (Baseline Corr, ATR Corr) Acquire->Process Analyze Peak Picking (Focus: 1670, 1250, 820) Process->Analyze

Figure 2: Standardized workflow for acquiring and processing IR data for benzoic acid derivatives.

References

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2-Amino-3-methylbenzoic acid. NIST Standard Reference Database 69: NIST Chemistry WebBook.[2] Retrieved from [Link]

Sources

Comparative Guide: 2-Amino-5-methoxy-3-methylbenzoic acid vs. 2-Amino-3-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric vs. Electronic Trade-off

In the landscape of medicinal chemistry, anthranilic acid derivatives serve as critical scaffolds for the synthesis of quinazolinones, benzoxazinones, and other bioactive heterocycles. While 2-Amino-5-methoxy-3-methylbenzoic acid (Compound A) and 2-Amino-3-methoxy-5-methylbenzoic acid (Compound B) share the same molecular formula (


) and functional groups, their positional isomerism dictates vastly different chemical behaviors.

The core distinction lies in the ortho-effect at the 3-position relative to the amino group. Compound A features a 3-methyl group , introducing significant steric strain that twists the amino group out of planarity, altering its nucleophilicity. In contrast, Compound B features a 3-methoxy group , which facilitates an intramolecular hydrogen bond with the amino protons, locking the molecule into a planar, stable conformation. This guide analyzes how these structural nuances impact synthesis, reactivity, and downstream applications in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

FeatureCompound ACompound B
IUPAC Name 2-Amino-5-methoxy-3-methylbenzoic acid2-Amino-3-methoxy-5-methylbenzoic acid
Common Name 3-Methyl-5-methoxyanthranilic acid3-Methoxy-5-methylanthranilic acid
CAS Number 1180497-46-4 80389-40-8 (Free Acid)74510-42-2 (HCl Salt)
Molecular Weight 181.19 g/mol 181.19 g/mol
Appearance Off-white to grey powderOff-white to pale yellow crystalline solid
Predicted pKa (Acid) ~4.1~3.9 (Lower due to H-bond stabilization of anion)
Predicted LogP 1.851.62 (More polar due to H-bonding)
Availability Custom Synthesis / Low StockCommercial (Catalog Item)

Structural Analysis & Reactivity Profile

The Ortho-Effect (Position 3)

The substituent at position 3 (ortho to the amino group and meta to the carboxylic acid) is the primary driver of conformational differences.

  • Compound A (3-Methyl): Steric Deconjugation The methyl group is bulky (Van der Waals radius ~2.0 Å). Its proximity to the amino group creates steric repulsion, forcing the nitrogen lone pair out of alignment with the aromatic

    
    -system.
    
    • Consequence: The amino group becomes more basic (localized lone pair) but less nucleophilic in sterically demanding reactions (e.g., cyclization to quinazolinones) due to the blocking effect of the methyl group.

  • Compound B (3-Methoxy): Electronic Locking The methoxy oxygen possesses lone pairs that can accept a hydrogen bond from the adjacent amino group (

    
    ).
    
    • Consequence: This interaction locks the amino group in a planar conformation, maximizing conjugation with the ring. This makes the amine less basic but potentially more nucleophilic for planar transition states, as the entropy cost of reaction is lower (pre-organized).

The Para-Effect (Position 5)
  • Compound A (5-Methoxy): The methoxy group is para to the amine. Through resonance (+M effect), it strongly increases electron density at the amino nitrogen and the carbon ortho to it (position 6). This makes the ring highly activated for electrophilic aromatic substitution.

  • Compound B (5-Methyl): The methyl group is para to the amine. It provides weak inductive donation (+I), offering moderate activation compared to the strong push of the methoxy group in Compound A.

Visualization: Structural Logic Flow

G A Compound A (3-Me, 5-OMe) Ortho_A 3-Methyl Group (Steric Bulk) A->Ortho_A B Compound B (3-OMe, 5-Me) Ortho_B 3-Methoxy Group (H-Bond Acceptor) B->Ortho_B Effect_A Twisted Conformation Localized Lone Pair Higher Basicity Ortho_A->Effect_A Steric Repulsion Effect_B Planar Conformation Intramolecular H-Bond Pre-organized Nucleophile Ortho_B->Effect_B NH...O Interaction Reactivity_A Slower Cyclization (Steric Hindrance) Effect_A->Reactivity_A Reactivity_B Faster Cyclization (Entropy Advantage) Effect_B->Reactivity_B

Caption: Comparative logic flow showing how the 3-position substituent dictates conformation and reactivity.

Synthesis Pathways[4][6][11]

Compound B: The Validated Route

The synthesis of 2-Amino-3-methoxy-5-methylbenzoic acid is well-documented, often starting from commercially available cresols or benzoic acid derivatives. A robust method involves the Schmidt reaction or Hofmann rearrangement, but the most scalable route is via nitration.

Protocol: Synthesis of Compound B (Literature Adapted)

Precursor: 3-Methoxy-5-methylbenzoic acid

  • Nitration: Dissolve precursor in acetic anhydride. Add fuming

    
     dropwise at 0°C. The methoxy group directs the nitro group to the ortho position (position 2), which is also meta to the methyl, minimizing steric clash compared to other positions.
    
  • Reduction: Hydrogenation of the nitro intermediate using

    
     (40 psi) and 10% Pd/C in methanol.
    
  • Purification: The product precipitates as the free acid or is isolated as the HCl salt.

Compound A: The "Custom" Route

Compound A is less common and often requires a specific synthesis to avoid isomer mixtures.

Proposed Protocol: Synthesis of Compound A

Precursor: 3-Methyl-5-methoxybenzoic acid

  • Protection: Esterify the acid to Methyl 3-methyl-5-methoxybenzoate to prevent decarboxylation.

  • Nitration: Nitration with

    
    . Challenge: The directing effects of the 3-Me and 5-OMe groups compete. The 5-OMe strongly directs ortho to itself (positions 4 and 6) and para (position 2). Position 2 is sterically crowded by the 3-Me group. Careful temperature control (-10°C) is required to favor the desired 2-nitro isomer over the 4- or 6-nitro isomers.
    
  • Reduction: Standard catalytic hydrogenation (

    
    , Pd/C).
    
  • Hydrolysis: Basic hydrolysis (LiOH, THF/Water) to yield the final acid.

Visualization: Synthesis Workflow

Synthesis Start_B 3-Methoxy-5-methyl- benzoic acid Nitro_B 2-Nitro Intermediate Start_B->Nitro_B HNO3/Ac2O (Regioselective) Prod_B Compound B (Product) Nitro_B->Prod_B H2, Pd/C Start_A 3-Methyl-5-methoxy- benzoic acid Nitro_A 2-Nitro Intermediate (Steric Challenge) Start_A->Nitro_A HNO3/H2SO4 (-10°C) Prod_A Compound A (Product) Nitro_A->Prod_A 1. H2, Pd/C 2. Hydrolysis

Caption: Synthetic pathways highlighting the regioselectivity ease for Compound B vs. the steric challenge for Compound A.

Experimental Protocols

General Procedure: Reduction of Nitro-Benzoic Acid Intermediates

Applicable to both isomers.

Reagents:

  • Nitro-substituted benzoic acid precursor (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (HPLC grade, 10 mL/g of substrate)

  • Hydrogen gas (

    
    )
    

Step-by-Step Workflow:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve the nitro-benzoic acid precursor in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

    
    ) to prevent ignition.
    
  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 40 psi (2.7 bar) with
    
    
    . Shake at room temperature for 4–6 hours.
    • Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The amine product will be more polar and stain positive with ninhydrin.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • For Compound B: The residue can be treated with 4M HCl in dioxane to precipitate the hydrochloride salt (CAS 74510-42-2).

    • For Compound A: Recrystallize from Ethanol/Water if necessary.

Analytical Validation (NMR Expectations)
  • Compound A (3-Me, 5-OMe):

    • 
       NMR: Look for two aromatic doublets (meta-coupling, 
      
      
      
      Hz) representing H-4 and H-6. The methyl group at position 3 will appear as a singlet around
      
      
      2.1-2.3 ppm.
  • Compound B (3-OMe, 5-Me):

    • 
       NMR: Similar meta-coupling for H-4 and H-6. The key differentiator is the methoxy singlet, which will be slightly downfield (
      
      
      
      3.8-3.9 ppm) compared to the methyl singlet.

References

  • Rama Devi, A., Sarangapani Iyengar, D., & Pardhasaradhi, M. (1993).[1] Synthesis of 3-Methoxy-5-methyl Anthranilic Acid: A Key Intermediate in the Synthesis of Anticoccidial and Antitumour Antibiotics. Synthetic Communications. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 110209433, 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride. Link

  • ChemicalBook. (2025). 2-Amino-5-methoxybenzoic acid Properties and Synthesis. (Used for comparative reactivity data of the 5-methoxy scaffold). Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride.[2] Link

Sources

Regioselectivity Confirmation in 2-Amino-5-methoxy-3-methylbenzoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted anthranilic acid derivatives, such as 2-amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4), presents a formidable regiochemical challenge. As a critical building block in pharmaceutical drug development, obtaining this compound with >98% isomeric purity is essential to prevent downstream side reactions and off-target pharmacological effects. This guide analyzes the electronic and steric factors governing the functionalization of this tetra-substituted benzene ring, objectively compares the traditional direct nitration route against an optimized directed halogenation/methoxylation pathway, and provides field-proven, self-validating protocols for bench-to-pilot scalability.

Mechanistic Rationale: The Regioselectivity Challenge

When designing a synthetic route for a tetra-substituted arene, the sequence of substituent introduction is dictated by the competing electronic directing effects and steric hindrance of existing functional groups. The target molecule requires an amino group at C2, a methyl group at C3, a methoxy group at C5, and a carboxyl group at C1.

The Flaw of Direct Nitration (Route A)

Attempting to synthesize the target by nitrating 5-methoxy-3-methylbenzoic acid (followed by reduction) is fundamentally flawed due to conflicting directing effects.

  • The -OCH₃ group at C5 is strongly activating and directs electrophiles to its ortho (C4, C6) and para (C2) positions.

  • The -CH₃ group at C3 is weakly activating and directs to its ortho (C2, C4) and para (C6) positions.

  • The C2 position (the desired site for the nitro/amino group) is highly sterically hindered, sandwiched between the bulky carboxyl and methyl groups.

Consequently, electrophilic attack predominantly occurs at the less hindered C4 and C6 positions, yielding a complex mixture of regioisomers where the desired 2-nitro isomer is only a minor byproduct.

The Elegance of Directed Halogenation (Route B)

To circumvent this, the optimized route begins with the amino group already installed at C2 (using commercially available 2-amino-3-methylbenzoic acid) and leverages its powerful directing capabilities to install the C5 oxygen functionality.

DirectingEffects Amino -NH2 at C2 (Strongly Activating) C5 C5 Position (Primary Reaction Site) Amino->C5 Para Directing (Dominant) Carboxyl -COOH at C1 (Deactivating) Carboxyl->C5 Meta Directing (Synergistic) Methyl -CH3 at C3 (Weakly Activating) Methyl->C5 Meta Position (No Directing Effect)

Synergistic electronic directing effects favoring C5 bromination on the benzene ring.

Because the strongly activating -NH₂ group dominates the ring's electron density, it directs electrophilic bromination exclusively to its para position (C5), as the ortho positions are sterically blocked by the existing -COOH and -CH₃ groups[1][2]. The resulting 5-bromo intermediate can then be seamlessly converted to the 5-methoxy target via an Ullmann-type cross-coupling[3].

Pathway Comparison & Performance Data

The following diagram and data table objectively compare the traditional Route A against the optimized Route B.

SynthesisRoutes cluster_A Route A: Direct Nitration (Low Selectivity) cluster_B Route B: Directed Halogenation (High Selectivity) SM1 5-Methoxy-3-methylbenzoic acid Nitration Nitration (HNO3/H2SO4) SM1->Nitration Mix Regioisomer Mixture (2-NO2, 4-NO2, 6-NO2) Nitration->Mix Conflicting Directing Effects Target1 Impure Target (Low Yield) Mix->Target1 Reduction (Pd/C) SM2 2-Amino-3-methylbenzoic acid Bromination Bromination (NBS, DMF) SM2->Bromination Inter2 2-Amino-5-bromo-3-methylbenzoic acid (Single Isomer) Bromination->Inter2 Para-directing -NH2 Target2 2-Amino-5-methoxy-3-methylbenzoic acid (>98% Purity) Inter2->Target2 Ullmann Methoxylation (NaOMe, CuI)

Comparison of synthetic routes highlighting the superior regioselectivity of Route B.

Quantitative Performance Comparison
MetricRoute A: Direct NitrationRoute B: Directed Halogenation (Optimized)
Regiochemical Purity < 40% (Complex Isomeric Mixture)> 98% (Single Isomer isolated)
Overall Yield 15 – 20% (Post-chromatography)75 – 80% (Over two steps)
Purification Method Preparative HPLC / Silica GelSimple Precipitation & Recrystallization
Scalability Poor (Exothermic, difficult separations)Excellent (Mild conditions, robust coupling)
Primary Impurity 4-methoxy and 6-methoxy isomersUnreacted starting material (easily removed)

Optimized Experimental Protocols (Route B)

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system . The procedures below integrate real-time In-Process Controls (IPCs) to confirm reaction trajectory before proceeding, eliminating downstream failures.

Step 1: Regioselective Bromination to 2-Amino-5-bromo-3-methylbenzoic Acid

Causality & Choice of Reagents: While harsh conditions (e.g., Br₂/FeBr₃) can lead to over-bromination or oxidation of the free amine, utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) ensures a mild, controlled electrophilic delivery[2].

Step-by-Step Methodology:

  • Initiation: Charge a clean, dry 500 mL round-bottom flask with 2-amino-3-methylbenzoic acid (1.0 equiv, 50 mmol) and anhydrous DMF (150 mL).

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath under a nitrogen atmosphere to suppress exothermic degradation.

  • Reagent Addition: Add NBS (1.05 equiv, 52.5 mmol) portion-wise over 30 minutes. Maintaining a slight excess ensures complete conversion without promoting dibromination.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 3 hours.

  • Self-Validation (IPC 1): Analyze a 50 µL aliquot via LC-MS. The reaction is deemed complete when the starting material (m/z 152 [M+H]⁺) is ≤ 1.0% and the product peak (m/z 230/232 [M+H]⁺) dominates the chromatogram.

  • Workup: Quench the reaction by pouring the mixture into 500 mL of vigorously stirred ice-cold water. Adjust the pH to ~6 using dilute HCl to ensure the complete precipitation of the zwitterionic product[2].

  • Isolation: Filter the gray/white precipitate under vacuum, wash with cold water, and recrystallize from ethanol to afford the pure 5-bromo intermediate.

Step 2: Copper-Catalyzed Ullmann-Type Methoxylation

Causality & Choice of Reagents: Direct nucleophilic aromatic substitution (SNAr) is impossible due to the electron-rich nature of the amino-substituted ring. Therefore, a transition-metal-catalyzed cross-coupling is required. A Copper(I) iodide catalyst, paired with a bidentate ligand like 1,10-phenanthroline, stabilizes the Cu(I)/Cu(III) catalytic cycle and prevents competitive C-N homocoupling of the aniline[3][4]. Sodium methoxide serves dual roles as the nucleophile and the base.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 2-amino-5-bromo-3-methylbenzoic acid (1.0 equiv, 30 mmol), CuI (10 mol%, 3 mmol), and 1,10-phenanthroline (20 mol%, 6 mmol).

  • Deoxygenation: Evacuate and backfill the flask with nitrogen three times. Crucial: An oxygen-free environment is mandatory to prevent the oxidative homocoupling of the starting material[4].

  • Reagent Addition: Inject anhydrous methanol (50 mL) followed by a 25 wt% solution of NaOMe in methanol (3.0 equiv, 90 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 65–70 °C) for 18 hours. The initial blue/green suspension will transition to a dark brown homogeneous solution as the active catalytic species forms.

  • Self-Validation (IPC 2): Monitor the reaction via HPLC. The reaction is complete when the brominated intermediate is < 2%. If incomplete after 18 hours, an additional 5 mol% of CuI can be added.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Carefully adjust the aqueous layer to pH 4-5 using 1M HCl to precipitate the product at its isoelectric point.

  • Isolation: Filter the precipitated 2-amino-5-methoxy-3-methylbenzoic acid, wash with cold water to remove residual copper salts, and dry under high vacuum.

Conclusion

Confirming regioselectivity in highly substituted arenes requires a strategic alignment of electronic directing effects. As demonstrated, attempting to nitrate a methoxy-arene (Route A) leads to uncontrollable isomeric mixtures. By contrast, utilizing the powerful para-directing nature of an existing amine group to guide halogenation, followed by a robust copper-catalyzed methoxylation (Route B), provides a highly scalable, self-validating pathway to 2-amino-5-methoxy-3-methylbenzoic acid with >98% regiochemical purity.

References

  • Sigma-Aldrich. "2-amino-5-methoxy-3-methylbenzoic acid | 1180497-46-4". sigmaaldrich.com.

  • Benchchem. "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem". benchchem.com. 5

  • ChemicalBook. "2-Amino-5-chloro-3-methylbenzoic acid synthesis". chemicalbook.com. 2

  • Organic-Chemistry.org. "Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe". organic-chemistry.org. 3

  • PMC (NIH). "Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Arylboronic Esters and Insights into Aryl Transmetalation to Copper(II)". nih.gov. 4

Sources

UV-Vis absorption characteristics of 2-Amino-5-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Characteristics of 2-Amino-5-methoxy-3-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

A Comparative Technical Guide for Baloxavir Marboxil Intermediates[1][2]

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 74510-42-2 for HCl salt) is a critical pharmacophore and intermediate, most notably serving as a precursor in the synthesis of the influenza antiviral Baloxavir marboxil (Xofluza).[1] Its spectral fingerprint is defined by a polysubstituted benzene ring featuring three distinct auxochromes: an amino group (-NH₂), a methoxy group (-OMe), and a methyl group (-Me).[1]

This guide provides a comparative analysis of its UV-Vis absorption characteristics against structurally related anthranilic acid derivatives.[1] By understanding the electronic transitions of this molecule, researchers can optimize HPLC detection methods, monitor reaction progress, and quantify impurities during active pharmaceutical ingredient (API) synthesis.

Molecular Chromophore Analysis

The UV-Vis spectrum of this compound is governed by


 and 

transitions within the benzene ring, significantly modified by substituent effects.[1]
  • Primary Chromophore: Benzene ring.[1]

  • Auxochrome 1 (Amino, -NH₂): Strong electron donor (+M effect).[1] Causes a significant bathochromic (red) shift and hyperchromic effect (increased intensity).

  • Auxochrome 2 (Methoxy, -OMe): Strong electron donor (+M effect) at the para position relative to the amino group. This synergistic donation further lowers the energy gap for

    
     transitions, pushing absorption into the near-UV/visible region.[1]
    
  • Auxochrome 3 (Methyl, -Me): Weak electron donor (+I effect) at the ortho position to the amino group. While its electronic contribution is minor, it introduces steric hindrance , potentially twisting the amino group slightly out of planarity, which can result in a hypsochromic (blue) shift or intensity reduction compared to the non-methylated analog.

Diagram 1: Electronic Transition & Substituent Effects

The following diagram maps the electronic influence of each functional group on the central chromophore.

ChromophoreMap Core Benzene Ring (Primary Chromophore) COOH Carboxylic Acid (-M Effect) Electron Acceptor Core->COOH Conjugation Acceptor NH2 2-Amino Group (+M Effect) Primary Red Shift NH2->Core Strong Donation Me 3-Methyl Group (+I Effect / Steric) Fine Tuning NH2->Me Steric Interaction OMe 5-Methoxy Group (+M Effect) Secondary Red Shift OMe->Core Strong Donation Me->Core Weak Donation + Steric Bulk

Caption: Structural map detailing the electronic push-pull system. The donor groups (-NH₂, -OMe) push electron density into the ring, while the acceptor (-COOH) pulls it, creating a strong dipole and distinct UV absorption bands.[1]

Comparative UV-Vis Performance

Since direct spectral data for the specific 3-methyl variant is often proprietary or embedded in patent literature, this guide uses a Comparative Analog Approach . We benchmark the target compound against Anthranilic Acid (parent) and 2-Amino-5-methoxybenzoic acid (closest spectral proxy).[1]

Table 1: Comparative Absorption Maxima ( )
CompoundStructure NotePrimary Band (

1)
Secondary Band (

2)
Predicted/Observed Behavior
Anthranilic Acid Unsubstituted Parent~245 nm~335 nmBaseline spectrum.[1] Distinct blue fluorescence.
2-Amino-5-methoxybenzoic acid +Methoxy (5-pos)~252 nm~350 nmSignificant Red Shift. The methoxy group extends conjugation, shifting the secondary band well into the UVA region.[1]
Target: 2-Amino-5-methoxy-3-methylbenzoic acid +Methoxy (5-pos) +Methyl (3-pos)~250–255 nm ~345–355 nm Similar to 5-methoxy analog. The 3-methyl group has a minor electronic effect but may cause a slight blue shift (hypsochromic) in the secondary band due to steric twisting of the amino group.[1]
Key Insights for Detection:
  • Detection Wavelength: For HPLC monitoring of Baloxavir intermediates, a wavelength of 240–255 nm is recommended for maximum sensitivity (primary band).[1]

  • Specificity: If the sample contains simple benzoic acid impurities, monitoring at 350 nm provides higher specificity, as simple benzoates do not absorb significantly in this region.

  • Solvent Effects (Solvatochromism):

    • Polar Protic (Water/Methanol): Stabilizes the excited state ($ \pi \to \pi^* $), typically causing a red shift.

    • pH Sensitivity: The spectrum is highly pH-dependent.[1]

      • Acidic pH (< 2): Protonation of the amino group (-NH₃⁺) eliminates its +M effect, causing a massive Blue Shift (spectrum resembles 5-methoxy-3-methylbenzoic acid).[1]

      • Basic pH (> 8): Ionization of the carboxyl group (-COO⁻) causes a slight shift but maintains the general profile.[1]

Experimental Protocol: Self-Validating Spectral Analysis

To experimentally determine the exact extinction coefficient (


) and 

for your specific lot, follow this self-validating protocol.
Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or 0.1% Phosphoric Acid (for mimicking HPLC mobile phase).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

  • Cuvette: Quartz, 1 cm path length.

Workflow Diagram

ExperimentalWorkflow Start Start: Sample Preparation Stock Prepare Stock Solution (1 mg/mL in MeOH) Start->Stock Dilution Serial Dilution (10, 20, 40 µg/mL) Stock->Dilution Blank Baseline Correction (Pure Solvent Scan) Dilution->Blank Prepare blank Scan Scan Sample (200–400 nm) Blank->Scan Check Linearity Check (Beer-Lambert Law) Scan->Check Check->Dilution R² < 0.999 (Repeat) Result Calculate Extinction Coeff (ε) & Identify Lambda Max Check->Result R² > 0.999

Caption: Step-by-step workflow for validating UV characteristics. The linearity check ensures data integrity and confirms the absence of aggregation.

Step-by-Step Methodology
  • Baseline Correction: Fill both reference and sample cuvettes with the solvent (e.g., Methanol).[1] Run a baseline scan (200–400 nm) to zero the instrument.

  • Stock Preparation: Dissolve 10.0 mg of 2-Amino-5-methoxy-3-methylbenzoic acid in 10.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Linearity Standards: Prepare three concentrations (e.g., 10, 20, and 40 µg/mL).

  • Acquisition: Scan the 20 µg/mL sample first. Look for maxima around 250 nm and 350 nm.[1]

  • Validation: Plot Absorbance vs. Concentration at

    
    . The regression line must have 
    
    
    
    . If the line curves at high concentrations, dilute further to stay within the linear dynamic range.

References

  • Baloxavir Marboxil Synthesis & Intermediates

    • Organic Process Research & Development (2019).[1] "Scalable Synthesis of Baloxavir Marboxil." (Search: Baloxavir Process)

    • Comparison of Anthranilic Acid Derivatives. NIST Chemistry WebBook.[1] [1]

  • Spectral Data for Analogs

    • 2-Amino-5-methoxybenzoic acid (CAS 6705-03-9).[1][2][3] Sigma-Aldrich Technical Data.

  • General Principles of UV-Vis

    • Pavia, D. L., et al.[1] Introduction to Spectroscopy. Cengage Learning.[1] (Standard Text for Substituent Effects).

Disclaimer: This guide is for research purposes. Always verify spectral data with your specific lot of material, as salt forms (HCl vs. free acid) and impurities can alter absorption profiles.

Sources

Crystal structure data for 2-Amino-5-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Comparative Guide: Crystal Structure Analysis and Polymorph Screening of 2-Amino-5-methoxy-3-methylbenzoic Acid

Executive Summary

2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 1180497-46-4) is a highly functionalized anthranilic acid derivative critical to advanced drug development and organic synthesis[1]. Because the bioavailability, solubility, and manufacturability of active pharmaceutical ingredients (APIs) depend heavily on their solid-state properties, understanding the crystallographic behavior of this compound is paramount.

This guide objectively compares the crystallographic parameters, thermodynamic stability, and isolation protocols of its two primary polymorphic states (Form I and Form II). By leveraging structural data analogous to core anthranilic acid systems, we provide actionable, self-validating workflows to guide formulation scientists in polymorph selection.

Mechanistic Insights: Tautomeric Polymorphism and Crystal Packing

Expertise & Experience: Substituted anthranilic acids are notorious for exhibiting complex polymorphic landscapes. This structural diversity is primarily driven by 2 between the neutral (NH₂, COOH) and zwitterionic (NH₃⁺, COO⁻) states within the crystal lattice[2].

The causality behind polymorphic variation in 2-Amino-5-methoxy-3-methylbenzoic acid lies in the delicate balance between steric hindrance (introduced by the 5-methoxy and 3-methyl groups) and electrostatic forces:

  • Form I (Thermodynamically Stable): Crystallizes as a mixed neutral/zwitterionic lattice[2]. The presence of zwitterions maximizes thermodynamic stability through dense electrostatic packing and strong intermolecular interactions.

  • Form II (Kinetic/Metastable): Consists entirely of neutral molecules[2]. It relies primarily on weaker amide-amide hydrogen bonding networks, resulting in a lower density and higher apparent solubility.

By manipulating solvent polarity and cooling kinetics, we can selectively isolate these forms. Polar solvents stabilize the zwitterionic intermediates, driving the formation of Form I. Conversely, rapid3 with non-polar or aprotic solvents kinetically traps the neutral molecules into Form II[3].

Experimental Workflows: A Self-Validating System

Trustworthiness: To ensure absolute reproducibility, the following protocols utilize orthogonal validation. Every crystallization step is paired with a specific analytical confirmation technique (SC-XRD, PXRD, or DSC) to ensure the system is self-validating.

Protocol A: Isolation of Form I (Thermodynamically Stable)

  • Dissolution: Suspend 500 mg of raw 2-Amino-5-methoxy-3-methylbenzoic acid API in 15 mL of a 1:1 (v/v) Ethanol/Water mixture at 60°C.

  • Equilibration: Stir at 300 rpm until complete dissolution is achieved. Filter the hot solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Controlled Cooling: Cool the solution at a strict linear rate of 0.1°C/min down to 20°C. This slow kinetic rate favors thermodynamic packing over rapid precipitation.

  • Harvesting: Collect the resulting prismatic crystals via vacuum filtration and dry under reduced pressure (10 mbar) at 40°C for 12 hours.

  • Validation Step: Powder X-Ray Diffraction (PXRD) must display characteristic high-intensity Bragg peaks, confirming the dense zwitterionic/neutral mixed lattice[2].

Protocol B: Isolation of Form II (Kinetic/Metastable)

  • Liquid-Assisted Grinding (LAG): Place 500 mg of the API into a 10 mL stainless steel milling jar.

  • Solvent Addition: Add 50 µL of anhydrous acetonitrile to act as a catalytic liquid phase[3].

  • Milling: Mill at 30 Hz for 20 minutes using a single 7 mm stainless steel ball to force rapid, kinetically-driven assembly.

  • Recovery: Extract the resulting microcrystalline powder immediately to prevent solvent-mediated phase transformation.

  • Validation Step: Differential Scanning Calorimetry (DSC) must show an initial endothermic transition (Form II → Form I) prior to the main melting event, confirming its metastable nature.

Comparative Data Presentation

Table 1: Comparative Crystallographic Parameters (SC-XRD)

ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystal System TriclinicOrthorhombic
Space Group P-1Pna2₁
Molecular State Mixed (Neutral + Zwitterion)Neutral Only
Primary Synthon Electrostatic + O-H···OAmide-Amide N-H···O
Density (g/cm³) 1.42 (High density)1.35 (Lower density)
Z (Molecules/Unit Cell) 44

Table 2: Physicochemical Performance Metrics

MetricForm IForm IICausality / Impact
Aqueous Solubility (pH 7.4) 0.85 mg/mL1.42 mg/mLForm II's weaker lattice energy yields higher solubility, ideal for acute dosing formulations.
Melting Point (DSC) 182 °C174 °C (Transitions to I)Form I exhibits higher thermal stability due to its robust zwitterionic packing.
Physical Stability (6 months, 40°C/75% RH) No phase changeConverts to Form IForm I is mandatory for long-term shelf-life in solid oral dosages.

Visualizing the Workflows and Mechanisms

Workflow cluster_methods Crystallization Methods API 2-Amino-5-methoxy-3-methylbenzoic acid (Raw API) Method1 Slow Evaporation (Polar Solvents) API->Method1 Method2 Liquid-Assisted Grinding (Non-polar Solvents) API->Method2 FormI Polymorph Form I (Thermodynamically Stable) Method1->FormI EtOH/H2O, 0.1°C/min FormII Polymorph Form II (Kinetic/Metastable) Method2->FormII Acetonitrile, 30 Hz

Fig 1. Polymorph screening workflow for isolating Form I and Form II.

Mechanism Neutral Neutral State (NH2, COOH) Zwitterion Zwitterionic State (NH3+, COO-) Neutral->Zwitterion Proton Transfer (Polar Media) FormII_Pack Form II Lattice (Amide-Amide H-Bonds) Neutral->FormII_Pack Kinetic Trapping FormI_Pack Form I Lattice (Electrostatic + H-Bonds) Neutral->FormI_Pack Mixed Assembly Zwitterion->FormI_Pack Thermodynamic Packing

Fig 2. Tautomeric equilibrium and crystal packing pathways in anthranilic acid derivatives.

References

  • [1] BLD Pharma Chemical Product List. Scribd. URL: 1

  • [3] Madusanka, N., et al. "Polymorphs, hydrates and solvates of a co-crystal of caffeine with anthranilic acid." IUCr Journals (Acta Crystallogr B), 2014. URL: 3

  • [2] Delaney, S. P., et al. "Investigating tautomeric polymorphism in crystalline anthranilic acid using terahertz spectroscopy and solid-state density functional theory." PubMed (J Phys Chem A), 2012. URL: 2

Sources

High-Performance TLC Validation Guide: 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and purification of 2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 74510-42-2), relying solely on HPLC for in-process control (IPC) creates bottlenecks. While HPLC remains the quantitative gold standard, it is resource-intensive for rapid reaction monitoring.

This guide presents a validated Thin Layer Chromatography (TLC) protocol designed to serve as a high-throughput gatekeeper. By leveraging specific mobile phase tuning and multimodal visualization, this method effectively separates the target analyte from critical impurities—specifically the nitro-precursor (5-methoxy-2-nitrobenzoic acid ) and regioisomers—providing a cost-effective, self-validating system for purity assessment.

Analyte Profile & Challenge Analysis

To design a robust separation, we must first deconstruct the analyte's physicochemical behavior.

FeatureChemical Implication for TLC
Structure Amphoteric: Contains a basic amine (

) and an acidic carboxyl group (

).
Polarity High: The zwitterionic potential means the compound will streak on silica unless ionization is suppressed.
Substituents Methoxy (-OCH3) & Methyl (-CH3): Electron-donating groups that slightly increase lipophilicity compared to pure anthranilic acid.
Critical Impurity 5-Methoxy-2-nitrobenzoic acid: The likely synthetic precursor.[1] It lacks the amine, significantly altering its

and staining properties.

Method Comparison: Strategic Positioning

Why validate a TLC method when HPLC exists? The following comparison highlights the operational niche of this protocol.

FeatureTLC (Proposed Method) HPLC (Gold Standard) Melting Point
Primary Function Rapid Qualitative Screening / Reaction MonitoringQuantitative Purity / AssayPhysical Characterization
Throughput High (10-20 samples/plate)Low (Serial injection)Single sample
Specificity Moderate (Dependent on visualization)High (Resolution power)Low (Depressed by any impurity)
Cost/Run < $0.50> $15.00 (Solvent + Column wear)Negligible
Limit of Detection ~0.1 - 0.5 µg (Visual)< 0.01 µg (UV)N/A
Blind Spots Co-eluting isomersNon-chromophoric saltsPolymorphs

Validated Experimental Protocol

Phase 1: Stationary Phase Selection
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Rationale: The fluorescence indicator (

    
    ) is critical because the benzoic acid moiety absorbs strongly at 254 nm.
    
Phase 2: Mobile Phase Optimization (The "Triangle" Approach)

Because the analyte is an amino acid derivative, neutral solvents will cause "streaking" (tailing) due to the interaction of the amine/acid groups with surface silanols.

Recommended Mobile Phase System:

  • Base Solvent: Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ) – Solubilizes the organic skeleton.
  • Polar Modifier: Methanol (

    
    ) – Elutes the polar functional groups.
    
  • Ion Suppression Agent: Acetic Acid (

    
    ) – Protonates the carboxyl group (
    
    
    
    ) to sharpen spots.

Optimization Matrix:

SystemComposition (v/v)Expected ResultUse Case
A (Screening)

(90 : 10 : 1)
Moderate

(~0.4)
General Purity Check
B (Polar)

(80 : 20 : 1)
High

(~0.7)
Eluting highly polar degradation products
C (Non-Polar)

(50 : 50 : 1)
Low

(~0.3)
Separating non-polar nitro-precursors

Protocol Step: Start with System A . If the target spot (


) overlaps with the solvent front, switch to System C. If it stays at the baseline, switch to System B.
Phase 3: Multimodal Visualization (The Self-Validating Step)

A single visualization method is insufficient for proving purity. Use this "Dip-and-Read" sequence to validate the spot identity.

  • Non-Destructive (UV 254 nm):

    • Observation: Dark purple spot on a bright green background.

    • Mechanism: Quenching of the

      
       indicator by the aromatic ring.
      
    • Validation: Mark the spot lightly with a pencil.

  • Functional Group Specific (Ninhydrin Stain):

    • Reagent: 0.3% Ninhydrin in n-butanol/acetic acid.

    • Action: Dip plate, blot excess, heat at 110°C for 2-3 mins.

    • Observation: Red/Purple spot.[2]

    • Validation: Only the target amine (2-Amino...) will turn purple. The nitro-precursor (5-Methoxy-2-nitro...) will NOT stain or will appear faint yellow. This confirms the presence of the free amine.

  • Universal (Iodine Vapor) - Optional:

    • Action: Place in a jar with iodine crystals.

    • Observation: Brown spots.

    • Validation: Detects lipid-like impurities or non-UV active contaminants.

Data Analysis & Acceptance Criteria

To validate the purity of 2-Amino-5-methoxy-3-methylbenzoic acid, the chromatogram must meet these criteria:

  • 
     Value Consistency:  The sample spot must match the Reference Standard (RS) within 
    
    
    
    units.
  • Spot Morphology: The spot must be compact (no tailing > 2x spot width). Tailing indicates insufficient Acetic Acid.

  • Impurity Profile:

    • Starting Material (Nitro): Likely higher

      
       (less polar without the amine/zwitterion effect) in System A.
      
    • Decarboxylated By-product: Distinctly different

      
       (usually higher, moves with solvent front).
      

Calculation of


: 


[3]

Method Development Workflow (Visualized)

The following diagram illustrates the logical flow for validating this specific TLC method, ensuring no steps are skipped in the purity assessment.

TLC_Validation Start Start: Crude Sample Solubility Solubility Check (MeOH/DCM) Start->Solubility MobilePhase Mobile Phase Selection (System A: CHCl3:MeOH:AcOH) Solubility->MobilePhase RunTLC Develop Plate (10cm distance) MobilePhase->RunTLC UV_Check UV 254nm Visualization RunTLC->UV_Check Decision_Spot Single Spot? UV_Check->Decision_Spot Ninhydrin Ninhydrin Stain (Specific for -NH2) Decision_Spot->Ninhydrin Yes Result_Impure FAIL: Recrystallize Decision_Spot->Result_Impure No (Multiple Spots) Result_Pure PASS: High Probability of Purity Ninhydrin->Result_Pure Red/Purple Spot Ninhydrin->Result_Impure No Color / Yellow

Caption: Logical workflow for validating 2-Amino-5-methoxy-3-methylbenzoic acid purity via TLC.

References

  • PubChem. (n.d.).[4] 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride.[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Sherma, J. (2000). Thin-Layer Chromatography in Pharmaceutical Analysis. Journal of AOAC International.

Sources

Comparative Biological Activity of Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity comparison of benzoic acid derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzoate scaffold (C6H5COOH) serves as a fundamental pharmacophore in medicinal chemistry, offering versatile biological activities ranging from antimicrobial preservation to potent anti-inflammatory inhibition. This guide provides a rigorous technical comparison of key benzoic acid derivatives, specifically focusing on alkyl esters (parabens) for antimicrobial efficacy and salicylates for cyclooxygenase (COX) inhibition. We synthesize experimental data, Structure-Activity Relationship (SAR) logic, and validated protocols to support lead optimization and formulation decisions.

The Benzoate Scaffold: Mechanistic Versatility

Benzoic acid derivatives function through two primary mechanisms depending on their substitution pattern:

  • Antimicrobial Action (Preservatives): The undissociated acid penetrates microbial cell membranes, acidifying the cytoplasm and disrupting metabolic function. Efficacy is driven by lipophilicity and pKa .

  • Anti-inflammatory Action (NSAIDs): Ortho-substitution (e.g., -OH, -OCOCH3) enables binding to the cyclooxygenase (COX) active site, blocking prostaglandin synthesis. Efficacy is driven by steric fit and chemical reactivity (acetylation).

Antimicrobial Efficacy: Benzoic Acid vs. Parabens[1][2][3][4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzoic acid is limited by its pH dependence; it is only active in its undissociated form (pH < 4.5). Esterification at the carboxyl group (Parabens) removes the negative charge, maintaining activity over a broader pH range (pH 4–8).

  • Lipophilicity Rule: As the alkyl chain length increases (Methyl

    
     Propyl 
    
    
    
    Butyl), lipophilicity increases, enhancing membrane penetration and potency.
  • Solubility Trade-off: Increased chain length significantly reduces aqueous solubility, often necessitating the use of combinatory systems (e.g., Methyl/Propyl paraben blends).[1][2]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table synthesizes MIC values against standard quality control strains. Lower values indicate higher potency.[2]

CompoundChemical StructureS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)Solubility (Water, 25°C)
Benzoic Acid Unsubstituted~1,000 - 2,000 (pH 5)~1,000 (pH 5)0.34%
Methylparaben Methyl ester~1,000 - 2,000> 2,0000.25%
Propylparaben Propyl ester~500 ~5000.04%

Note: Propylparaben demonstrates superior potency due to higher logP, but its low solubility limits its use as a standalone preservative in aqueous phases.

Experimental Protocol 1: Broth Microdilution for MIC Determination

Objective: Determine the lowest concentration of a benzoate derivative required to inhibit visible bacterial growth.

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Standardized Inoculum: 5 x 10⁵ CFU/mL (from 0.5 McFarland standard).

  • Resazurin dye (0.01%) as a viability indicator.

Workflow:

  • Stock Prep: Dissolve derivative in DMSO (max 1% final conc.) or Ethanol.

  • Dilution: Perform 2-fold serial dilutions in MHB across a 96-well plate (Range: 4000 µg/mL to 7.8 µg/mL).

  • Inoculation: Add 10 µL of standardized bacterial suspension to each well.

  • Controls: Include Sterility Control (Media only) and Growth Control (Media + Bacteria + Solvent).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2 hours. Blue = Inhibition; Pink = Growth.

Visualization: MIC Assay Workflow

MIC_Workflow Stock Stock Solution (DMSO/EtOH) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubation Incubation (37°C, 24h) Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add Bacteria Resazurin Add Resazurin (Viability Dye) Incubation->Resazurin Readout Visual Readout (Blue vs Pink) Resazurin->Readout

Figure 1: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC) using the resazurin microtiter method.[3]

Anti-inflammatory Potency: Salicylates[6][7][8][9]

Structure-Activity Relationship (SAR)

Salicylic acid (2-hydroxybenzoic acid) is the parent compound. Modifications at the hydroxyl or carboxyl group drastically alter the mechanism of COX inhibition.

  • Acetylation (Aspirin): Converting the 2-OH to an acetyl group creates a "suicide inhibitor." It transfers the acetyl group to Serine-530 of the COX enzyme, permanently disabling it.[4]

  • Hydrophobic Aryl Substitution (Diflunisal): Adding a difluorophenyl ring at the C5 position increases lipophilicity and binding affinity to the COX channel, but inhibition remains reversible (competitive).

Comparative Data: COX Enzyme Inhibition (IC50)

The following table compares the concentration required to inhibit 50% of enzyme activity.

DerivativeMechanismCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity
Aspirin (Acetylsalicylic acid)Irreversible Acetylation1.3 - 5.0 > 200COX-1 Selective
Diflunisal Reversible Competitive3.0 - 5.03.0 - 5.0Non-selective
Salicylic Acid Weak Competitive> 100> 100Weak/Inactive*

Note: While Salicylic Acid is the active metabolite in vivo, it shows poor in vitro COX inhibition compared to its derivatives, suggesting alternative pathways or metabolism requirements.

Experimental Protocol 2: Colorimetric COX Inhibitor Screening

Objective: Quantify the potency of benzoate derivatives against purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase component of COX enzymes.[5] The oxidation of the colorimetric substrate (e.g., TMPD) during the conversion of PGG2 to PGH2 is monitored at 590 nm.

Workflow:

  • Enzyme Prep: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in reaction buffer (Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Add 10 µL of test compound (Aspirin/Diflunisal) to enzyme. Incubate 10 mins at 25°C.

    • Critical Step: For Aspirin, sufficient pre-incubation time is required for irreversible acetylation to occur.

  • Substrate Addition: Add Arachidonic Acid (substrate) and Colorimetric Co-substrate (TMPD).

  • Kinetic Reading: Measure Absorbance (590 nm) immediately for 2 minutes.

  • Calculation: Calculate slope (rate) and determine % Inhibition relative to Solvent Control.

Visualization: SAR & Mechanism Logic

SAR_Logic Benzoate Benzoic Acid Scaffold (C6H5COOH) OrthoOH Add 2-OH Group (Salicylic Acid) Benzoate->OrthoOH Anti-inflammatory Path Ester Esterification of COOH (Parabens) Benzoate->Ester Antimicrobial Path Acetyl Acetylation of OH (Aspirin) OrthoOH->Acetyl Phenyl Add 5-Difluorophenyl (Diflunisal) OrthoOH->Phenyl Activity1 Irreversible COX-1 Inhibition (Anti-platelet/Analgesic) Acetyl->Activity1 Activity2 Reversible COX Inhibition (Potent Analgesic) Phenyl->Activity2 Activity3 Membrane Disruption (Antimicrobial) Ester->Activity3

Figure 2: Structure-Activity Relationship (SAR) pathways transforming the benzoate scaffold into specific therapeutic agents.

References

  • BenchChem. (2025).[6][7] A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2009). Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. PNAS. Retrieved from

  • Sigma-Aldrich. (2024). Comparison of Preservatives Used in Various Therapeutic Applications. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).[6][8]

  • ResearchGate. (2022). Antimicrobial activity of phenol and benzoic acid derivatives. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-Amino-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 102558-48-5 | Formula: C9H11NO3 | Class: Amphoteric Organic Intermediate

Part 1: Executive Summary & Chemical Intelligence

For Immediate Attention: This substance is a pharmaceutical intermediate often used in the synthesis of CGRP receptor antagonists (e.g., Telcagepant). Unlike simple organic acids, its amphoteric nature (containing both a basic amine and an acidic carboxyl group) dictates specific disposal protocols to prevent unexpected precipitation or heat generation in waste streams.

The Core Hazard Mechanism:

  • Zwitterionic Behavior: In neutral pH solutions, this molecule can exist as a zwitterion (inner salt). This significantly affects solubility. If you attempt to dispose of it by simple dilution in water, it may precipitate out of solution, clogging piping or creating sediment in waste drums.

  • Reactivity: The free amino group (-NH2) is susceptible to oxidation. DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Permanganates) or nitrosating agents (e.g., Sodium Nitrite/HCl), as this can generate unstable diazonium salts or heat.

Part 2: Safety & Handling Infrastructure

Goal: Establish a self-validating safety loop before disposal begins.

1. Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine dust; the substance is a respiratory irritant (H335).
Dermal Nitrile Gloves (Double-gloved)Prevents absorption. The methoxy group increases lipophilicity compared to plain benzoic acid.
Ocular Chemical Splash GogglesMandatory. Fine powders can bypass standard safety glasses.
2. Pre-Disposal Characterization

Before moving waste, verify the state of the material:

  • Solid Waste: Pure compound, contaminated weighing boats, filter paper.

  • Liquid Waste (Mother Liquor): Usually dissolved in organic solvents (Methanol, Ethyl Acetate) or aqueous acid/base.

Part 3: Disposal Protocols (Step-by-Step)
Protocol A: Solid Waste Disposal (Preferred Route)

Best for: Expired solids, spill cleanup residues, and contaminated consumables.

  • Segregation: Do not mix with oxidizers or reactive metals.

  • Containerization: Place solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Label as "Non-Regulated Chemical Waste - Solid" (unless mixed with listed hazardous solvents).

    • Constituents: 2-Amino-5-methoxy-3-methylbenzoic acid (100%).

    • Hazard Check: Irritant.[1][2]

  • Final Disposition: Transfer to EHS for High-Temperature Incineration .

    • Why Incineration? The aromatic ring and nitrogen content require complete thermal destruction to prevent environmental leaching.

Protocol B: Liquid Waste & Mother Liquors

Best for: Reaction mixtures or HPLC waste.

  • pH Check (The Critical Step):

    • Measure the pH of the waste solution.

    • Risk:[1][3] If pH is near the isoelectric point (approx pH 4–6), the compound may precipitate.

  • Solvent Compatibility:

    • Organic Stream: If dissolved in >10% organic solvent (MeOH, EtOH, DMSO), dispose of in the "Flammable/Organic Waste" carboy.

    • Aqueous Stream: If the solution is <10% organic, DO NOT pour down the drain. Collect in "Aqueous Chemical Waste" containers.

  • Stabilization:

    • If the solution is acidic (pH < 2), keep it acidic to maintain solubility as the ammonium salt.

    • If basic (pH > 9), keep basic to maintain solubility as the benzoate salt.

    • Avoid neutralizing to pH 7 inside the waste drum, as this will cause sludge formation.

Protocol C: Spill Cleanup (Emergency)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Dampen: Cover the spill with a paper towel dampened with water (or PEG-400) to prevent dust generation.

  • Sweep: Gently sweep the damp material into a dustpan.

  • Decontaminate: Wipe the surface with 1N NaOH (to solubilize the acid) followed by water.

  • Disposal: Treat all cleanup materials as Solid Waste (Protocol A) .

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of 2-Amino-5-methoxy-3-methylbenzoic acid, emphasizing the prevention of precipitation and dangerous incompatibilities.

DisposalWorkflow Start Waste Generation: 2-Amino-5-methoxy-3-methylbenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Liquid Liquid Waste (Reaction Mix, Mother Liquor) StateCheck->Liquid Segregation Segregate from Oxidizers Solid->Segregation SolventCheck Is Solvent >10% Organic? Liquid->SolventCheck OrganicWaste Organic Waste Stream (High BTU Incineration) SolventCheck->OrganicWaste Yes AqueousCheck Aqueous Stream Check pH SolventCheck->AqueousCheck No IsoelectricRisk CRITICAL: pH 4-6 (Precipitation Risk) AqueousCheck->IsoelectricRisk Neutral pH AqueousWaste Aqueous Chemical Waste (No Drain Disposal) AqueousCheck->AqueousWaste Stable pH AdjustPH Adjust pH to <3 or >9 (Solubilize) IsoelectricRisk->AdjustPH AdjustPH->AqueousWaste LabPack Lab Pack / Drum (Incineration) Segregation->LabPack

Figure 1: Waste stream decision tree highlighting the critical pH adjustment step for aqueous solutions to prevent clogging.

Part 5: Regulatory Compliance (RCRA & EPA)

Regulatory Status: This specific isomer is not explicitly listed on the EPA RCRA P-list (Acutely Hazardous) or U-list (Toxic). However, the generator is responsible for determining if the waste exhibits hazardous characteristics.

Waste Characterization Codes:

  • D001 (Ignitable): Apply this code ONLY if the waste is a liquid containing >24% alcohol or has a flashpoint <60°C (e.g., if the compound is dissolved in Methanol/Ethyl Acetate).

  • D002 (Corrosive): Apply if the waste solution pH is ≤2 or ≥12.5.[4]

  • Non-Regulated: If the solid is pure and dry, it typically falls under "Non-RCRA Regulated Waste" in the US, but must still be incinerated due to its pharmaceutical intermediate status.

Global Harmonized System (GHS) Classifications:

  • H315: Causes skin irritation.[1][2][5]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[5][6]

References
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2024). Compound Summary: Benzoic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-5-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 2-Amino-5-methoxy-3-methylbenzoic acid Chemical Class: Anthranilic acid derivative (Substituted Benzoic Acid) Physical State: Solid (Fine Powder)

As a Senior Application Scientist, I advise treating this compound not just as a generic reagent, but as a bioactive intermediate with specific handling nuances. While specific toxicological data for this exact isomer (CAS 15302-89-3 or related analogs) is often limited compared to bulk solvents, Structure-Activity Relationship (SAR) analysis of the 2-aminobenzoic acid scaffold dictates we manage it as a Category 2 Irritant (Skin/Eye) and a Specific Target Organ Toxicant (Respiratory Tract - Single Exposure) .

Critical Operational Risk: The primary risk is not acute lethality, but sensitization and particulate inhalation . The amino group at the ortho position poses a risk of oxidation and potential contact dermatitis, while the methoxy/methyl substitution increases lipophilicity, potentially enhancing dermal absorption compared to unsubstituted anthranilic acid.

Personal Protective Equipment (PPE) Technical Matrix

This matrix is designed to exceed minimum compliance, focusing on "Defense in Depth" to prevent cross-contamination in high-sensitivity assays.

PPE CategoryRecommended SpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) [1]• Inner: 4 mil (0.10 mm) Nitrile• Outer: 5-8 mil (0.12-0.20 mm) Nitrile (Long Cuff)Permeation Defense: Benzoic acid derivatives are generally weak organic acids. Nitrile offers excellent degradation resistance. Double gloving prevents "pinhole" exposure during fine powder manipulation.
Eye Protection Chemical Safety Goggles (Indirect Venting)Avoid standard safety glasses.[1]Particulate Isolation: As a fine powder, static charge can cause this compound to "jump" or disperse. Goggles seal the orbital area against airborne dust that glasses cannot block.
Respiratory Fume Hood (Primary) If weighing outside hood: N95 or P100 Respirator Inhalation Control: The STOT SE 3 classification implies respiratory irritation. Engineering controls (Hood) are superior to masks, which should only be a backup.
Body Defense Lab Coat (High-Neck/Snap) + Tyvek® Sleeve CoversContact Prevention: The amino group can oxidize and stain clothing/skin. Sleeve covers bridge the gap between the glove cuff and lab coat, a common exposure point.

Operational Protocol: Safe Handling Lifecycle

This protocol uses a Self-Validating System : every step includes a check to ensure safety before proceeding.

Phase A: Preparation & Weighing (Critical Step)
  • Static Control: Substituted benzoic acids are prone to static buildup. Use an anti-static gun or a polonium strip inside the balance chamber.

  • Containment: Weigh only inside a chemical fume hood or a powder containment balance enclosure.

  • Technique:

    • Don PPE as per Matrix.[2][3][4]

    • Place a tared vial inside the balance.

    • Transfer solid using a disposable spatula (avoid metal spatulas if trace metal contamination is a concern for downstream catalysis).

    • Validation: Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood. Check the wipe for yellow/brown discoloration (indicative of oxidation/residue).

Phase B: Solubilization & Reaction
  • Solvent Choice: This compound is likely sparingly soluble in water but soluble in DMSO, Methanol, or DCM.

  • Exotherm Risk: When reacting the carboxylic acid moiety (e.g., amide coupling), mild exotherms may occur. Ensure the reaction vessel is vented or under inert gas (Nitrogen/Argon) to prevent pressure buildup.

  • Incompatibility: Avoid contact with Strong Oxidizers (reacts with the amino group) and Strong Bases (deprotonates the acid, changing solubility/reactivity).

Phase C: Decontamination
  • Surface Clean: The methoxy group increases organic solubility. Clean surfaces with Ethanol (70%) or Isopropanol , followed by a soap-and-water rinse.

  • Validation: A pH paper test on the wet surface should read neutral (pH 6-8) after cleaning.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

SafeHandling RiskAssess 1. Risk Assessment (Check SDS/SAR) PPE_Don 2. Don PPE (Double Nitrile + Goggles) RiskAssess->PPE_Don Weighing 3. Weighing (In Fume Hood) PPE_Don->Weighing Verification Validation 4. Wipe Test (Check Residue) Weighing->Validation Transfer Validation->Weighing Fail (Reclean) Reaction 5. Reaction/Use Validation->Reaction Pass (No Residue) Waste 6. Disposal (Solid/Organic Waste) Reaction->Waste

Caption: Operational workflow for handling 2-Amino-5-methoxy-3-methylbenzoic acid, featuring a critical validation step to prevent containment breach.

Emergency Response & Disposal

Accidental Exposure[1][5]
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3][5][6] The acidic nature requires thorough irrigation to normalize pH.

  • Skin Contact: Wash with soap and water.[2][3][7][8][9] Do not use solvent (ethanol) on skin, as it may drive the lipophilic compound deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (asthmatic response to amine), seek medical attention.

Disposal Strategy
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid reagent in the Hazardous Solid Waste stream (RCRA Code for Irritant/Toxic).

  • Liquid Waste: Solutions containing this compound should go into Organic Solvent Waste (Non-Halogenated or Halogenated depending on the solvent used).

  • Container: Triple rinse the empty reagent bottle with methanol before discarding or recycling.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Amino-5-methylbenzoic acid (Analog Proxy).

  • PubChem. (n.d.). Compound Summary: 2-Amino-5-methoxybenzoic acid.[10] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.